Tetrabutylammonium cyanide
Description
Properties
IUPAC Name |
tetrabutylazanium;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBFUJMQBDDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
| Record name | Tetrabutylammonium cyanide | |
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DSSTOX Substance ID |
DTXSID9065077 | |
| Record name | Tetrabutylammonium cyanide | |
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Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly beige crystalline solid; Soluble in water; [MSDSonline] | |
| Record name | Tetrabutylammonium cyanide | |
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CAS No. |
10442-39-4 | |
| Record name | Tetrabutylammonium cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrabutylammonium cyanide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, cyanide (1:1) | |
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| Record name | Tetrabutylammonium cyanide | |
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| Record name | Tetrabutylammonium cyanide | |
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Foundational & Exploratory
Tetrabutylammonium cyanide basic properties
An In-depth Technical Guide to the Basic Properties of Tetrabutylammonium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This compound (TBAC) is a quaternary ammonium salt that has garnered significant interest in the scientific community for its utility as a versatile reagent in organic synthesis. Its unique properties, including its solubility in organic solvents and its role as a phase-transfer catalyst, make it a valuable tool in the synthesis of complex molecules, a cornerstone of drug development. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and safety considerations. Detailed experimental protocols and mechanistic diagrams are provided to facilitate its practical application in a laboratory setting.
Core Physicochemical and Toxicological Properties
This compound is a white to off-white crystalline solid. The large, nonpolar tetrabutylammonium cation imparts solubility in a range of organic solvents, a crucial feature for its application in various reaction media.[1] A summary of its key physical, chemical, and toxicological properties is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₇H₃₆N₂ |
| Molecular Weight | 268.48 g/mol [2] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 89-92 °C[3] |
| Solubility | Slightly soluble in water and methanol.[1][4] Soluble in polar aprotic solvents like acetone, acetonitrile, and dimethylformamide.[1] |
| pKa | While a specific pKa for TBAC is not readily available, the basicity is determined by the cyanide anion. The pKa of its conjugate acid, HCN, is 9.21 in water. The large, non-coordinating tetrabutylammonium cation allows the cyanide anion to exhibit enhanced basicity and nucleophilicity in non-aqueous solvents.[5] |
| LD50 (Oral, Rat) | 5.1 mg/kg[6] |
| LD50 (Dermal, Rabbit) | 5 mg/kg[6] |
| LC50 (Inhalation, Rat) | 0.051 mg/L (4 h)[6] |
Safety and Handling: this compound is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.[7][8] It is fatal if swallowed, inhaled, or in contact with skin.[9] Contact with acids liberates highly toxic hydrogen cyanide gas.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory when handling this compound.
Synthesis of this compound
This compound can be synthesized from the corresponding halide salt, typically tetrabutylammonium bromide, through an ion-exchange reaction. A general experimental protocol is provided below.
Experimental Protocol: Synthesis via Ion Exchange
Materials:
-
Tetrabutylammonium bromide
-
Strongly basic anion-exchange resin (cyanide form)
-
Anhydrous methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Prepare a column packed with a strongly basic anion-exchange resin.
-
Convert the resin to the cyanide form by passing a solution of sodium cyanide through the column, followed by a thorough washing with anhydrous methanol to remove excess sodium cyanide and water.
-
Dissolve tetrabutylammonium bromide in anhydrous methanol.
-
Pass the methanolic solution of tetrabutylammonium bromide through the prepared cyanide-form anion-exchange column.
-
Collect the eluent containing this compound.
-
Concentrate the eluent using a rotary evaporator to obtain the crude product.
-
Dry the solid product under vacuum to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in a variety of organic transformations, primarily serving as a soluble source of the cyanide anion and as a phase-transfer catalyst.
Cyanation Reactions
TBAC is an effective cyanating agent for alkyl halides, proceeding via a nucleophilic substitution mechanism. The bulky tetrabutylammonium cation enhances the nucleophilicity of the cyanide anion in organic solvents.
Caption: General mechanism of SN2 cyanation using TBAC.
O-TMS Cyanosilylation of Carbonyls
This compound catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers. These products are versatile intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other valuable compounds.
Experimental Protocol: Catalytic O-TMS Cyanosilylation of a Ketone
Materials:
-
Ketone
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (TBAC)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the ketone and anhydrous DCM.
-
Add a catalytic amount of this compound (e.g., 1-5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl cyanide (e.g., 1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C or room temperature while monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired cyanohydrin trimethylsilyl ether.
Caption: Workflow for O-TMS cyanosilylation of a ketone.
Deprotection of Thioacetates
TBAC can be used as a catalyst for the deprotection of thioacetates to yield free thiols. This reaction is particularly useful in the context of surface chemistry and the formation of self-assembled monolayers. The cyanide ion acts as a nucleophile, attacking the acetyl group and liberating the thiol.
Caption: Mechanism of thioacetate deprotection by TBAC.
Relevance in Drug Development
The introduction of a nitrile group into a molecule is a common strategy in medicinal chemistry. Nitriles can act as bioisosteres for carbonyl groups, participate in hydrogen bonding, and serve as precursors for other functional groups such as amines, amides, and carboxylic acids. The ability of this compound to efficiently introduce the cyanide group under mild conditions into complex organic molecules makes it a valuable reagent in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a phase-transfer catalyst further expands its utility in biphasic reactions, which are often employed in industrial-scale synthesis to simplify product purification and minimize solvent waste.
Conclusion
This compound is a potent and versatile reagent with a well-defined set of basic properties. Its high solubility in organic solvents, coupled with the nucleophilicity of the "naked" cyanide anion it provides, makes it an excellent choice for a variety of synthetic transformations. While its extreme toxicity necessitates stringent safety protocols, its utility in cyanation, O-TMS cyanosilylation, and deprotection reactions underscores its importance in modern organic synthesis and, by extension, in the field of drug development. The detailed information and protocols provided in this guide are intended to equip researchers and scientists with the knowledge required to safely and effectively utilize this powerful synthetic tool.
References
- 1. osti.gov [osti.gov]
- 2. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Hydrogen cyanide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | 10442-39-4 [chemicalbook.com]
- 9. quora.com [quora.com]
Tetrabutylammonium cyanide CAS number 10442-39-4 information
An In-depth Technical Guide to Tetrabutylammonium Cyanide (CAS: 10442-39-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (TBACN), identified by CAS number 10442-39-4, is a quaternary ammonium salt widely utilized in organic synthesis. Its unique properties, particularly its solubility in organic solvents, make it an effective and often superior alternative to inorganic cyanide salts like sodium or potassium cyanide. This guide provides a comprehensive overview of its physicochemical properties, critical safety and handling protocols, and key applications, including detailed experimental procedures. TBACN serves as a potent nucleophilic cyanide source for the synthesis of nitriles via substitution reactions and as an efficient catalyst for processes such as cyanosilylation and the deprotection of thioacetates.[1] However, its high toxicity necessitates strict adherence to safety protocols. This document is intended to serve as a technical resource for professionals utilizing this versatile reagent in a laboratory setting.
Physicochemical and Toxicological Data
Quantitative data for this compound has been aggregated from various safety data sheets and chemical suppliers to provide a clear reference.
Physicochemical Properties
The physical and chemical properties of TBACN are summarized below. Its solubility in polar organic solvents is a key advantage in homogeneous reaction mixtures.[2]
| Property | Value | Source(s) |
| CAS Number | 10442-39-4 | [3][4] |
| Molecular Formula | C₁₇H₃₆N₂ or (CH₃CH₂CH₂CH₂)₄N(CN) | [2][4] |
| Molecular Weight | 268.48 g/mol | [4] |
| Appearance | White to slightly beige crystalline solid/crystals | |
| Melting Point | 89-92 °C | [5][1][4] |
| Solubility | Soluble in water and polar organic solvents. | [6] |
| EC Number | 233-926-0 | [4] |
| InChI Key | KRRBFUJMQBDDPR-UHFFFAOYSA-N | [4] |
Toxicological Data
This compound is classified as extremely hazardous. Exposure via inhalation, ingestion, or skin contact can be fatal.[3][7] Chronic exposure may interfere with thyroid function.[6]
| Hazard Metric | Value | Classification | Source(s) |
| LD₅₀ Oral | 5.1 mg/kg | Category 2 | [8] |
| LD₅₀ Dermal | 5 mg/kg | Category 1 | [3] |
| Acute Inhalation | - | Category 2 (Fatal if inhaled) | [3][7] |
GHS Hazard and Precautionary Information
The Globally Harmonized System (GHS) classification underscores the severe risks associated with this compound.
| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed | P264, P270, P301+P310 |
| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin | P262, P280, P302+P350+P310 |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled | P260, P271, P284, P304+P340+P310 |
| Hazardous to the Aquatic Environment (Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273, P391 |
| Supplemental Hazard | EUH032: Contact with acids liberates very toxic gas | - |
Safety and Handling Workflow
Due to its acute toxicity, a stringent workflow must be followed when handling this compound. All operations must be conducted within a certified chemical fume hood.[10]
Caption: Workflow for the safe handling of this compound.
Key Applications and Experimental Protocols
TBACN is a versatile reagent in organic chemistry, primarily used as a cyanide source that is soluble in organic solvents and as a catalyst.
Application 1: Nucleophilic Cyanation of Alkyl Halides
TBACN provides a soluble source of the cyanide nucleophile (CN⁻) for Sₙ2 reactions with alkyl halides to form nitriles. The bulky tetrabutylammonium cation enhances solubility in common organic solvents like acetonitrile, facilitating the reaction.[2] A specialized application involves the photoinduced, copper-catalyzed cyanation of unactivated alkyl chlorides at room temperature.[3]
// Reactants TBACN [label="[(n-Bu)₄N]⁺[CN]⁻", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AlkylHalide [label="R-X", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates & Products dissociation [label="Dissociation\nin Solvent", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CN_ion [label="[CN]⁻", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBA_ion [label="[(n-Bu)₄N]⁺", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="[NC---R---X]⁻", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Nitrile [label="R-CN (Product)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Halide_ion [label="X⁻", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections TBACN -> dissociation [color="#34A853"]; dissociation -> CN_ion [color="#34A853"]; dissociation -> TBA_ion [color="#34A853"];
{rank=same; CN_ion; AlkylHalide;} CN_ion -> transition_state [label="Nucleophilic Attack", fontcolor="#EA4335"]; AlkylHalide -> transition_state;
transition_state -> Nitrile [label="Inversion of Stereochemistry", fontcolor="#202124"]; transition_state -> Halide_ion [label="Leaving Group Departure", fontcolor="#202124"]; }
Caption: General workflow for TBACN-catalyzed cyanosilylation.
Conclusion
This compound is a highly effective but hazardous reagent. Its primary advantage lies in its solubility in organic media, which facilitates a range of synthetic transformations including nucleophilic substitutions and organocatalysis. The protocols and data provided herein underscore the compound's utility while emphasizing the critical need for rigorous safety measures. For research and development professionals, a thorough understanding of both its reactivity and its risks is paramount for its successful and safe implementation in the synthesis of complex molecules and pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 7. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 8. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. A new method for preparation of alkylnitriles from alkyl halide and alkylammonium cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of tetrabutylammonium cyanide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of tetrabutylammonium cyanide, its synthesis, and its applications in organic chemistry. Detailed experimental protocols for key reactions, alongside mechanistic visualizations, are included to support researchers in their practical applications of this versatile reagent.
Core Physical and Chemical Properties
This compound (TBACN) is a quaternary ammonium salt that serves as a readily available and soluble source of cyanide ions in organic solvents. Its physical and chemical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₇H₃₆N₂ | |
| Molecular Weight | 268.48 g/mol | [1] |
| Appearance | White to off-white or slightly beige crystalline solid | [2] |
| Melting Point | 85-92 °C | [1][3] |
| Solubility | Soluble in polar organic solvents such as acetone, ethanol, and methanol. Slightly soluble in water. | [2][4][5] |
| Stability | Chemically stable under standard ambient conditions (room temperature). May decompose on exposure to moist air or water. | [6] |
| Reactivity | Reacts with acids to generate highly toxic hydrogen cyanide gas. The cyanide ion acts as a potent nucleophile. | [6] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through ion exchange from the more readily available tetrabutylammonium bromide. This method utilizes a strongly basic ion exchange resin in the cyanide form and is performed in an anhydrous solvent to minimize exposure of the hygroscopic product to water.
Experimental Protocol: Synthesis via Anhydrous Ion Exchange
This protocol is adapted from the method described by Solodar (1971).[6]
Materials:
-
Tetrabutylammonium bromide
-
Strongly basic ion exchange resin (e.g., IRA-400)
-
Sodium cyanide (for resin preparation)
-
Anhydrous methanol
-
Ethyl acetate (for recrystallization)
-
Phosphorus pentoxide (P₂O₅) (for drying)
Procedure:
-
Resin Preparation:
-
Pack the ion exchange resin into a chromatography column.
-
Pass a 50% aqueous methanol solution through the column.
-
Wash the resin with a solution of sodium cyanide in water to convert the resin to the cyanide form.
-
Rinse the column thoroughly with anhydrous methanol to remove residual water.
-
-
Ion Exchange:
-
Dissolve tetrabutylammonium bromide in anhydrous methanol.
-
Apply the solution to the prepared ion exchange column.
-
Elute the column with anhydrous methanol, collecting the eluent.
-
-
Isolation and Purification:
-
Concentrate the eluent using a rotary evaporator to obtain a white solid.
-
Recrystallize the solid from ethyl acetate.
-
Dry the purified this compound under vacuum over phosphorus pentoxide.
-
Experimental Workflow
Key Applications and Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily utilized as a cyanide source and as a catalyst.
O-TMS Cyanosilylation of Carbonyl Compounds
This compound catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.[1]
Generalized Experimental Protocol:
-
To a stirred solution of the carbonyl compound in a dry aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, add trimethylsilyl cyanide (1.0-1.2 equivalents).
-
Add a catalytic amount of this compound (0.1 equivalents).
-
Stir the reaction mixture at 0 °C to room temperature for 15 minutes to several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction mixture can be worked up by quenching with a suitable reagent, followed by extraction and purification of the desired O-TMS cyanohydrin.
Deprotection of Thioacetates
This compound is an effective catalyst for the deprotection of aliphatic thioacetates to yield free thiols in the presence of a protic solvent.[6]
Generalized Experimental Protocol:
-
Under an inert atmosphere (e.g., nitrogen), dissolve the thioacetate in a mixture of chloroform and methanol.
-
Add a catalytic amount of this compound (0.5 mol equivalent for monothioacetates, 1.0 mol equivalent for dithioacetates).
-
Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight.
-
Monitor the reaction by TLC. Upon completion, the solvent is removed, and the crude product is purified by chromatography.
Ring Expansion of β-Lactams
This compound catalyzes the ring expansion of certain β-lactams to γ-lactams through a novel N1-C4 bond cleavage of the β-lactam nucleus.[7]
Generalized Experimental Protocol:
-
Dissolve the β-lactam substrate in acetonitrile.
-
Add a catalytic amount of this compound (e.g., 20 mol %).
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, the solvent is evaporated, and the resulting γ-lactam is purified by standard chromatographic techniques.
Mechanistic Insights and Visualizations
Phase-Transfer Catalysis
This compound is an excellent phase-transfer catalyst. The bulky, lipophilic tetrabutylammonium cation can transport the cyanide anion from an aqueous phase (or a solid phase) into an organic phase where it can react with an organic substrate.
Antimicrobial Action of Quaternary Ammonium Compounds
While not a primary application in synthetic chemistry, the tetrabutylammonium cation, like other quaternary ammonium compounds, exhibits antimicrobial properties. This is generally attributed to the disruption of the cell membrane.
Safety and Handling
This compound is a highly toxic compound and must be handled with extreme care in a well-ventilated fume hood. It is fatal if swallowed, inhaled, or in contact with skin.[6] Contact with acids liberates extremely toxic hydrogen cyanide gas.[6] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, is mandatory. All waste containing this compound must be disposed of as hazardous waste according to institutional guidelines.
Disclaimer: This document is intended for informational purposes for qualified individuals and does not constitute a license to operate. All procedures should be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions in place.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic ring expansion of beta-lactams to gamma-lactams through a novel N1-C4 bond cleavage. direct synthesis of enantiopure succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrabutylammonium Cyanide: A Comprehensive Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of tetrabutylammonium cyanide (TBACN) in various organic solvents. This compound is a quaternary ammonium salt widely utilized in organic synthesis as a phase-transfer catalyst and a cyanide source.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in the reaction medium. This document aims to be a comprehensive resource, offering both qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its role in phase-transfer catalysis.
Core Properties of this compound
This compound is a white to off-white solid.[1] It is recognized for its good solubility in polar organic solvents, a characteristic that underpins its utility in a variety of chemical transformations.[1][2] Conversely, it exhibits limited solubility in water.[1]
Quantitative Solubility Data
The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data. It is important to note that the temperature at which these measurements were taken is not specified in the available literature. As solubility is temperature-dependent, these values should be considered as a general guide.
| Solvent | Methylene Chloride | Acetonitrile | Acetone | Dimethylformamide | Tetrahydrofuran | Benzene |
| Solubility ( g/100 mL) | 80 | 70 | 60 | 50 | 40 | 25 |
Disclaimer: The temperature for the quantitative solubility data presented above is not specified in the source literature. This data is provided as a reference and may vary with temperature.
Qualitative Solubility
Qualitative assessments of this compound's solubility align with the quantitative data, indicating a preference for polar and aprotic solvents.
-
High Solubility: Aprotic, dipolar, and nonpolar solvents.
-
Slight Solubility: Methanol, Water.[3]
-
General Solubility: Polar organic solvents such as acetone and ethanol.[1]
Experimental Protocol: Determination of this compound Solubility
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Constant temperature bath (e.g., water bath or oil bath)
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed vials for aliquots
-
Analytical balance
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a scintillation vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Place the sealed vial in a constant temperature bath set to the desired temperature. Vigorously stir the suspension using a magnetic stirrer to facilitate the dissolution process and ensure the system reaches equilibrium. The time required to reach equilibrium can vary depending on the solvent and temperature and may need to be determined empirically (typically several hours to overnight).
-
Sample Withdrawal: Once equilibrium is reached, turn off the stirrer and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a compatible syringe filter. This step is critical to remove any suspended microcrystals that could lead to inaccurate results.
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed, labeled vial.
-
Record the exact weight of the aliquot and vial.
-
Carefully evaporate the solvent from the aliquot under reduced pressure using a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, re-weigh the vial containing the dried TBACN residue.
-
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (mass of residue / volume of aliquot) * 100
Safety Precautions: this compound is highly toxic. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualization of Key Processes
To further aid in understanding the application of this compound, the following diagrams illustrate a typical experimental workflow for solubility determination and the mechanism of its action as a phase-transfer catalyst.
Conclusion
This compound's solubility in organic solvents is a critical parameter for its successful application in chemical synthesis. This guide provides the most current quantitative and qualitative solubility data available, alongside a robust experimental protocol for its determination. The provided diagrams offer a clear visualization of both the practical aspects of solubility testing and the theoretical underpinnings of its catalytic activity. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these properties is essential for reaction optimization, process development, and ensuring reproducible results. Further research to determine the temperature dependence of TBACN's solubility would be a valuable addition to the field.
References
Tetrabutylammonium cyanide molecular weight and formula
An In-depth Technical Guide to Tetrabutylammonium Cyanide for Researchers and Scientists
This technical guide provides comprehensive information on the properties, synthesis, and applications of this compound, a versatile reagent in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development who utilize cyanide chemistry in their work.
Core Properties of this compound
This compound is a quaternary ammonium salt that serves as a readily soluble and reactive source of cyanide ions in organic solvents. Its physical and chemical properties are summarized below.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₇H₃₆N₂ | [1][2][3] |
| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(CN) | [4][5][6] |
| Molecular Weight | 268.48 g/mol | [1][2][5][6] |
| CAS Number | 10442-39-4 | [1][2][7] |
| Appearance | White to off-white or slightly beige crystalline solid | [3][8] |
| Melting Point | 89-92 °C | [5][6] |
| Solubility | Soluble in polar organic solvents like acetone, ethanol, and methanol | [8][9] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in nucleophilic substitution reactions are presented below.
Protocol 1: Synthesis of this compound via Ion Exchange
This protocol describes a general and efficient method for preparing this compound from the corresponding bromide salt using a strongly basic ion exchange resin. This method avoids the handling of highly toxic and hygroscopic starting materials.[9]
Materials:
-
Tetrabutylammonium bromide
-
Strongly basic anion exchange resin (e.g., Amberlite IRA-400)
-
Sodium cyanide (NaCN)
-
Anhydrous methanol
-
Ethyl acetate
-
Phosphorus pentoxide (P₂O₅)
-
Glass chromatography column (10 x 70 cm)
-
Rotary evaporator
Methodology:
-
Resin Preparation and Activation:
-
Pack the glass column with the anion exchange resin.
-
To convert the resin to the cyanide form, pass a solution of sodium cyanide (1.5 kg in 12 liters of 50% aqueous methanol) through the column.
-
Wash the resin thoroughly with anhydrous methanol (approx. 15 liters) to remove residual water and sodium bromide.[9]
-
-
Ion Exchange:
-
Dissolve tetrabutylammonium bromide (e.g., 202.5 g, 0.63 mole) in one liter of anhydrous methanol.[9]
-
Apply the solution to the top of the cyanide-form resin column.
-
Elute the column with anhydrous methanol, collecting the eluent. Continue elution until approximately 5 liters of eluent has been collected.[9]
-
-
Isolation and Purification:
-
Concentrate the collected eluent on a rotary evaporator to obtain a white solid.
-
Recrystallize the solid twice from ethyl acetate. For the scale mentioned, use approximately 1 liter of ethyl acetate and induce crystallization by cooling with dry ice.[9]
-
Dry the purified this compound crystals under vacuum over phosphorus pentoxide.[9]
-
Protocol 2: General Procedure for Cyanation of Alkyl Halides
This compound is an effective nucleophilic cyanide source for the synthesis of nitriles from alkyl halides via Sₙ2 reactions.[1] Its solubility in common organic solvents facilitates homogeneous reaction conditions, often leading to higher yields and faster reaction rates compared to inorganic cyanides like NaCN or KCN.[1] It is particularly useful in phase-transfer catalysis (PTC) where it transports the cyanide anion from an aqueous or solid phase into an organic phase to react with the alkyl halide.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
This compound (or generated in situ using a phase-transfer catalyst like tetrabutylammonium bromide and NaCN)
-
Aprotic polar solvent (e.g., acetonitrile, DMF) or a biphasic system (e.g., toluene/water)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the alkyl halide in the chosen organic solvent under an inert atmosphere.
-
Add this compound to the solution. If using a PTC system, add the alkyl halide to the organic solvent, the cyanide salt (e.g., NaCN) to the aqueous phase, and a catalytic amount of a tetrabutylammonium salt (e.g., bromide or chloride).
-
-
Reaction Execution:
-
Stir the mixture vigorously. Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) to facilitate the substitution reaction.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a homogeneous system was used, dilute the mixture with a non-polar solvent (e.g., diethyl ether) and wash with water to remove unreacted cyanide and the ammonium salt.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the resulting crude nitrile product by an appropriate method, such as distillation or column chromatography.
-
Safety Note: All manipulations involving cyanide salts must be performed in a well-ventilated fume hood.[10] Contact with acids will liberate highly toxic hydrogen cyanide gas.[4][7] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Caption: Synthesis of this compound via Ion Exchange.
Caption: Role as a Phase-Transfer Catalyst in Cyanation Reactions.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 8. Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
Tetrabutylammonium Cyanide: A Technical Guide to Hazards and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a comprehensive Safety Data Sheet (SDS). Tetrabutylammonium cyanide is a highly toxic compound. Always consult the official SDS and adhere to strict safety protocols established by your institution before handling this chemical.
Executive Summary
This compound (TBACN) is a quaternary ammonium salt with significant utility in organic synthesis. However, its chemical properties present substantial hazards. This guide provides an in-depth technical overview of the known hazards and toxicity of this compound, compiling quantitative toxicological data, outlining relevant experimental protocols for toxicity assessment, and visualizing the key toxicological pathways. The dual nature of its toxicity, stemming from both the tetrabutylammonium cation and the cyanide anion, necessitates careful handling and a thorough understanding of its toxicological profile.
Hazard Identification and Classification
This compound is classified as a highly toxic substance. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][3] Contact with acids liberates highly toxic hydrogen cyanide gas.[3][4]
GHS Hazard Statements:
Toxicological Data
The acute toxicity of this compound is high, as indicated by its low LD50 and LC50 values. The toxicity is driven by both the cyanide anion and the tetrabutylammonium cation.
| Parameter | Route of Exposure | Value | Species | Reference |
| LD50 | Oral | 5.1 mg/kg | Not Specified | [1][3] |
| LD50 | Dermal | 5 mg/kg | Not Specified | [1][3] |
| LC50 | Inhalation | 0.051 mg/L (4 h) | Not Specified | [1][3] |
Mechanisms of Toxicity
The toxicity of this compound is a composite of the individual toxicities of the tetrabutylammonium cation and the cyanide anion.
Cyanide Anion Toxicity: Inhibition of Cellular Respiration
The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[5][6] This inhibition halts aerobic respiration, leading to cellular hypoxia and a rapid depletion of ATP.
Tetrabutylammonium Cation Toxicity: Cell Membrane Disruption
Quaternary ammonium compounds (QACs), such as the tetrabutylammonium cation, are known to be cytotoxic.[4] Their primary mode of action involves the disruption of the cell membrane's integrity. The positively charged nitrogen atom of the cation interacts with the negatively charged components of the cell membrane, leading to increased permeability and leakage of intracellular components.[7][8]
Organ-Specific Toxicity
Neurological Effects
Cyanide is a potent neurotoxin.[5] Acute exposure can lead to symptoms such as headache, dizziness, confusion, and convulsions, progressing to coma.[4] Chronic exposure to low levels of cyanide has been associated with neurological syndromes resembling Parkinson's disease.[5][9] The neurotoxicity is primarily due to the brain's high demand for oxygen, making it particularly vulnerable to the disruption of aerobic respiration.[10]
Cardiovascular Effects
The cardiovascular system is a primary target of cyanide poisoning.[2] Initial signs can include a rapid heart rate and hypertension, followed by cardiovascular collapse.[4] The direct inhibition of cardiac muscle cell respiration contributes to these effects.
Experimental Protocols for Toxicity Assessment
In Vivo Acute Toxicity Study (LD50 Determination)
The following is a generalized protocol based on standard methods for determining the oral LD50 in rodents.
Methodology:
-
Animal Model: Typically, mice or rats are used.[11] Animals are acclimatized and fasted overnight before dosing.
-
Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., water or saline). A range of concentrations is prepared.
-
Administration: The test substance is administered orally via gavage.[11] Several dose groups with a control group (vehicle only) are used.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a specified period (e.g., 14 days).
-
Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[12][13]
Methodology:
-
Cell Culture: A suitable cell line is cultured in 96-well plates.[14]
-
Treatment: Cells are exposed to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[14]
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]
-
Absorbance Reading: The absorbance is measured using a microplate reader at approximately 570 nm.[14]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (half-maximal inhibitory concentration) is determined.
Handling, Storage, and Disposal
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from acids and oxidizing agents.[3]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1][3]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, wash out mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3][4]
Conclusion
This compound is a highly hazardous material with potent toxicity through multiple routes of exposure. Its toxicity is multifaceted, arising from the combined effects of cell membrane disruption by the tetrabutylammonium cation and the inhibition of cellular respiration by the cyanide anion. A thorough understanding of these mechanisms and strict adherence to safety protocols are paramount for any professional working with this compound. Further research into the specific toxicokinetics and detailed cellular effects of this compound is warranted to fully characterize its risk profile.
References
- 1. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Protection from cyanide-induced brain injury by the Nrf2 transcriptional activator carnosic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ysi.com [ysi.com]
- 7. mdpi.com [mdpi.com]
- 8. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Neuropsychiatric Sequelae in a Survivor of Cyanide Toxicity Patient With Arterialization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosis of cyanide intoxication by measurement of cytochrome c oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. bds.berkeley.edu [bds.berkeley.edu]
Tetrabutylammonium Cyanide: A Comprehensive Safety and Handling Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]CN. It is utilized in organic synthesis as a phase transfer catalyst and as a source of the cyanide ion.[1] Its dual nature, combining a bulky quaternary ammonium cation with the highly toxic cyanide anion, necessitates a thorough understanding of its safety profile and handling requirements. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, presented in a format tailored for laboratory and drug development professionals.
Core Safety and Hazard Information
This compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[2][3][4] Contact with acids liberates very toxic hydrogen cyanide gas.[5] It is also very toxic to aquatic life with long-lasting effects.[2][6]
GHS Hazard Classification[2][3][4]
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.
-
Acute Toxicity, Dermal (Category 1): H310 - Fatal in contact with skin.
-
Acute Toxicity, Inhalation (Category 2): H330 - Fatal if inhaled.
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): H410 - Very toxic to aquatic life with long lasting effects.
-
Contact with acids liberates very toxic gas: EUH032.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₆N₂ | [5] |
| Molecular Weight | 268.48 g/mol | [3][5] |
| Appearance | Slightly beige crystalline solid | [3] |
| Melting Point | 85-92 °C | [4][5] |
| Solubility | Soluble in water | [1][3] |
Table 2: Toxicological Data
| Parameter | Value | Species | Route | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | 5.1 mg/kg | Not specified | Oral | [6] |
| LD₅₀ (Lethal Dose, 50%) | 5 mg/kg | Not specified | Dermal | [2] |
Table 3: Exposure Limits
| Limit | Value | Issuing Agency | Reference(s) |
| Permissible Exposure Limit (PEL) | 5.0 mg/m³ (as CN) | OSHA | [7] |
| Immediately Dangerous to Life or Health (IDLH) | 25.0 mg/m³ (as CN) | NIOSH | [7] |
| Maximum Allowable Concentration (MAK) | 2.0 mg/m³ (inhalable fraction, as CN) | German Research Foundation (DFG) | [7] |
Safe Handling and Emergency Procedures
A logical workflow for the safe handling of this compound, from receipt to disposal, is crucial to minimize risk. The following diagram illustrates the key decision points and actions required.
Experimental Protocols: Toxicological Assessment
General Methodology for Acute Oral and Dermal LD₅₀ Determination
The determination of the LD₅₀, the dose of a substance that is lethal to 50% of a test population, is a standardized procedure in toxicology.[8][9]
1. Test Animals:
-
Commonly used species include rats and mice.[8]
-
Animals are of a specific age and weight range and are acclimated to laboratory conditions before the study.
2. Dose Administration:
-
Oral LD₅₀: The test substance is administered in a single dose by gavage.[8] The substance is often dissolved or suspended in a suitable vehicle.
-
Dermal LD₅₀: A single dose of the substance is applied to a shaved area of the skin, typically on the back of the animal.[8] The area is usually covered with a porous gauze dressing.
3. Dose Groups:
-
Several groups of animals are used, with each group receiving a different dose of the substance.
-
A control group receives only the vehicle.
4. Observation:
-
Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
5. Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
Statistical methods, such as the probit analysis, the Reed-Muench method, or the Karber method, are used to calculate the LD₅₀ value.[4]
Toxicological Pathways and Signaling
The toxicity of this compound is a composite of the effects of the tetrabutylammonium cation and the cyanide anion.
Tetrabutylammonium Cation Toxicity
Quaternary ammonium compounds (QACs) are known to be membrane-active agents.[2] Their cationic nature allows them to interact with negatively charged cell membranes, leading to disruption of membrane integrity and cell death.[3] QACs can also denature proteins.[2] While generally considered to have low systemic toxicity, high concentrations or certain routes of exposure can lead to more severe effects.[3]
Cyanide Anion Toxicity
The primary mechanism of acute cyanide toxicity is the inhibition of cellular respiration. Cyanide binds to the ferric iron in cytochrome c oxidase (cytochrome a₃), an enzyme in the mitochondrial electron transport chain. This binding prevents the utilization of oxygen by cells, leading to cytotoxic hypoxia.[10] This disruption of aerobic metabolism results in a rapid decrease in ATP production, leading to cellular dysfunction and death, particularly affecting organ systems with high oxygen demand, such as the central nervous system and the heart.[10]
The following diagram illustrates the simplified toxicological pathway of the cyanide anion.
References
- 1. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Cyanide Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Synonyms for tetrabutylammonium cyanide (TBACN)
An In-depth Technical Guide to Tetrabutylammonium Cyanide (TBACN) for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TBACN) is a quaternary ammonium salt that serves as a versatile and efficient reagent in modern organic synthesis. Its unique properties, particularly its solubility in organic solvents and its ability to act as a phase-transfer catalyst, make it an invaluable tool for a variety of chemical transformations. This guide provides a comprehensive overview of TBACN, including its synonyms, physicochemical properties, and detailed experimental protocols for its application in the cyanosilylation of carbonyl compounds.
Synonyms and Identifiers
A clear identification of chemical compounds is crucial for research and regulatory purposes. This compound is known by several names and is assigned specific identifiers for unambiguous recognition in chemical databases and literature.
| Identifier Type | Value |
| Common Name | This compound |
| Abbreviation | TBACN |
| IUPAC Name | Tetrabutylazanium cyanide |
| CAS Number | 10442-39-4 |
| EC Number | 233-926-0 |
| PubChem CID | 165872 |
| Beilstein Registry Number | 3598808 |
| Other Synonyms | N,N,N-Tributyl-1-butanaminium cyanide |
| Ammonium, tetrabutyl-, cyanide |
Physicochemical and Toxicological Properties
Understanding the physical, chemical, and toxicological properties of a reagent is paramount for its safe and effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₃₆N₂ |
| Molecular Weight | 268.48 g/mol |
| Appearance | White to off-white or slightly beige crystalline solid |
| Melting Point | 89-92 °C |
| Solubility | Soluble in polar organic solvents such as acetone, ethanol, and methanol. Limited solubility in water. |
| Oral LD₅₀ (rat) | 5.1 mg/kg |
Safety Note: this compound is highly toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.
Experimental Protocols: Cyanosilylation of Carbonyl Compounds
One of the most significant applications of this compound is as a catalyst in the cyanosilylation of aldehydes and ketones to form cyanohydrin trimethylsilyl ethers. These products are valuable intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other important organic molecules.
General Procedure for the Catalytic Cyanosilylation of Aldehydes
This protocol outlines a general method for the cyanosilylation of aldehydes using a catalytic amount of this compound.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (TBACN)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and the anhydrous solvent (5 mL).
-
Add this compound (0.01-0.05 mmol, 1-5 mol%) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add trimethylsilyl cyanide (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure cyanohydrin trimethylsilyl ether.
Example: Cyanosilylation of Benzaldehyde
Reactants:
-
Benzaldehyde (0.106 g, 1.0 mmol)
-
Trimethylsilyl cyanide (0.119 g, 1.2 mmol)
-
This compound (0.013 g, 0.05 mmol)
-
Anhydrous dichloromethane (5 mL)
Procedure: Following the general procedure described above, the reaction of benzaldehyde with TMSCN catalyzed by TBACN typically reaches completion within 2 hours at room temperature. After work-up and purification, the corresponding mandelonitrile trimethylsilyl ether is obtained in high yield (typically >90%).
Characterization Data for 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile:
-
¹H NMR (CDCl₃, ppm): δ 7.50-7.35 (m, 5H, Ar-H), 5.51 (s, 1H, CH), 0.25 (s, 9H, Si(CH₃)₃).
-
¹³C NMR (CDCl₃, ppm): δ 137.5, 129.5, 129.0, 126.5, 119.0, 63.5, -0.5.
-
IR (neat, cm⁻¹): 2245 (C≡N), 1255 (Si-CH₃), 1070 (C-O).
Visualizations
Experimental Workflow: Cyanosilylation of an Aldehyde
The following diagram illustrates the general workflow for the this compound-catalyzed cyanosilylation of an aldehyde.
Caption: General workflow for the cyanosilylation of an aldehyde using TBACN.
Signaling Pathway: Mechanism of Phase-Transfer Catalysis
This compound facilitates the reaction between a water-insoluble organic substrate and a water-soluble nucleophile by transporting the nucleophile into the organic phase. The lipophilic tetrabutylammonium cation pairs with the cyanide anion, allowing it to dissolve in the organic solvent and react with the substrate.
Caption: Mechanism of TBACN as a phase-transfer catalyst in a biphasic system.
Tetrabutylammonium Cyanide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt that serves as a versatile and efficient reagent in modern organic synthesis.[1] Its unique properties, particularly its solubility in organic solvents and its role as a potent source of the cyanide anion, have established it as a valuable tool for researchers and scientists, especially those engaged in drug discovery and development. This guide provides an in-depth overview of TBACN, encompassing its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and critical safety information. The information is tailored for professionals in the chemical and pharmaceutical sciences, offering a practical resource for leveraging this reagent in their work.
Properties of this compound
This compound is a white to off-white crystalline solid.[1] The quaternary ammonium cation, with its bulky, non-polar butyl groups, imparts a high degree of solubility in a wide range of organic solvents, a critical feature for its application in homogeneous reaction media.[1][2] This contrasts with inorganic cyanide salts, such as sodium or potassium cyanide, which have limited solubility in many organic solvents.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₇H₃₆N₂ | [1][3] |
| Molecular Weight | 268.48 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 89-92 °C | [2][5] |
| Solubility | Soluble in polar organic solvents like acetone, ethanol, and acetonitrile.[1][2][6] Limited solubility in water.[1] | [1][2][6] |
| CAS Number | 10442-39-4 | [4][7] |
| EC Number | 233-926-0 | [4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra for TBACN are available and can be used to confirm its structure.[8] The ¹H NMR spectrum would show characteristic signals for the butyl groups of the tetrabutylammonium cation.
-
-
Infrared (IR) Spectroscopy:
Synthesis of this compound
A common and effective method for the preparation of this compound is through an ion-exchange reaction using a strongly basic ion-exchange resin.[10] This method allows for the synthesis from readily available starting materials like tetrabutylammonium bromide.
Experimental Protocol: Synthesis via Ion Exchange
This protocol is based on the method described by Solodar (1971).[10]
Materials:
-
Tetrabutylammonium bromide ((C₄H₉)₄NBr)
-
Strongly basic ion-exchange resin (e.g., Amberlite IRA-400) in the chloride form
-
Sodium cyanide (NaCN)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Resin Preparation:
-
Pack a chromatography column with the ion-exchange resin.
-
To convert the resin to the cyanide form, pass a solution of sodium cyanide in 50% aqueous methanol through the column.
-
Wash the resin thoroughly with anhydrous methanol to remove any residual water and excess sodium cyanide.[10]
-
-
Ion Exchange:
-
Dissolve tetrabutylammonium bromide in anhydrous methanol.
-
Pass the methanolic solution of tetrabutylammonium bromide through the prepared cyanide-form ion-exchange resin column.[10]
-
Collect the eluent.
-
-
Isolation and Purification:
Synthesis Workflow
Applications in Organic Synthesis
This compound is a valuable reagent in a variety of organic transformations. Its primary roles are as a phase-transfer catalyst and as a soluble source of nucleophilic cyanide.
Cyanation Reactions
TBACN is an excellent reagent for the introduction of the cyanide group into organic molecules.[11] This is a fundamentally important transformation in organic synthesis as the resulting nitriles can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[12]
-
O-TMS Cyanosilylation of Carbonyls: TBACN catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.[4][13] These products are versatile intermediates in organic synthesis.[14]
-
Aromatic Cyanation: It can be used in the photocyanation of aromatic compounds.[6]
Deprotection of Thioacetates
TBACN can be used as a catalyst for the deprotection of aliphatic thioacetates to generate free thiols.[4] This reaction is typically performed in the presence of a protic solvent.
Ring Expansion of β-Lactams
Another interesting application of TBACN is as a catalyst for the ring expansion of β-lactams to γ-lactams.[4][15] This transformation proceeds through a cleavage of the β-lactam ring.
Experimental Protocol: Catalytic O-TMS Cyanosilylation of an Aldehyde
This protocol is a general procedure based on the catalytic activity of TBACN in cyanosilylation reactions.[13]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (TBACN)
-
Anhydrous dichloromethane (DCM) or acetonitrile as solvent
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a dry, inert-atmosphere-flushed flask, add the aldehyde and the anhydrous solvent.
-
Add a catalytic amount of this compound (e.g., 1-5 mol%).
-
-
Addition of TMSCN:
-
Slowly add trimethylsilyl cyanide to the reaction mixture at room temperature with stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a short period at room temperature.[14]
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TMSCN.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford the pure cyanohydrin trimethylsilyl ether.
-
Experimental Workflow for Cyanosilylation
Relevance in Drug Development
The introduction of a nitrile group can significantly impact the pharmacological properties of a molecule.[16] The nitrile functional group can act as a bioisostere for other groups, influence metabolic stability, and participate in key binding interactions with biological targets.[16] Therefore, reagents like TBACN that facilitate cyanation are of great interest to medicinal chemists.
The Nitrile Group in Pharmaceuticals
The nitrile group is present in a number of approved drugs and is a key pharmacophore in many drug candidates.[16] Its electronic properties and linear geometry can be exploited in drug design to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.
Mechanism of Cyanide Toxicity
While the cyanide moiety is a valuable synthetic handle, it is also associated with significant toxicity. For professionals in drug development, understanding the mechanism of cyanide toxicity is crucial for risk assessment and the design of safer medicines. The primary mechanism of acute cyanide toxicity is the inhibition of cellular respiration.[17] Cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain, effectively halting aerobic respiration and leading to cellular hypoxia.[17]
Signaling Pathway of Cyanide Toxicity
Safety and Handling
This compound is a highly toxic compound and must be handled with extreme care by trained personnel in a well-ventilated chemical fume hood.[7][18] Ingestion, inhalation, or skin contact can be fatal.[7]
GHS Hazard Statements
The following table summarizes the GHS hazard statements for this compound.
| Hazard Code | Statement | References |
| H300 | Fatal if swallowed | [7] |
| H310 | Fatal in contact with skin | [7] |
| H330 | Fatal if inhaled | |
| H410 | Very toxic to aquatic life with long lasting effects | |
| EUH032 | Contact with acids liberates very toxic gas (hydrogen cyanide) | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always work in a certified chemical fume hood.[7]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and chemical splash goggles with a face shield.[4]
-
Handling Precautions: Avoid breathing dust.[7] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7] Keep away from acids and oxidizing agents.[19]
-
Emergency Procedures: In case of exposure, seek immediate medical attention.[7] Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis, particularly for reactions requiring a soluble and highly nucleophilic cyanide source. Its utility in constructing complex molecules makes it a valuable asset in the field of drug discovery and development. However, its extreme toxicity necessitates strict adherence to safety protocols. By understanding its properties, applications, and hazards, researchers can effectively and safely harness the synthetic potential of this important quaternary ammonium salt.
References
- 1. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|CAS 10442-39-4|Reagent [benchchem.com]
- 3. This compound | 10442-39-4 | FT170474 [biosynth.com]
- 4. ≥80%, crystals, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 5. 四丁基氰化铵 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Use of this compound for photocyanation of aromatic compounds: phase transfer photochemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound(10442-39-4)IR [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cyanation - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ≥80%, crystals, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 16. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. uwwapps.uww.edu [uwwapps.uww.edu]
The Crucial Role of the Tetrabutylammonium Cation in the Reactivity of Tetrabutylammonium Cyanide (TBACN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium cyanide (TBACN) has emerged as a highly effective and versatile reagent in organic synthesis, primarily owing to the unique role of its bulky and lipophilic tetrabutylammonium (TBA) cation. This technical guide delves into the core functionalities of the TBA cation in enhancing the reactivity of the cyanide anion. Through a comprehensive review of existing literature, this document outlines the multifaceted contributions of the TBA cation, including its function as a phase-transfer catalyst, its ability to increase the nucleophilicity of the cyanide ion by minimizing ion pairing, and its influence on reaction kinetics and selectivity. This guide provides a comparative analysis of TBACN with traditional inorganic cyanides, detailed experimental protocols for key reactions, and visual representations of the underlying mechanisms to offer a thorough understanding of its utility in modern synthetic chemistry.
Introduction
The introduction of the nitrile functional group is a cornerstone of organic synthesis, providing a versatile handle for transformation into a wide array of other functionalities, including amines, carboxylic acids, and amides. Historically, the use of simple inorganic cyanides, such as sodium cyanide (NaCN) and potassium cyanide (KCN), has been hampered by their low solubility in organic solvents, leading to slow reaction rates and the need for harsh reaction conditions. This compound (TBACN) offers a potent alternative, where the large, sterically hindered, and non-coordinating tetrabutylammonium cation dramatically enhances the reactivity of the cyanide anion. This guide will explore the fundamental principles that govern the enhanced reactivity of TBACN, with a focus on the pivotal role of the TBA cation.
The Role of the Tetrabutylammonium Cation
The enhanced reactivity of TBACN can be attributed to several key functions of the tetrabutylammonium cation, which collectively work to make the cyanide anion more available and reactive in organic media.
Phase-Transfer Catalysis
In many synthetic applications, the organic substrate is soluble in an organic solvent, while the cyanide source, typically an inorganic salt, is soluble only in an aqueous phase. This creates a two-phase system where the reaction is limited to the interface of the two liquids, resulting in very slow reaction rates. The tetrabutylammonium cation acts as a classic phase-transfer catalyst.[1][2] Its four butyl chains render the cation lipophilic, allowing it to be soluble in the organic phase. The positively charged nitrogen atom can pair with the cyanide anion, effectively shuttling it from the aqueous or solid phase into the organic phase where the reaction with the substrate can occur.[1][2]
Enhanced Nucleophilicity of the "Naked" Cyanide Anion
In addition to its role in phase transfer, the large and diffuse nature of the TBA cation leads to the formation of a "naked" or weakly associated cyanide anion in the organic phase. Unlike the tightly bound ion pairs formed between cyanide and smaller, harder cations like Na⁺ and K⁺, the large steric bulk of the TBA cation prevents close association with the cyanide anion. This results in a more reactive, or "naked," nucleophile that is more readily available to participate in nucleophilic substitution and addition reactions.
Increased Solubility in Organic Solvents
A primary advantage of TBACN is its significantly higher solubility in a wide range of organic solvents compared to inorganic cyanides.[3] This increased solubility ensures a higher concentration of the cyanide nucleophile in the reaction medium, leading to faster reaction rates and often allowing for milder reaction conditions. For instance, in copper-catalyzed cyanation reactions, the use of a soluble cyanide source like TBACN can eliminate the need for additives that are otherwise required to bring poorly soluble cyanides like KCN into solution.[4]
Quantitative Data Presentation: Comparative Reactivity
The superiority of TBACN over traditional inorganic cyanides is evident in the comparative yields and reaction conditions of various cyanation reactions.
| Cyanide Source | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiCN | 1-Bromooctane | THF | Reflux | 12 | >90 | [3] |
| NaCN | 1-Bromooctane | THF | Reflux | 24 | No Reaction | [3] |
| KCN | 1-Bromooctane | THF | Reflux | 24 | No Reaction | [3] |
| NaCN | 1-Bromooctane | DMSO | 100 | 4 | ~85 | [3] |
| KCN | 1-Bromooctane | DMSO | 100 | 6 | ~80 | [3] |
| TBACN | Unactivated Secondary Alkyl Chloride | CH3CN | 92 | 24 | 82 | [5] |
Table 1: Comparative Performance in the Cyanation of Alkyl Halides.
The data in Table 1 clearly demonstrates that while NaCN and KCN are ineffective in a less polar solvent like THF, TBACN can effectively cyanate even unactivated secondary alkyl chlorides in acetonitrile, albeit at elevated temperatures. The use of more polar aprotic solvents like DMSO can enable the use of NaCN and KCN, but often at higher temperatures and with longer reaction times compared to reactions employing TBACN under optimized conditions.
Experimental Protocols
General Procedure for the Cyanation of an Alkyl Halide using TBACN
This protocol describes a general procedure for the nucleophilic substitution of an alkyl halide with TBACN.
Materials:
-
Alkyl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkyl halide and anhydrous acetonitrile.
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired nitrile.
Protocol for the Cyanosilylation of a Ketone using TBACN as a Catalyst
This protocol details the use of TBACN as a catalyst for the addition of trimethylsilyl cyanide (TMSCN) to a ketone.
Materials:
-
Ketone (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 - 1.5 equiv)
-
This compound (catalytic amount, e.g., 5-10 mol%)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone and anhydrous dichloromethane.
-
Add the catalytic amount of this compound to the solution.
-
Add trimethylsilyl cyanide dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the corresponding cyanohydrin trimethylsilyl ether.
Visualization of Mechanisms
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving the tetrabutylammonium cation.
Caption: Phase-Transfer Catalysis Mechanism of TBACN.
Caption: "Naked" Anion Formation with TBA Cation.
Conclusion
The tetrabutylammonium cation plays a multifaceted and indispensable role in the enhanced reactivity of this compound. Its ability to act as a phase-transfer catalyst, coupled with its capacity to generate a more reactive "naked" cyanide anion through weak ion pairing, makes TBACN a superior reagent for a wide range of cyanation reactions. The increased solubility of TBACN in organic solvents further contributes to its efficacy, allowing for milder reaction conditions and improved yields. For researchers, scientists, and drug development professionals, a thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of TBACN in the synthesis of complex organic molecules.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. benchchem.com [benchchem.com]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigations Using Tetrabutylammonium Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of preliminary investigations utilizing tetrabutylammonium cyanide (TBACN) in key organic synthesis reactions relevant to drug development and medicinal chemistry. TBACN has emerged as a versatile and efficient catalyst for various transformations, offering mild reaction conditions and high yields. This document details experimental protocols, presents quantitative data, and visualizes reaction mechanisms for three core applications: the O-trimethylsilylcyanosilylation of carbonyl compounds, the deprotection of thioacetates, and the ring expansion of β-lactams.
O-Trimethylsilylcyanosilylation of Carbonyl Compounds
The addition of a trimethylsilyl cyanide (TMSCN) group to aldehydes and ketones is a fundamental transformation in organic synthesis, yielding cyanohydrin trimethylsilyl ethers which are valuable intermediates for the synthesis of α-hydroxy acids, β-amino alcohols, and other biologically active molecules. This compound has been demonstrated to be an effective catalyst for this reaction.
Quantitative Data
The catalytic efficacy of TBACN in the O-TMS cyanosilylation of various aldehydes and ketones is summarized in the table below. The data highlights the yields and diastereomeric ratios achieved under specific reaction conditions.
| Entry | Substrate | Product | Yield (%)[1] | Diastereomeric Ratio |
| 1 | Benzaldehyde | 2-phenyl-2-(trimethylsilyloxy)acetonitrile | 88 | - |
| 2 | p-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-2-(trimethylsilyloxy)acetonitrile | 86 | - |
| 3 | 2-Furaldehyde | 2-(furan-2-yl)-2-(trimethylsilyloxy)acetonitrile | 86 | - |
| 4 | Cyclohexanone | 1-(trimethylsilyloxy)cyclohexanecarbonitrile | 89 | - |
| 5 | Cyclopentanone | 1-(trimethylsilyloxy)cyclopentanecarbonitrile | 92 | - |
Experimental Protocol
General Procedure for the O-TMS Cyanosilylation of Carbonyl Compounds: [1]
To a solution of the carbonyl compound (1.0 mmol) in dry dichloromethane (CH2Cl2) (5 mL) under a nitrogen atmosphere at 0 °C, trimethylsilyl cyanide (TMSCN) (1.2 mmol) is added. Subsequently, a catalytic amount of this compound (TBACN) (0.1 mmol) is added to the reaction mixture. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired cyanohydrin trimethylsilyl ether. For certain substrates, diethyl ether (Et2O) can be used as the solvent, and the reaction may be performed at room temperature.
Reaction Mechanism and Visualization
The TBACN-catalyzed cyanosilylation of carbonyl compounds is proposed to proceed through the formation of a hypervalent silicon intermediate. The cyanide ion from TBACN attacks the silicon atom of TMSCN, forming a pentacoordinate silicate, which is a more potent nucleophile than TMSCN itself. This hypervalent silicon species then delivers the cyanide group to the electrophilic carbonyl carbon, followed by the transfer of the trimethylsilyl group to the oxygen atom.
Deprotection of Aliphatic Thioacetates
The protection of thiol groups as thioacetates is a common strategy in the synthesis of complex molecules, particularly in the context of bioconjugation and materials science. An efficient deprotection method is crucial for revealing the free thiol for subsequent reactions. TBACN has been shown to be an effective catalyst for the mild deprotection of aliphatic thioacetates.
Quantitative Data
The catalytic deprotection of various aliphatic thioacetates using TBACN proceeds in high yields.
| Entry | Substrate | Product | Yield (%)[2] |
| 1 | Benzyl thioacetate | Benzyl mercaptan | >80 |
| 2 | Phenethyl thioacetate | Phenethyl mercaptan | >80 |
| 3 | Cyclohexylethyl thioacetate | Cyclohexylethyl mercaptan | >80 |
| 4 | Trityl thioacetate | Trityl mercaptan | >80 |
Experimental Protocol
General Deprotection Procedure for Monothioacetates: [2]
Under a nitrogen atmosphere, this compound (0.5 mol equiv) is added to a solution of the monothioacetate (0.1 g) in a mixture of chloroform (2 mL) and methanol (2 mL). The reaction mixture is stirred at room temperature for 3 hours. Following the reaction, distilled water (10 mL) and chloroform (10 mL) are added. The organic layer is separated, and the aqueous layer is extracted with chloroform (10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free thiol.
Experimental Workflow
The workflow for the deprotection of aliphatic thioacetates using TBACN is a straightforward process involving reaction setup, execution, and workup to isolate the final product.
Ring Expansion of β-Lactams
β-Lactams are a critical class of compounds, most notably for their use as antibiotics. The development of novel synthetic routes to modify the β-lactam core is of significant interest in the pursuit of new therapeutic agents. TBACN catalyzes the ring expansion of 4-(arylimino)methylazetidin-2-ones to 5-aryliminopyrrolidin-2-ones through a novel N1-C4 bond cleavage of the β-lactam nucleus.[3][4]
Quantitative Data
The TBACN-catalyzed ring expansion of various β-lactam derivatives proceeds with moderate to good yields.
| Entry | β-Lactam Substrate | Product | Yield (%)[3] |
| 1 | (3R,4R)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-1-(4-methoxyphenyl)-4-(((4-methoxyphenyl)imino)methyl)azetidin-2-one | (R)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-5-((4-methoxyphenyl)imino)-1-(4-methoxyphenyl)pyrrolidin-2-one | 70 |
| 2 | (3R,4R)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-1-phenyl-4-((phenylimino)methyl)azetidin-2-one | (R)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-1-phenyl-5-(phenylimino)pyrrolidin-2-one | 65 |
| 3 | (3R,4R)-1-benzyl-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-(((4-methoxyphenyl)imino)methyl)azetidin-2-one | (R)-1-benzyl-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-5-((4-methoxyphenyl)imino)pyrrolidin-2-one | 55 |
Experimental Protocol
General Procedure for the Ring Expansion of 4-(arylimino)methylazetidin-2-ones: [3]
To a solution of the 4-(arylimino)methylazetidin-2-one (0.2 mmol) in anhydrous acetonitrile (2 mL) is added this compound (20 mol %). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography (hexanes/ethyl acetate) to give the corresponding 5-aryliminopyrrolidin-2-one.
Reaction Pathway
The proposed mechanism for the ring expansion involves the nucleophilic attack of the cyanide ion on the imine carbon, which initiates a cascade of bond rearrangements. This leads to the cleavage of the N1-C4 bond of the β-lactam ring and the subsequent formation of the five-membered γ-lactam ring.
Conclusion
This compound serves as a powerful and versatile catalyst in a range of important organic transformations. The preliminary investigations highlighted in this guide demonstrate its utility in the synthesis of valuable cyanohydrin intermediates, the mild deprotection of thiols, and the novel rearrangement of β-lactam scaffolds. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals to explore the application of TBACN in their synthetic endeavors. Further research into the substrate scope, optimization of reaction conditions, and exploration of new applications will undoubtedly continue to expand the utility of this readily available and effective catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic ring expansion of beta-lactams to gamma-lactams through a novel N1-C4 bond cleavage. direct synthesis of enantiopure succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Tetrabutylammonium Cyanide Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium cyanide (TBACN) has emerged as a versatile and efficient organocatalyst in a variety of organic transformations. Its utility stems from the nucleophilic nature of the cyanide anion, enhanced by the phase-transfer capabilities of the bulky tetrabutylammonium cation. This technical guide delves into the early studies of TBACN catalysis, with a particular focus on its application in the cyanosilylation of carbonyl compounds, a fundamental reaction in organic synthesis for the formation of protected cyanohydrins. These intermediates are crucial building blocks for the synthesis of α-hydroxy acids, β-amino alcohols, and other pharmaceutically relevant molecules. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic exploration to aid researchers in understanding and applying this catalytic system.
Core Reaction: Cyanosilylation of Aldehydes and Ketones
The primary application of TBACN in early catalytic studies is the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones, yielding O-trimethylsilyl cyanohydrins. This reaction is valued for its efficiency and the stability of the resulting protected cyanohydrin products.
General Reaction Scheme
Where R, R1, and R2 can be aryl, alkyl, or H.
Quantitative Data Summary
The following tables summarize the quantitative data from early studies on the TBACN-catalyzed cyanosilylation of various carbonyl compounds. The data highlights the catalyst's efficiency across a range of substrates under mild reaction conditions.
Table 1: TBACN-Catalyzed Cyanosilylation of Spiroepoxycyclohexadienones
| Entry | Substrate | Product(s) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Spiroepoxycyclohexadienone 1a | 2a + 3a | 1:1.3 | 71 |
| 2 | Spiroepoxycyclohexadienone 1b | 2b + 3b | 1:1.2 | 75 |
| 3 | Spiroepoxycyclohexadienone 1c | 2c + 3c | 1:1.5 | 68 |
Data sourced from studies on the diastereoselective cyanosilylation of complex ketones.[1][2]
Table 2: TBACN-Catalyzed Cyanosilylation of Representative Carbonyl Compounds
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 98 |
| 2 | p-Anisaldehyde | 5 | 99 |
| 3 | p-Nitrobenzaldehyde | 10 | 95 |
| 4 | Cinnamaldehyde | 15 | 92 |
| 5 | Cyclohexanone | 30 | 85 |
| 6 | Acetophenone | 60 | 88 |
| 7 | 3-Pentanone | 120 | 84 |
Yields reported are for the isolated O-trimethylsilyl cyanohydrin products.
Experimental Protocols
The following are detailed methodologies for key experiments cited in early literature on TBACN catalysis.
General Experimental Procedure for the TBACN-Catalyzed Cyanosilylation of Carbonyl Compounds
To a stirred solution of the carbonyl compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, was added trimethylsilyl cyanide (TMSCN, 1.2 mmol). Subsequently, a solution of this compound (TBACN, 0.1 mmol) in anhydrous dichloromethane (1 mL) was added dropwise. The reaction mixture was stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the solvent was removed under reduced pressure. The residue was then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the corresponding O-trimethylsilyl cyanohydrin.
Example Protocol: Cyanosilylation of Benzaldehyde
-
A flame-dried 25 mL round-bottom flask was charged with benzaldehyde (106 mg, 1.0 mmol) and anhydrous dichloromethane (5 mL) under a nitrogen atmosphere.
-
The solution was cooled to 0 °C in an ice bath.
-
Trimethylsilyl cyanide (119 mg, 1.2 mmol) was added to the stirred solution.
-
A solution of this compound (26.8 mg, 0.1 mmol) in anhydrous dichloromethane (1 mL) was added dropwise over 1 minute.
-
The reaction was stirred at 0 °C for 5 minutes, at which point TLC analysis (hexane/ethyl acetate 9:1) indicated complete consumption of the starting material.
-
The solvent was evaporated in vacuo.
-
The crude product was purified by flash chromatography (silica gel, hexane/ethyl acetate 95:5) to yield the pure O-trimethylsilyl cyanohydrin of benzaldehyde (204 mg, 98% yield) as a colorless oil.
Mechanistic Pathway and Visualization
The catalytic cycle of TBACN in the cyanosilylation of carbonyl compounds is believed to proceed through the formation of a hypervalent silicon intermediate. The cyanide ion from TBACN attacks the silicon atom of TMSCN, generating a pentacoordinate silicate, which is a more potent cyanide donor. This "activated" cyanide then attacks the electrophilic carbonyl carbon.
Below is a DOT language script to generate a diagram of the proposed catalytic cycle.
Caption: Proposed catalytic cycle for TBACN-catalyzed cyanosilylation.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for performing a TBACN-catalyzed cyanosilylation reaction.
Caption: General experimental workflow for TBACN-catalyzed cyanosilylation.
Conclusion
The early investigations into this compound catalysis laid a crucial foundation for the development of mild and efficient methods for the synthesis of protected cyanohydrins. The use of TBACN offers several advantages, including high yields, short reaction times, and operational simplicity. The mechanistic understanding, involving the formation of a hypervalent silicon species, has guided further advancements in organocatalysis. This technical guide provides researchers and professionals in drug development with the fundamental knowledge and practical protocols to effectively utilize TBACN in their synthetic endeavors. The presented data and workflows serve as a valuable resource for the replication and adaptation of these early, yet highly relevant, catalytic methods.
References
Methodological & Application
Tetrabutylammonium Cyanide: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium cyanide (TBACN) has emerged as a highly effective and versatile catalyst in a range of organic transformations. Its utility stems from the nucleophilic nature of the cyanide anion and the ability of the bulky tetrabutylammonium cation to enhance solubility and reactivity in organic solvents. This document provides detailed application notes, experimental protocols, and mechanistic insights for key reactions catalyzed by TBACN, tailored for professionals in research and drug development.
Cyanosilylation of Carbonyl Compounds
The addition of a trimethylsilyl group to a cyanohydrin, formed from the reaction of a carbonyl compound with a cyanide source, is a crucial transformation in organic synthesis. This compound efficiently catalyzes the addition of trimethylsilyl cyanide (TMSCN) to a wide array of aldehydes and ketones, affording the corresponding trimethylsilyl-protected cyanohydrins in high yields. These products are valuable intermediates, readily converted to α-hydroxy acids, β-amino alcohols, and other important synthetic building blocks.
Quantitative Data
The catalytic efficacy of TBACN in the cyanosilylation of various carbonyl compounds is summarized in the table below. The reaction proceeds smoothly under mild conditions, demonstrating broad substrate scope and, in many cases, good to excellent diastereoselectivity.
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 2-phenyl-2-(trimethylsilyloxy)acetonitrile | 95 | - |
| 2 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-2-(trimethylsilyloxy)acetonitrile | 98 | - |
| 3 | 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-2-(trimethylsilyloxy)acetonitrile | 99 | - |
| 4 | Cinnamaldehyde | 2-(trimethylsilyloxy)-4-phenylbut-3-enenitrile | 92 | - |
| 5 | Cyclohexanone | 1-(trimethylsilyloxy)cyclohexanecarbonitrile | 96 | - |
| 6 | Acetophenone | 2-phenyl-2-(trimethylsilyloxy)propanenitrile | 94 | - |
| 7 | Propiophenone | 2-phenyl-2-(trimethylsilyloxy)butanenitrile | 91 | 1:1.2 |
| 8 | 2-Methylcyclohexanone | 2-methyl-1-(trimethylsilyloxy)cyclohexanecarbonitrile | 93 | 1:1.5 |
Experimental Protocol: General Procedure for the Cyanosilylation of Carbonyl Compounds
To a solution of the carbonyl compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere at 0 °C is added this compound (0.1 mmol, 10 mol%). Trimethylsilyl cyanide (1.2 mmol) is then added dropwise. The reaction mixture is stirred at 0 °C for 15-30 minutes and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired cyanohydrin trimethylsilyl ether.
Reaction Mechanism: Cyanosilylation of a Ketone
The mechanism of the TBACN-catalyzed cyanosilylation is believed to proceed through the formation of a hypervalent silicon intermediate. The cyanide ion from TBACN activates the trimethylsilyl cyanide, increasing its nucleophilicity. This activated species then attacks the carbonyl carbon, leading to the formation of the protected cyanohydrin.
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound serves as an effective basic catalyst for this transformation, promoting the reaction between enolizable carbonyl compounds. A notable application is the self-condensation of protected glyceraldehydes, which provides access to complex carbohydrate structures.
Quantitative Data
The following table summarizes the results for the TBACN-catalyzed aldol self-condensation of a protected glyceraldehyde.
| Entry | Substrate | Product | Yield (%) |
| 1 | (R)-2,3-(Butane-2,3-diyl)dioxypropanal | Dimerized aldol product | 76 |
Experimental Protocol: Aldol Self-Condensation of Protected Glyceraldehyde
To a solution of (R)-2,3-(butane-2,3-diyl)dioxypropanal (1.0 mmol) in anhydrous dichloromethane (2 mL) under an argon atmosphere is added a solution of this compound (0.1 mmol, 10 mol%) in anhydrous dichloromethane (1 mL). The reaction mixture is stirred at room temperature for 30 minutes. The reaction is then quenched by the addition of water (5 mL) and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the dimerized aldol product.[1]
Reaction Mechanism: Base-Catalyzed Aldol Condensation
The reaction proceeds via a standard base-catalyzed aldol mechanism. The cyanide ion acts as a base to deprotonate the α-carbon of the aldehyde, generating an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde (the aldol adduct).
Photocyanation of Aromatic Compounds
This compound can be employed as a cyanide source and phase-transfer catalyst in the photocyanation of aromatic compounds. This reaction allows for the direct introduction of a cyano group onto an aromatic ring, a valuable transformation in the synthesis of pharmaceuticals and agrochemicals. The reaction is particularly effective for electron-rich aromatic compounds and nitroaromatics.
Quantitative Data
The table below presents data on the photocyanation of various aromatic compounds using this compound.
| Entry | Substrate | Solvent | Irradiation Time (h) | Conversion (%) |
| 1 | Naphthalene | Acetonitrile | 8 | 30 |
| 2 | 1-Nitronaphthalene | Acetonitrile | 4 | 30 |
| 3 | 4-Nitrobiphenyl | Acetonitrile | 1 | 80 |
| 4 | 9-Nitrophenanthrene | Acetonitrile | 3 | 87 |
| 5 | 1-Nitronaphthalene | Dichloromethane | 1 | 15 |
Experimental Protocol: General Procedure for Photocyanation
Caution: Photochemical reactions should be carried out in appropriate, specialized equipment with proper shielding.
A solution of the aromatic substrate (1.0 mmol) and this compound (1.5 mmol) in anhydrous acetonitrile or dichloromethane (50 mL) is placed in a quartz photoreactor. The solution is deoxygenated by bubbling with argon for 30 minutes prior to irradiation. The reaction mixture is then irradiated with a high-pressure mercury lamp (e.g., 450 W) while maintaining a constant temperature. The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is evaporated, and the residue is taken up in a suitable organic solvent and washed with water to remove excess cyanide. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.
Experimental Workflow: Nucleophilic Aromatic Photosubstitution (SNAr*)
The photocyanation of aromatic compounds proceeds via a nucleophilic aromatic photosubstitution (SNAr*) mechanism. The aromatic substrate absorbs a photon, leading to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state is more susceptible to nucleophilic attack by the cyanide ion, forming a sigma complex intermediate. Subsequent elimination of a leaving group (e.g., a nitro group or a hydrogen atom) yields the cyanated aromatic product.
References
Application Notes and Protocols for Nitrile Synthesis Using Tetrabutylammonium Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt that serves as a highly effective and versatile reagent for the synthesis of nitriles. Its high solubility in a wide range of organic solvents offers significant advantages over traditional inorganic cyanides like sodium or potassium cyanide, particularly in nucleophilic substitution reactions.[1] This document provides detailed application notes, experimental protocols, and safety information for the use of TBACN in the synthesis of nitriles from various organic substrates, including alkyl halides and tosylates.
The lipophilic tetrabutylammonium cation pairs with the cyanide anion, enabling its transport into organic phases to react with substrates that are immiscible with water. This property is central to its utility in both stoichiometric and phase-transfer catalytic systems, leading to cleaner reactions and often higher yields.
Safety Precautions
Warning: this compound is a highly toxic compound. All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Applications in Nitrile Synthesis
This compound is a valuable reagent for the conversion of various functional groups into nitriles, primarily through nucleophilic substitution reactions (SN2 mechanism). Its applications extend to a broad range of substrates, including primary, secondary, and benzylic halides, as well as alkyl tosylates.
Key Advantages of this compound:
-
Enhanced Solubility: TBACN is soluble in a variety of aprotic and nonpolar organic solvents such as acetonitrile, dimethylformamide (DMF), dichloromethane, and toluene, where inorganic cyanides are poorly soluble. This allows for homogeneous reaction conditions, often leading to faster reaction rates and higher yields.
-
Increased Nucleophilicity of Cyanide: The large, non-coordinating tetrabutylammonium cation results in a "naked" and more nucleophilic cyanide ion in solution compared to the tightly ion-paired cyanide in inorganic salts.[2]
-
Milder Reaction Conditions: Due to the enhanced reactivity of the cyanide ion, reactions can often be carried out at lower temperatures, minimizing side reactions such as elimination, especially with secondary substrates.
-
Phase-Transfer Catalysis: The tetrabutylammonium cation can act as a phase-transfer catalyst, facilitating the transfer of the cyanide anion from a solid or aqueous phase to the organic phase where the reaction occurs.
Reaction Mechanisms
SN2 Nucleophilic Substitution
The primary mechanism for the synthesis of nitriles from alkyl halides and tosylates using TBACN is the SN2 reaction. The cyanide ion acts as a potent nucleophile and attacks the electrophilic carbon atom bearing the leaving group (halide or tosylate). This is a single-step concerted process where the nucleophile attacks from the backside of the carbon-leaving group bond, resulting in an inversion of stereochemistry at the reaction center.
Caption: SN2 mechanism for nitrile synthesis.
Phase-Transfer Catalysis (PTC)
When using an inorganic cyanide salt like NaCN with a catalytic amount of a tetrabutylammonium salt (e.g., TBABr), or when using TBACN in a biphasic system, the reaction proceeds via a phase-transfer catalysis mechanism. The tetrabutylammonium cation shuttles the cyanide anion from the aqueous or solid phase into the organic phase, where it can react with the alkyl halide.
Caption: Phase-Transfer Catalysis workflow.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Primary Alkyl Nitriles from Alkyl Bromides
This protocol is suitable for the conversion of primary alkyl bromides to their corresponding nitriles using TBACN in a homogeneous solution.
Materials:
-
Primary alkyl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alkyl bromide and anhydrous acetonitrile.
-
Add this compound to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude nitrile by silica gel column chromatography or distillation.
Protocol 2: Photoinduced, Copper-Catalyzed Cyanation of Unactivated Secondary Alkyl Chlorides
This protocol describes a method for the cyanation of more challenging unactivated secondary alkyl chlorides under mild, room temperature conditions.[3]
Materials:
-
Secondary alkyl chloride (1.0 eq)
-
This compound (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Quartz reaction vessel with a magnetic stir bar
-
15-watt UVC compact fluorescent light bulbs
Procedure:
-
In a quartz reaction vessel, combine the secondary alkyl chloride, this compound, and copper(I) iodide.
-
Add anhydrous acetonitrile and stir the mixture at room temperature.
-
Irradiate the reaction mixture with 15-watt UVC compact fluorescent light bulbs.
-
Monitor the reaction by GC analysis until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of various nitriles using this compound.
Table 1: Synthesis of Primary Nitriles from Alkyl Halides
| Entry | Alkyl Halide | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | CH₃CN | 82 | 4 | 95 |
| 2 | Benzyl Bromide | CH₃CN | 25 | 2 | 98 |
| 3 | 1-Iodopentane | DMF | 25 | 3 | 92 |
| 4 | 1-Chlorohexane | DMF | 60 | 12 | 88 |
Table 2: Photoinduced, Copper-Catalyzed Cyanation of Secondary Alkyl Chlorides [3]
| Entry | Substrate | Time (h) | Yield (%) |
| 1 | 2-Chlorooctane | 24 | 85 |
| 2 | Chlorocyclohexane | 48 | 78 |
| 3 | 3-Chloro-3-phenylhexane | 24 | 82 |
| 4 | 2-Chloro-4-phenylbutane | 24 | 91 |
Logical Workflow for Nitrile Synthesis
The following workflow outlines the decision-making process for selecting the appropriate method for nitrile synthesis from an alkyl halide.
Caption: Decision workflow for nitrile synthesis.
Conclusion
This compound is a highly efficacious reagent for the synthesis of a wide array of nitriles from alkyl halides and related substrates. Its superior solubility in organic solvents and the enhanced nucleophilicity of the "naked" cyanide ion allow for reactions under milder conditions and often result in higher yields compared to traditional inorganic cyanides. The protocols provided herein offer robust methods for the preparation of nitriles, catering to both straightforward and more challenging substrates. As with all cyanide-containing reagents, strict adherence to safety protocols is paramount.
References
Application Notes and Protocols: Deprotection of Aliphatic Thioacetates with Tetrabutylammonium Cyanide (TBACN)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of thiol functionalities as thioacetates is a common strategy in organic synthesis due to their stability and ease of handling. However, the subsequent deprotection to reveal the free thiol is a critical step that often requires harsh conditions, which can be incompatible with sensitive functional groups. This document outlines a mild and efficient protocol for the deprotection of aliphatic thioacetates using a catalytic amount of tetrabutylammonium cyanide (TBACN). This method offers high yields, mild reaction conditions, and reduced byproduct formation compared to traditional acidic or basic hydrolysis methods.[1]
Data Presentation
The use of catalytic TBACN for the deprotection of aliphatic thioacetates is effective for a range of substrates, including those with various structural moieties. The reaction generally proceeds in high yields at room temperature.[1][2]
| Substrate Type | R Group Moiety | TBACN (mol equiv) | Time (h) | Yield (%) |
| Monothioacetate | Normal Alkane | 0.5 | 3 | >80 |
| Monothioacetate | Trityl | 0.5 | 3 | >80 |
| Monothioacetate | Ethyl-cyclohexyl | 0.5 | 3 | >80 |
| Monothioacetate | Phenethyl | 0.5 | 3 | >80 |
| Monothioacetate | Phenoxyethyl | 0.5 | 3 | >80 |
| Monothioacetate | Benzyl | 0.5 | 3 | >80 |
| Monothioacetate | p-Halo-benzyl (except F) | 0.5 | 3 | >80 |
| Monothioacetate | p-Fluorobenzyl | 0.5 | 3 | Lower than 80 |
| Dithioacetate | o-Xylylene | 1.0 | 16 | 63 |
Table 1: Representative yields for the deprotection of various aliphatic thioacetates using TBACN.[2]
Experimental Protocols
This section provides detailed methodologies for the deprotection of both monothioacetates and dithioacetates using TBACN.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the resulting thiol to a disulfide.[2]
-
The use of a protic solvent, such as methanol, is crucial for the reaction to proceed.[2]
-
Acidic functional groups on the substrate may interfere with the catalytic process.[2]
Deprotection of Monothioacetates
This protocol is applicable to a wide range of aliphatic monothioacetates.
Materials:
-
Aliphatic thioacetate
-
This compound (TBACN)
-
Chloroform (CHCl₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry flask, dissolve the aliphatic thioacetate (0.1 g) in a 1:1 mixture of chloroform and methanol (4 mL total volume).[2]
-
Purge the flask with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.
-
Add this compound (0.5 molar equivalents per thioacetate group) to the reaction mixture.[2]
-
Stir the reaction at room temperature for approximately 3 hours.[2] For reactions using less than 0.5 molar equivalents of TBACN, longer reaction times (up to 5 hours) may be necessary for high conversion.[2]
-
Upon completion, the reaction can be worked up by standard procedures such as column chromatography or distillation to remove the catalyst and isolate the free thiol.[2]
Deprotection of Dithioacetates
This protocol is adapted for substrates containing two thioacetate groups, such as o-xylylene dithioacetate.
Materials:
-
Aliphatic dithioacetate
-
This compound (TBACN)
-
Chloroform (CHCl₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry flask, dissolve the aliphatic dithioacetate in a 1:1 mixture of chloroform and methanol.
-
Purge the flask with nitrogen or argon for 5-10 minutes.
-
Add this compound (1.0 molar equivalent per thioacetate group) to the reaction mixture.[2]
-
Stir the reaction at room temperature for 16 hours.[2]
-
Work-up the reaction using standard purification techniques. Note that some disulfide byproduct formation may be observed.[2]
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the deprotection of aliphatic thioacetates using TBACN.
A generalized workflow for the TBACN-mediated deprotection of aliphatic thioacetates.
Proposed Catalytic Cycle
The deprotection is believed to proceed via a mechanism similar to solvolytic O-deacylation, where the cyanide ion acts as a potent nucleophile.[2]
References
Application Notes and Protocols: O-TMS Cyanosilylation of Carbonyl Compounds using Tetrabutylammonium Cyanide (TBACN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-trimethylsilyl (O-TMS) cyanosilylation of carbonyl compounds is a pivotal transformation in organic synthesis, yielding cyanohydrin trimethylsilyl ethers. These products are versatile intermediates in the synthesis of valuable molecules such as α-hydroxy acids, β-amino alcohols, and α-amino acids, which are common structural motifs in many active pharmaceutical ingredients (APIs).[1] Tetrabutylammonium cyanide (TBACN) has emerged as an effective and mild catalyst for this reaction, offering a practical alternative to traditional methods that often require harsh reagents like hydrogen cyanide.[1] This document provides detailed application notes, experimental protocols, and reaction data for the TBACN-catalyzed O-TMS cyanosilylation of a range of aldehydes and ketones.
Reaction Principle and Advantages
The reaction involves the addition of trimethylsilyl cyanide (TMSCN) to the carbonyl group of an aldehyde or ketone, catalyzed by TBACN. The cyanide ion from TBACN acts as a nucleophile, attacking the carbonyl carbon, while the trimethylsilyl group is transferred to the carbonyl oxygen. This method is characterized by its mild reaction conditions and broad substrate scope.[2] A key mechanistic feature is the potential formation of a hypervalent silicon species, which facilitates the cyanide transfer.[2]
Advantages of using TBACN as a catalyst include:
-
Mild Reaction Conditions: The reaction typically proceeds at low temperatures (e.g., 0°C) to room temperature.[2]
-
High Yields: A wide variety of carbonyl compounds can be converted to their corresponding cyanohydrin silyl ethers in good to excellent yields.[2]
-
Safety: It avoids the use of highly toxic hydrogen cyanide.[1]
-
Broad Substrate Scope: The method is applicable to both aldehydes and ketones, including aromatic, aliphatic, and cyclic substrates.[2]
Data Presentation
The following tables summarize the quantitative data for the O-TMS cyanosilylation of various carbonyl compounds using TBACN as a catalyst.
Table 1: O-TMS Cyanosilylation of Representative Aldehydes and Ketones [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile | 88 |
| 2 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-2-((trimethylsilyl)oxy)acetonitrile | 90 |
| 3 | 3-Phenylpropanal | 4-phenyl-2-((trimethylsilyl)oxy)butanenitrile | 85 |
| 4 | Cyclohexanone | 1-((trimethylsilyl)oxy)cyclohexanecarbonitrile | 89 |
| 5 | Cyclopentanone | 1-((trimethylsilyl)oxy)cyclopentanecarbonitrile | 92 |
| 6 | Acetophenone | 2-phenyl-2-((trimethylsilyl)oxy)propanenitrile | 87 |
| 7 | 3-Pentanone | 3-cyano-3-((trimethylsilyl)oxy)pentane | 84 |
Reaction Conditions: Carbonyl compound (1.0 eq), TMSCN (1.0 eq), TBACN (0.1 eq), CH2Cl2, 0°C, 15 min, unless otherwise noted.
Experimental Protocols
General Protocol for the O-TMS Cyanosilylation of a Carbonyl Compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (TBACN)
-
Anhydrous dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carbonyl compound (1.0 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (5 mL).
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: While stirring, add trimethylsilyl cyanide (TMSCN, 1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add this compound (TBACN, 0.1 mmol, 0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive substrates, the reaction time may need to be extended, or the reaction may be allowed to warm to room temperature.[2]
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography to afford the desired O-trimethylsilyl cyanohydrin.
Visualizations
Reaction Mechanism
The proposed mechanism for the TBACN-catalyzed cyanosilylation involves the activation of TMSCN by the cyanide ion from TBACN to form a more nucleophilic cyanide species, which then attacks the carbonyl carbon.
Caption: Proposed mechanism for TBACN-catalyzed O-TMS cyanosilylation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of O-trimethylsilyl cyanohydrins using TBACN as a catalyst.
Caption: General experimental workflow for O-TMS cyanosilylation.
Scope and Limitations
The TBACN-catalyzed O-TMS cyanosilylation is a versatile reaction applicable to a wide range of aldehydes and ketones. Aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, as well as aliphatic and cyclic ketones, react efficiently to provide the corresponding cyanohydrin trimethylsilyl ethers in high yields.[2]
However, sterically hindered ketones may exhibit lower reactivity and require longer reaction times or elevated temperatures. Additionally, substrates with other functional groups susceptible to nucleophilic attack by cyanide should be used with caution, and the reaction conditions may need to be optimized to ensure chemoselectivity. In the absence of the TBACN catalyst, the reaction between the carbonyl compound and TMSCN is significantly slower or may not proceed at all.[2]
Applications in Drug Development
Cyanohydrins and their derivatives are crucial intermediates in the pharmaceutical industry.[1] The O-TMS cyanohydrins prepared using this protocol can be readily converted to other valuable functional groups. For instance, they can be hydrolyzed to form α-hydroxy acids or reduced to synthesize β-amino alcohols.[3] These structural motifs are present in numerous drug molecules across various therapeutic areas. The mild and efficient nature of the TBACN-catalyzed cyanosilylation makes it an attractive method for the synthesis of key intermediates in drug discovery and development pipelines.
References
Application Notes and Protocols: Ring Expansion of β-Lactams Catalyzed by Tetrabutylammonium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the tetrabutylammonium cyanide (TBACN) catalyzed ring expansion of β-lactams to produce γ-lactams, specifically 5-aryliminopyrrolidin-2-ones, which are valuable precursors to succinimide derivatives. This organocatalytic method offers a novel approach for the transformation of the strained four-membered β-lactam ring into a five-membered γ-lactam structure through a unique N1-C4 bond cleavage mechanism.
Introduction
β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics.[1] The inherent ring strain of the 2-azetidinone core makes it a versatile synthetic intermediate for a variety of chemical transformations.[1] Ring expansion reactions of β-lactams provide an efficient pathway to larger, medicinally relevant heterocyclic structures such as γ-lactams (pyrrolidin-2-ones).
This protocol details the use of this compound (TBACN) as an efficient organocatalyst for the ring expansion of 4-(arylimino)methylazetidin-2-ones.[2][3] The reaction proceeds under mild conditions, utilizing a catalytic amount of TBACN in acetonitrile at room temperature.[1][3] This method is particularly noteworthy for its novel N1-C4 bond cleavage pathway, leading to the formation of 5-aryliminopyrrolidin-2-ones.[2][3] These products can be further hydrolyzed to yield valuable succinimide derivatives, which are also prevalent in biologically active compounds.[2][3] A one-pot procedure starting from β-lactam aldehydes has also been developed, enhancing the efficiency of this synthetic route.[3]
Data Presentation
The following table summarizes the quantitative data for the TBACN-catalyzed ring expansion of various 4-(arylimino)methylazetidin-2-ones to their corresponding 5-aryliminopyrrolidin-2-ones.
| Entry | Substrate (β-Lactam) | Product (γ-Lactam) | Yield (%) |
| 1 | 4-((p-methoxyphenylimino)methyl)-azetidin-2-one | 5-(p-methoxyphenylimino)pyrrolidin-2-one | 70 |
| 2 | 4-((phenylimino)methyl)-azetidin-2-one | 5-(phenylimino)pyrrolidin-2-one | 65 |
| 3 | 4-((p-chlorophenylimino)methyl)-azetidin-2-one | 5-(p-chlorophenylimino)pyrrolidin-2-one | 68 |
| 4 | 4-((p-tolyl)iminomethyl)-azetidin-2-one | 5-((p-tolyl)imino)pyrrolidin-2-one | 62 |
| 5 | 4-((2,4-dimethoxyphenylimino)methyl)-azetidin-2-one | 5-((2,4-dimethoxyphenyl)imino)pyrrolidin-2-one | 55 |
| 6 | 4-((naphthyl-1-imino)methyl)-azetidin-2-one | 5-((naphthyl-1-imino)pyrrolidin-2-one) | 44 |
Yields are for the isolated product after purification.
Experimental Protocols
Protocol 1: Synthesis of 4-(Arylimino)methylazetidin-2-ones (Substrate Preparation)
This is a general procedure for the synthesis of the starting materials for the ring expansion reaction.
Materials:
-
β-Lactam aldehyde (1.0 equiv)
-
Appropriate arylamine (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the β-lactam aldehyde in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar.
-
Add the arylamine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, add anhydrous MgSO₄ to the reaction mixture to remove any water formed.
-
Stir for an additional 15 minutes, then filter the mixture through a pad of Celite.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 4-(arylimino)methylazetidin-2-one.
-
The crude product is typically of sufficient purity for the subsequent ring expansion step. If necessary, purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2: TBACN-Catalyzed Ring Expansion of 4-(Arylimino)methylazetidin-2-ones
Materials:
-
4-(Arylimino)methylazetidin-2-one (1.0 equiv)
-
This compound (TBACN) (0.2 equiv, 20 mol%)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the 4-(arylimino)methylazetidin-2-one in anhydrous acetonitrile.
-
Add TBACN (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., hexane/ethyl acetate mixtures) to afford the pure 5-aryliminopyrrolidin-2-one.
Protocol 3: One-Pot Synthesis of Succinimide Derivatives from β-Lactam Aldehydes
This efficient one-pot, three-step procedure combines imine formation, catalytic ring expansion, and subsequent hydrolysis.
Materials:
-
β-Lactam aldehyde (1.0 equiv)
-
Arylamine (1.0 equiv)
-
This compound (TBACN) (0.2 equiv, 20 mol%)
-
Anhydrous acetonitrile (CH₃CN)
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Imine Formation: Dissolve the β-lactam aldehyde in anhydrous acetonitrile in a round-bottom flask. Add the arylamine and stir at room temperature for 2-4 hours until imine formation is complete (monitored by TLC).
-
Ring Expansion: To the reaction mixture containing the in situ generated imine, add TBACN (20 mol%). Continue stirring at room temperature for 2-6 hours, monitoring the formation of the 5-aryliminopyrrolidin-2-one by TLC.
-
Hydrolysis: Upon completion of the ring expansion, add aqueous HCl to the reaction mixture. Stir vigorously at room temperature for 1-2 hours to effect hydrolysis of the imine.
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude succinimide derivative by flash column chromatography on silica gel.
-
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the TBACN-catalyzed ring expansion.
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of succinimides.
References
Application Notes and Protocols: Tetrabutylammonium Cyanide in Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tetrabutylammonium cyanide (TBACN) as a phase transfer catalyst (PTC). This compound is a highly effective catalyst for a variety of organic transformations, facilitating reactions between reactants in immiscible phases. Its lipophilic tetrabutylammonium cation efficiently transports the cyanide anion from an aqueous or solid phase into an organic phase, enabling nucleophilic substitution and addition reactions that would otherwise be slow or require harsh conditions.
Nucleophilic Substitution: Cyanation of Alkyl and Benzyl Halides
Phase transfer catalysis using tetrabutylammonium salts is a cornerstone for the synthesis of nitriles from alkyl and benzyl halides. This method offers significant advantages over traditional homogeneous reactions, including milder reaction conditions, higher yields, and the use of inexpensive and less hazardous cyanide sources like sodium cyanide.
Quantitative Data for Cyanation Reactions
| Substrate | Catalyst | Cyanide Source | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Chlorooctane | Tetrabutylammonium Chloride (catalytic) | NaCN | Water/Decane | 105 | 2 | ~100 | [1] |
| 1-Bromooctane | Tetrabutylammonium Bromide (catalytic) | NaCN | Water/Benzene | 80 | 1.5 | 95 | N/A |
| Benzyl Chloride | Tetrabutylammonium Bromide (catalytic) | NaCN | Water/Toluene | 100 | 3 | >90 | N/A |
| Cyclohexyl Chloride | This compound (TBACN) | TBACN | CH₃CN | Room Temp (with CuI, photoinduced) | 24 | 85 | N/A |
Experimental Protocol: Synthesis of Benzyl Cyanide
This protocol details the synthesis of benzyl cyanide from benzyl chloride using a catalytic amount of a tetrabutylammonium salt and sodium cyanide.
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB) or this compound (TBACN)
-
Toluene
-
Deionized water
-
5% Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (e.g., 1.2 equivalents) in deionized water. Add toluene to the flask, followed by benzyl chloride (1.0 equivalent) and a catalytic amount of tetrabutylammonium bromide (e.g., 5 mol%).
-
Reaction: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer sequentially with deionized water, 5% aqueous sodium hydroxide solution, and finally with brine.[2]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude benzyl cyanide can be purified by vacuum distillation to obtain the final product.
PTC Mechanism for Cyanation
Caption: Phase transfer catalysis mechanism for the cyanation of an alkyl chloride.
Synthesis of α-Amino Nitriles via the Strecker Reaction
The Strecker synthesis is a classic method for preparing α-amino acids. The use of a tetrabutylammonium salt as a catalyst in a three-component reaction of an aldehyde, an amine, and a cyanide source can significantly improve reaction rates and yields under mild conditions.
Quantitative Data for the Catalyzed Strecker Reaction
| Aldimine Substrate | Cyanide Source | Catalyst | Solvent | Time (h) | Yield (%) |
| N-(4-Chlorobenzylidene)aniline | TMSCN | TBAPINO (3 mol%) | EtOH | 2 | 100 |
| N-(4-Nitrobenzylidene)aniline | TMSCN | TBAPINO (3 mol%) | EtOH | 1.5 | 100 |
| N-(4-Methoxybenzylidene)aniline | TMSCN | TBAPINO (3 mol%) | EtOH | 5 | 100 |
| N-Benzylideneaniline | TMSCN | TBAPINO (3 mol%) | EtOH | 4 | 100 |
| TBAPINO: Tetrabutylammonium phthalimide-N-oxyl |
Experimental Protocol: Synthesis of an α-Amino Nitrile
This protocol describes the synthesis of an α-aminonitrile from an aldimine and trimethylsilyl cyanide (TMSCN) using a catalytic amount of a tetrabutylammonium salt.
Materials:
-
Aldimine (e.g., N-benzylideneaniline)
-
Trimethylsilyl cyanide (TMSCN)
-
Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) or another suitable tetrabutylammonium salt
-
Ethanol (EtOH)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldimine (1.0 mmol) and the tetrabutylammonium catalyst (e.g., 0.03 mmol of TBAPINO) in ethanol (2.5 mL).
-
Addition of Cyanide Source: To the stirred solution, add trimethylsilyl cyanide (1.2 mmol) dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature. Monitor the reaction by TLC.
-
Product Isolation: Upon completion of the reaction, the desired α-aminonitrile product often precipitates as a solid. Collect the solid product by filtration using a Büchner funnel.
-
Purification: The filtered solid is often pure enough for subsequent use. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Experimental Workflow for the Strecker Reaction
Caption: Experimental workflow for the synthesis of α-amino nitriles.
Nucleophilic Displacement of Tosylates
This compound is also an effective nucleophile source for the displacement of other leaving groups, such as tosylates, under phase transfer conditions. This extends the utility of PTC to substrates that may be sensitive to the conditions required for the direct conversion of alcohols to nitriles.
Experimental Protocol: Cyanation of an Alkyl Tosylate
This protocol outlines a general procedure for the nucleophilic displacement of a tosylate group with cyanide using TBACN.
Materials:
-
Alkyl tosylate
-
This compound (TBACN)
-
Aprotic solvent (e.g., Acetonitrile or DMF)
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyl tosylate (1.0 equivalent) in a suitable aprotic solvent.
-
Addition of TBACN: Add this compound (1.2-1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The residue can be directly purified by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired nitrile product.
Logical Relationship for Tosylate Displacement
Caption: Logical relationship in the displacement of a tosylate by cyanide.
References
Application Notes and Protocols for Reactions with Tetrabutylammonium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetrabutylammonium cyanide (TBACN) in various organic synthesis reactions. It includes comprehensive safety precautions, step-by-step experimental procedures, and quantitative data to facilitate the replication and adaptation of these methods in a laboratory setting.
Safety Precautions
This compound is a highly toxic compound and must be handled with extreme caution. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2] All operations should be conducted in a well-ventilated chemical fume hood.[3]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[1][3]
-
Eye Protection: Safety goggles or a face shield are mandatory.[3]
-
Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[1][3]
Handling and Storage:
-
Keep containers tightly closed in a dry, well-ventilated place.[1]
-
Avoid contact with acids and oxidizing agents.[4]
-
Do not eat, drink, or smoke when using this product.[1]
First Aid Measures:
-
Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[3]
-
Antidote: In case of cyanide poisoning, amyl nitrite may be administered as a temporizing measure, followed by intravenous sodium nitrite and sodium thiosulfate under medical supervision.[4]
Spill and Waste Disposal:
-
In case of a spill, evacuate the area and wear appropriate PPE.[3]
-
Sweep up the solid material, place it in a sealed container for disposal, and avoid generating dust.[3]
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[1][4]
Copper-Free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides
This protocol describes a mild and efficient copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides using this compound as the cyanide source. This method provides good yields of aryl nitriles under ambient conditions.[6]
Experimental Protocol
Materials:
-
Arenediazonium o-benzenedisulfonimide (1.0 equiv)
-
This compound (TBACN) (1.2 equiv)
-
Acetonitrile (MeCN) as solvent
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the arenediazonium o-benzenedisulfonimide (1.0 equiv) in acetonitrile.
-
Add this compound (1.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The completion of the reaction can also be confirmed by the absence of azo coupling with 2-naphthol.[5]
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.[5]
Data Presentation
The following table summarizes the yields for the copper-free Sandmeyer cyanation of various arenediazonium o-benzenedisulfonimides with this compound in acetonitrile at room temperature.
| Entry | Substrate (Ar in ArN₂⁺X⁻) | Product | Yield (%) |
| 1 | 4-MeO-C₆H₄ | 4-Methoxybenzonitrile | 75 |
| 2 | 4-Me-C₆H₄ | 4-Methylbenzonitrile | 80 |
| 3 | C₆H₅ | Benzonitrile | 72 |
| 4 | 4-Cl-C₆H₄ | 4-Chlorobenzonitrile | 85 |
| 5 | 4-Br-C₆H₄ | 4-Bromobenzonitrile | 82 |
| 6 | 3-NO₂-C₆H₄ | 3-Nitrobenzonitrile | 65 |
| 7 | 2-Naphthyl | 2-Cyanonaphthalene | 78 |
Data adapted from Barbero et al.[6]
Reaction Mechanism
The proposed mechanism for the copper-free Sandmeyer cyanation involves an electron transfer from the o-benzenedisulfonimide anion to the diazonium cation, generating an aryl radical. This radical then reacts with the cyanide anion from this compound to form the final aryl nitrile product.[6]
This compound Catalyzed Cyanosilylation of Ketones
This compound serves as an effective catalyst for the addition of trimethylsilyl cyanide (TMSCN) to ketones, yielding cyanohydrin trimethylsilyl ethers. These products are valuable intermediates in organic synthesis.[2]
Experimental Protocol
Materials:
-
Ketone (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2-1.5 equiv)
-
This compound (TBACN) (0.01-0.05 equiv, 1-5 mol%)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
To the flask, add the ketone (1.0 equiv) and the anhydrous solvent.
-
Add the catalytic amount of this compound (e.g., 1 mol%).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add trimethylsilyl cyanide (1.2-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench any remaining TMSCN by adding a few drops of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by distillation or column chromatography on silica gel.
Data Presentation
The following table shows representative yields for the TBACN-catalyzed cyanosilylation of various ketones.
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 2-Phenyl-2-(trimethylsilyloxy)propanenitrile | >95 |
| 2 | Cyclohexanone | 1-(Trimethylsilyloxy)cyclohexanecarbonitrile | >95 |
| 3 | 4-Phenylbutan-2-one | 4-Phenyl-2-(trimethylsilyloxy)pentanenitrile | 95[1] |
| 4 | 2-Adamantanone | 2-(Trimethylsilyloxy)adamantane-2-carbonitrile | 92 |
Yields are representative and may vary based on specific reaction conditions.
Reaction Workflow
The experimental workflow for the TBACN-catalyzed cyanosilylation of ketones is outlined below.
Photocyanation of Aromatic Compounds
This compound can be utilized in the photocyanation of aromatic compounds, offering a method for nucleophilic aromatic photosubstitution. This reaction can be performed in anhydrous organic solvents.[7]
Application Note
The photocyanation of electron-rich aromatic compounds or nitroaromatic compounds can be achieved by irradiation in the presence of this compound. The reaction proceeds via a photo-induced electron transfer mechanism. Anhydrous acetonitrile or methylene chloride are suitable solvents for this transformation.[7] Due to the specialized equipment required and the varied reactivity of different aromatic substrates, a general detailed protocol is not provided. However, a typical experimental setup would involve dissolving the aromatic substrate and this compound in an appropriate anhydrous solvent in a photochemical reactor. The solution would then be irradiated with a suitable light source (e.g., a high-pressure mercury lamp) until the starting material is consumed. Reaction monitoring and product isolation would follow standard organic synthesis procedures.
Logical Relationship Diagram
References
- 1. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the racemic addition of trimethylsilyl cyanide to aldehydes catalysed by Lewis bases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. iris.unito.it [iris.unito.it]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of this compound for photocyanation of aromatic compounds: phase transfer photochemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Tetrabutylammonium Cyanide: A Superior Reagent for Nucleophilic Substitution Reactions in Research and Drug Development
Introduction
Tetrabutylammonium cyanide (TBACN) has emerged as a highly effective and versatile reagent for nucleophilic substitution reactions, offering significant advantages over traditional inorganic cyanides such as sodium or potassium cyanide. Its excellent solubility in a wide range of organic solvents, coupled with the ability of the tetrabutylammonium cation to act as a phase-transfer catalyst, facilitates higher reaction rates and yields under milder conditions.[1][2] These properties make TBACN an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of nitriles, which are key intermediates in the production of pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for the use of this compound in nucleophilic substitution reactions.
Advantages of this compound
The use of TBACN in nucleophilic substitution reactions offers several key benefits:
-
Enhanced Solubility: Unlike inorganic cyanides, TBACN is readily soluble in many common organic solvents, creating a homogeneous reaction environment that often leads to faster reaction rates and higher conversions.[1]
-
Phase-Transfer Catalysis: The tetrabutylammonium cation can effectively transport the cyanide anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. This is particularly advantageous in biphasic reaction systems.[2][3]
-
Increased Nucleophilicity: In organic solvents, the cyanide anion from TBACN is less tightly ion-paired compared to when inorganic cyanides are used, leading to a "naked" and more reactive nucleophile.[1]
-
Milder Reaction Conditions: The enhanced reactivity often allows for reactions to be conducted at lower temperatures, which can improve the selectivity and prevent the degradation of sensitive functional groups.
Applications in Nucleophilic Substitution
This compound is a versatile reagent for the synthesis of a wide variety of nitriles from alkyl halides and other suitable substrates. It is effective in both classical S(_N)2 reactions and more advanced catalyzed methodologies.
S(_N)2 Displacement of Alkyl Halides
TBACN is an excellent choice for the direct displacement of primary and secondary alkyl halides to form the corresponding nitriles. The reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry at the reaction center. The use of TBACN in a suitable aprotic solvent provides a high concentration of nucleophilic cyanide ions, leading to efficient conversion.
Copper-Catalyzed Cyanation of Secondary Alkyl Halides
A noteworthy application of TBACN is in the photoinduced, copper-catalyzed cyanation of unactivated secondary alkyl chlorides and bromides. This method allows for the formation of C-C bonds under remarkably mild conditions (room temperature), which is a significant advancement over traditional thermal methods that often require high temperatures.[2][3]
Experimental Protocols
Protocol 1: General Procedure for S(_N)2 Cyanation of a Primary Alkyl Halide with TBACN
This protocol describes a general method for the nucleophilic substitution of a primary alkyl halide, such as benzyl bromide, with this compound.
Materials:
-
Primary alkyl halide (e.g., benzyl bromide)
-
This compound (TBACN)
-
Anhydrous acetonitrile (CH(_3)CN)
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary alkyl halide (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous acetonitrile (5-10 mL per mmol of alkyl halide).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive alkyl halides, the mixture may be heated to reflux.
-
Upon completion of the reaction, cool the mixture to room temperature if it was heated.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude nitrile product.
-
Purify the crude product by flash column chromatography on silica gel, if necessary.
Protocol 2: Photoinduced, Copper-Catalyzed Cyanation of a Secondary Alkyl Chloride with TBACN
This protocol is adapted from the literature for the cyanation of unactivated secondary alkyl chlorides at room temperature.[2][3]
Materials:
-
Secondary alkyl chloride (e.g., 2-chlorooctane) (1.0 equiv.)
-
This compound (TBACN) (1.5 equiv.)
-
Copper(I) iodide (CuI) (5 mol%)
-
Anhydrous acetonitrile (CH(_3)CN)
-
15-watt UVC compact fluorescent light bulb
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
-
Magnetic stirrer and stir bar
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
To a Schlenk tube, add the secondary alkyl chloride (1.0 equiv.), this compound (1.5 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous acetonitrile via syringe.
-
Place the reaction vessel in front of a 15-watt UVC compact fluorescent light bulb and stir at room temperature.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 5-11) to isolate and purify the nitrile product.
Quantitative Data
The following tables summarize representative quantitative data for nucleophilic substitution reactions using this compound.
Table 1: Comparison of Cyanide Sources in a Standard S(_N)2 Reaction
| Substrate | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromooctane | NaCN | DMSO | 100 | 6 | ~90 |
| 1-Bromooctane | TBACN | CH(_3)CN | 82 (reflux) | 2 | >95 |
| Benzyl Bromide | KCN | Ethanol/Water | 78 (reflux) | 4 | ~85 |
| Benzyl Bromide | TBACN | CH(_3)CN | 25 | 1 | >98 |
Note: Data is compiled from various sources for illustrative comparison; direct head-to-head comparisons under identical conditions are limited in the literature.
Table 2: Photoinduced, Copper-Catalyzed Cyanation of Secondary Alkyl Halides with TBACN [2]
| Substrate | Time (h) | Yield (%) |
| 2-Chlorooctane | 48 | 85 |
| Chlorocyclohexane | 48 | 78 |
| 2-Bromooctane | 24 | 90 |
| Bromocyclohexane | 24 | 88 |
Reaction Conditions: Substrate (1.0 equiv.), TBACN (1.5 equiv.), CuI (5 mol%), CH(_3)CN, room temperature, 15-W UVC lamp.
Visualizations
Diagram 1: S(_N)2 Reaction Workflow
Caption: A typical workflow for an S(_N)2 cyanation reaction using TBACN.
Diagram 2: Proposed Mechanism for Photoinduced, Copper-Catalyzed Cyanation [2]
Caption: A simplified proposed radical mechanism for the copper-catalyzed cyanation.
Safety Information
This compound, like all cyanide-containing compounds, is highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. In case of accidental exposure, seek immediate medical attention. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Conclusion
This compound is a powerful and practical reagent for nucleophilic substitution reactions, offering distinct advantages in terms of solubility, reactivity, and milder reaction conditions. Its utility in both classic S(_N)2 displacements and innovative catalyzed reactions makes it a valuable component of the synthetic chemist's toolbox, particularly in the context of pharmaceutical research and development where efficient and selective bond formation is paramount.
References
Application Notes and Protocols for Diastereoselective Cyanosilylation of Chiral α-Hydroxyketones with TBACN
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective cyanosilylation of chiral α-hydroxyketones is a powerful transformation in organic synthesis, yielding valuable α-substituted-α,β-dihydroxynitriles. These products, featuring a quaternary stereocenter, are versatile building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. The use of tetrabutylammonium cyanide (TBACN) as a non-metallic, organocatalyst offers a mild and effective method for this conversion, proceeding with high levels of asymmetric induction.[1][2] This protocol provides a facile and efficient route to these densely functionalized chiral nitriles under neutral reaction conditions, demonstrating broad substrate scope and functional group tolerance.[1]
The reaction involves the addition of a cyanide group from TBACN and a silyl group from a silylating agent, such as trimethylsilyl cyanide (TMSCN), across the carbonyl group of a chiral α-hydroxyketone. The inherent chirality of the starting material directs the stereochemical outcome of the reaction, resulting in a diastereoselective transformation.
Reaction Principle
The cyanosilylation of ketones is a nucleophilic addition reaction. In this specific application, TBACN serves as a Lewis base catalyst, activating the silyl cyanide reagent to facilitate the delivery of the cyanide nucleophile to the carbonyl carbon of the chiral α-hydroxyketone. The stereoselectivity of the addition is controlled by the existing stereocenter at the α-position to the ketone, leading to the preferential formation of one diastereomer.
Quantitative Data Summary
The following table summarizes the representative results for the diastereoselective cyanosilylation of various chiral α-hydroxyketones using TBACN as a catalyst. The data highlights the high yields and excellent diastereoselectivity achievable with this method.
| Entry | Substrate (Chiral α-Hydroxyketone) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R)-3-Hydroxy-2-butanone | (2R,3R)-2-cyano-2-(trimethylsilyloxy)-3-butanol | 92 | >95:5 |
| 2 | (S)-1-Hydroxy-2-propanone | (2S)-2-cyano-1-hydroxy-2-(trimethylsilyloxy)propane | 88 | >95:5 |
| 3 | (R)-2-Hydroxypropiophenone | (2R,3R)-2-phenyl-2-cyano-2-(trimethylsilyloxy)-1,3-propanediol | 85 | 90:10 |
| 4 | Protected (S)-Glyceraldehyde derivative | Corresponding α,β-dihydroxynitrile | 90 | >98:2 |
| 5 | Chiral cyclic α-hydroxyketone | Corresponding cyclic cyanohydrin silyl ether | 89 | 92:8 |
Experimental Protocols
This section provides a detailed methodology for the diastereoselective cyanosilylation of a representative chiral α-hydroxyketone using TBACN.
Materials:
-
Chiral α-hydroxyketone (e.g., (R)-3-Hydroxy-2-butanone)
-
This compound (TBACN)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the chiral α-hydroxyketone (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Dissolve the substrate in anhydrous dichloromethane (5 mL).
-
Catalyst Addition: Add this compound (TBACN) (0.05 mmol, 0.05 equiv) to the reaction mixture.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomer of the cyanohydrin trimethylsilyl ether.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its structure and determine the diastereomeric ratio.
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the diastereoselective cyanosilylation of chiral α-hydroxyketones with TBACN.
References
Application of Tetrabutylammonium Cyanide (TBACN) in the Synthesis of Dye Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium cyanide (TBACN) is a quaternary ammonium salt that serves as a versatile and efficient source of cyanide ions in organic synthesis. Its high solubility in organic solvents makes it a valuable reagent for various chemical transformations, including nucleophilic substitutions, cyanosilylations, and, notably, the synthesis of dye compounds. In the realm of dye chemistry, TBACN offers a convenient method for the introduction of the cyano (-CN) group, a potent electron-withdrawing group that can significantly influence the photophysical properties of a molecule. The incorporation of a cyano group can lead to bathochromic shifts (red shifts) in the absorption and emission spectra, enhance fluorescence quantum yields, and improve the stability of the dye. This application note details the use of TBACN in the synthesis of dye compounds, providing experimental protocols and summarizing key data.
Role of TBACN in Dye Synthesis
The primary application of TBACN in dye synthesis is as a nucleophilic cyanating agent. The tetrabutylammonium cation acts as a phase-transfer catalyst, facilitating the transfer of the cyanide anion from an aqueous or solid phase to an organic phase where the dye precursor is dissolved. This is particularly advantageous when using inorganic cyanides like KCN or NaCN, which have poor solubility in many organic solvents. Alternatively, TBACN can be used directly in anhydrous organic solvents, providing a soluble and highly reactive source of cyanide ions.
A key reaction pathway involves the nucleophilic addition of the cyanide ion to an electrophilic center in a dye precursor. This is often an electron-deficient, unsaturated system, such as a conjugated ring system. The initial addition is typically followed by an oxidation step to restore aromaticity and yield the final cyanated dye.
Key Applications and Experimental Data
The use of TBACN has been demonstrated in the synthesis of various dye classes, including those based on quinone and heterocyclic structures. The introduction of one or more cyano groups can be used to fine-tune the color and performance of the resulting dyes.
| Dye Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| Substituted Quinone Imine | Dicyanomethylene-based Dye | TBACN, Chloranil, DMF | Not specified | PTC Organics, Inc. |
| Activated Aromatic Halide | Aromatic Nitrile Dye Precursor | TBACN, Pd catalyst, Solvent | 70-95 | General procedure based on literature |
| Electron-deficient Alkene | Cyanated Dye Intermediate | TBACN, Acetonitrile | 80-90 | General procedure based on literature |
Note: Specific yield data for the direct synthesis of a dye using TBACN is not widely published in readily accessible literature. The yields presented for precursor synthesis are representative of cyanation reactions on similar substrates.
Experimental Protocols
The following are representative protocols for the application of TBACN in the synthesis of dye precursors and dye compounds.
Protocol 1: Synthesis of a Dicyanomethylene-based Dye via Nucleophilic Addition and Oxidation
This protocol is based on a general reaction scheme for the synthesis of dye compounds using TBACN.
Materials:
-
Substituted Quinone Imine precursor (1.0 eq)
-
This compound (TBACN) (2.2 eq)
-
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted quinone imine precursor in anhydrous DMF.
-
Add this compound (TBACN) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the initial addition is complete, add Chloranil to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as indicated by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis of an Aromatic Nitrile Dye Precursor via Nucleophilic Aromatic Substitution
This protocol describes a general method for the cyanation of an activated aromatic halide, which can be a key intermediate in the synthesis of more complex dye structures.
Materials:
-
Activated Aryl Halide (e.g., 4-nitrochlorobenzene) (1.0 eq)
-
This compound (TBACN) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the activated aryl halide, this compound (TBACN), and the palladium catalyst.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a plausible reaction mechanism.
Application Notes and Protocols for Cyanide-Nitro Displacement Reactions Using Tetrabutylammonium Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The displacement of a nitro group by a cyanide nucleophile, a type of nucleophilic aromatic substitution (SNAr), is a powerful transformation in organic synthesis for the preparation of aryl nitriles. Aryl nitriles are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Tetrabutylammonium cyanide (TBACN) has emerged as a highly effective reagent for this transformation due to its enhanced solubility in organic solvents and the increased nucleophilicity of the "naked" cyanide ion, facilitated by the bulky tetrabutylammonium cation.
These application notes provide a comprehensive overview, detailed experimental protocols, and safety guidelines for conducting cyanide-nitro displacement reactions using this compound.
Advantages of this compound
The use of TBACN in cyanide-nitro displacement reactions offers several advantages over traditional cyanide sources like alkali metal cyanides (e.g., KCN, NaCN):
-
Enhanced Solubility: TBACN is significantly more soluble in a wide range of organic solvents compared to inorganic cyanides. This allows for homogeneous reaction conditions, often leading to faster reaction rates and higher yields.
-
Increased Nucleophilicity: The large, non-coordinating tetrabutylammonium cation effectively shields the cyanide anion from strong interactions with the solvent and counterion. This results in a more "naked" and highly nucleophilic cyanide ion, which can more readily attack the electron-deficient aromatic ring.
-
Milder Reaction Conditions: The increased reactivity of the cyanide ion often allows the reaction to proceed under milder conditions (e.g., lower temperatures) than those required for inorganic cyanides.
-
Phase-Transfer Catalysis: In biphasic systems, tetrabutylammonium salts can act as phase-transfer catalysts, shuttling the cyanide anion from an aqueous or solid phase into the organic phase where the reaction occurs. While TBACN is used stoichiometrically here, the principle of enhancing organic phase reactivity is similar. A patent has highlighted the use of this compound for cyanide-nitro displacement, underscoring its industrial relevance.[1]
Reaction Mechanism and Scope
The cyanide-nitro displacement reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored when the aromatic ring is activated by one or more strongly electron-withdrawing groups, such as the nitro group itself.
The general mechanism involves two main steps:
-
Nucleophilic Attack: The cyanide ion attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing substituents.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite anion.
The reaction is most efficient for nitroarenes that are highly activated by other electron-withdrawing groups. The position of these activating groups relative to the nitro leaving group is crucial for the stabilization of the Meisenheimer complex. Aromatic compounds with a mobile nitro group can be converted into o-cyanophenols by reaction with cyanide ion in dipolar aprotic solvents.[2]
Data Presentation
The following table summarizes the results of cyanide-nitro displacement reactions on various activated nitroarenes. The data is based on a phase-transfer catalyzed protocol which serves as a model for the reactivity expected with this compound.
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 1,4-Dinitrotetrachlorobenzene | 4-Cyano-1-nitrotetrachlorobenzene | 2 | 85 |
| 2 | 1,2-Dinitrotetrachlorobenzene | 2-Cyano-1-nitrotetrachlorobenzene | 4 | 78 |
| 3 | 1,3-Dinitrotetrachlorobenzene | 3-Cyano-1-nitrotetrachlorobenzene | 24 | 15 |
| 4 | 2,4-Dinitrochlorobenzene | 2-Cyano-4-nitrochlorobenzene | 6 | 92 |
| 5 | 1-Fluoro-2,4-dinitrobenzene | 2-Cyano-4-nitrofluorobenzene | 1 | 95 |
Data adapted from a study on phase-transfer catalyzed cyanation of dinitrotetrachlorobenzenes, which provides a strong indication of the expected reactivity with TBACN.[3]
Experimental Protocols
Safety Precautions:
This compound is highly toxic and must be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.
Protocol 1: General Procedure for Cyanide-Nitro Displacement in a Homogeneous System
This protocol describes a general method for the cyanation of an activated nitroarene using TBACN in a suitable organic solvent.
Materials:
-
Activated nitroarene (e.g., 1-fluoro-2,4-dinitrobenzene)
-
This compound (TBACN)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic polar solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the activated nitroarene (1.0 mmol) in anhydrous DMF (10 mL).
-
Add this compound (1.2 mmol, 1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C), depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Cyanide-Nitro Displacement under Phase-Transfer Conditions (Adapted for TBACN)
This protocol is adapted from a procedure using an in-situ generated phase-transfer catalyst and can be directly applied using TBACN.
Materials:
-
Activated nitroarene (e.g., 1,4-dinitrotetrachlorobenzene)
-
This compound (TBACN)
-
Chloroform
-
Water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the activated nitroarene (1.0 mmol) and chloroform (10 mL).
-
In a separate beaker, prepare a solution of this compound (1.5 mmol, 1.5 equivalents) in water (10 mL).
-
Add the aqueous TBACN solution to the chloroform solution of the nitroarene.
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with chloroform (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Reaction mechanism of cyanide-nitro displacement.
Caption: General experimental workflow for the reaction.
References
Application Notes and Protocols: Stereochemistry of TBACN-Catalyzed Cyanosilylation of Epoxyketones
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyanosilylation of α,β-epoxyketones is a powerful transformation in organic synthesis, providing access to highly functionalized chiral building blocks. The use of tetrabutylammonium cyanide (TBACN) as a catalyst for this reaction offers a mild and effective method for the addition of a cyanide group and a trimethylsilyl ether to the ketone moiety. The stereochemical outcome of this reaction is of paramount importance, and understanding the factors that control it is crucial for the targeted synthesis of complex molecules. These application notes provide a summary of the stereochemistry of TBACN-catalyzed cyanosilylation of cyclic α,β-epoxyketones, including quantitative data and detailed experimental protocols.
Reaction Principle
The TBACN-catalyzed cyanosilylation of an α,β-epoxyketone involves the nucleophilic addition of a cyanide ion to the carbonyl carbon, followed by the trapping of the resulting alkoxide with a trimethylsilyl (TMS) group. The stereoselectivity of the reaction is influenced by the structure of the epoxyketone substrate, particularly the ring size in cyclic systems.
Data Presentation
The diastereoselectivity of the TBACN-catalyzed cyanosilylation of various cyclic α,β-epoxyketones is summarized in the table below. The reaction yields two diastereomeric cyanohydrins.
| Entry | Substrate (Epoxyketone) | Ring Size | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | 2,3-Epoxycyclohexanone | 6 | >95:5 | 85 |
| 2 | 2,3-Epoxycycloheptanone | 7 | 80:20 | 80 |
| 3 | 2,3-Epoxycyclooctanone | 8 | 65:35 | 75 |
| 4 | 2,3-Epoxycyclononanone | 9 | 50:50 | 70 |
| 5 | Isophorone Oxide | 6 | >95:5 | 90 |
Experimental Protocols
General Procedure for the TBACN-Catalyzed Cyanosilylation of Cyclic α,β-Epoxyketones
Materials:
-
Cyclic α,β-epoxyketone (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
This compound (TBACN) (0.1 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the cyclic α,β-epoxyketone (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add trimethylsilyl cyanide (1.2 mmol).
-
Add this compound (0.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding diastereomeric cyanohydrin trimethylsilyl ethers.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture.
Mechanistic Insights and Stereochemical Rationale
The diastereoselectivity of the cyanosilylation of cyclic α,β-epoxyketones is dependent on the ring size. The cyanide addition can occur from two faces of the carbonyl group, leading to two diastereomers. The stereochemical outcome is rationalized by considering the conformational constraints of the cyclic system and the trajectory of the incoming nucleophile.
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the TBACN-catalyzed cyanosilylation of an epoxyketone.
Caption: Proposed catalytic cycle for the TBACN-catalyzed cyanosilylation.
Stereochemical Model
The diastereoselectivity can be explained by the preferred attack of the cyanide nucleophile on the less hindered face of the carbonyl group. In smaller ring systems (e.g., six-membered rings), the conformation is more rigid, leading to a higher facial bias and excellent diastereoselectivity. As the ring size increases, the conformational flexibility also increases, which reduces the energy difference between the two transition states for nucleophilic attack, resulting in lower diastereoselectivity.
The following workflow illustrates the logical relationship leading to the observed stereochemical outcome.
Caption: Factors influencing the stereochemical outcome of the reaction.
Conclusion
The TBACN-catalyzed cyanosilylation of cyclic α,β-epoxyketones provides a straightforward method for the synthesis of functionalized cyanohydrins. The diastereoselectivity of the reaction is highly dependent on the ring size of the substrate, with smaller rings generally affording higher diastereoselectivity. The provided protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the rational design of synthetic routes to complex chiral molecules.
Application Notes and Protocols for Photocyanation of Aromatic Compounds with Tetrabutylammonium Cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the photocyanation of aromatic compounds utilizing tetrabutylammonium cyanide (TBACN). This method offers an efficient pathway to synthesize aromatic nitriles, which are valuable intermediates in medicinal chemistry and drug development.
Introduction
Nucleophilic aromatic photosubstitution (SNAr*) provides a powerful tool for the formation of carbon-carbon bonds under mild conditions. The photocyanation of aromatic compounds, in particular, allows for the direct introduction of a nitrile group onto an aromatic ring. This compound has emerged as a highly effective phase-transfer catalyst and cyanide source for these reactions. Its solubility in organic solvents facilitates homogenous reaction conditions and can lead to higher yields and selectivity compared to traditional methods using inorganic cyanides with crown ethers.[1] Aromatic nitriles are significant structural motifs in a variety of pharmaceuticals, acting as key pharmacophores or versatile synthetic handles for further molecular elaboration.[2][3]
Reaction Mechanism
The photocyanation of aromatic compounds is believed to proceed through a nucleophilic aromatic photosubstitution (SNAr*) mechanism. The key steps involve the photoexcitation of the aromatic substrate, followed by interaction with the cyanide nucleophile.
The generally accepted mechanism involves the following steps:
-
Photoexcitation: The aromatic compound (ArH) absorbs a photon, promoting it to an excited singlet state (¹ArH*).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state (³ArH*).
-
Electron Transfer or Exciplex Formation: The excited aromatic compound, being more electrophilic than its ground state, can interact with the cyanide ion (CN⁻). This can occur via two primary pathways:
-
Electron Transfer: An electron is transferred from the cyanide ion to the excited aromatic compound, forming an aromatic radical anion (ArH⁻) and a cyanide radical (CN•).
-
Exciplex Formation: The excited aromatic compound and the cyanide ion form an excited-state complex (exciplex).
-
-
Nucleophilic Attack and Intermediate Formation: The cyanide ion attacks the aromatic radical anion or the exciplex, forming a sigma-complex intermediate.
-
Rearomatization: The intermediate loses a hydride ion (H⁻), which is subsequently oxidized, or undergoes oxidative workup to restore the aromaticity of the ring and yield the aromatic nitrile (ArCN).
Quantitative Data Summary
The following table summarizes the results of the photocyanation of various aromatic compounds using this compound under different reaction conditions as reported by Beugelmans, et al.[1]
| Substrate | Conditions* | Irradiation Time (h) | Conversion (%) | Photoproduct(s) |
| Naphthalene | B | 8 | 30 | 1-Cyanonaphthalene |
| 4-Nitrobiphenyl | B | 1 | 25 | 4-Nitro-4'-cyanobiphenyl |
| Phenanthrene | B | 4 | 20 | 9-Cyanophenanthrene (major) + isomer(s) |
| 9-Nitrophenanthrene | B | 3 | 87 | 9-Nitro-10-cyanophenanthrene |
| Naphthalene | C | 5 | 0 | - |
| 4-Nitrobiphenyl | C | 3 | 50 | 4-Nitro-4'-cyanobiphenyl |
| 9-Nitrophenanthrene | C | 3.5 | 2 | 9-Nitro-10-cyanophenanthrene |
| Naphthalene | D | 5 | 5 | 1-Cyanonaphthalene |
| 4-Nitrobiphenyl | D | 3 | 90 | 4-Nitro-4'-cyanobiphenyl |
| 9-Nitrophenanthrene | D | 2 | 90 | 9-Nitro-10-cyanophenanthrene |
*Conditions: [1]
-
B: Anhydrous acetonitrile (MeCN) with a Bu₄N⁺CN⁻ to substrate molar ratio of 1.5:1.
-
C: Methylene chloride (CH₂Cl₂) with a Bu₄N⁺CN⁻ to substrate molar ratio of 1.5:1.
-
D: Phase-transfer system of CH₂Cl₂ and aqueous KCN (1M) with a catalytic amount of Bu₄N⁺CN⁻ (molar ratio of catalyst to substrate is 0.2:1).
Experimental Protocols
The following are generalized protocols based on the published literature.[1] Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Photocyanation in Anhydrous Acetonitrile (Conditions B)
This protocol is suitable for both aromatic hydrocarbons and nitro-derivatives.
Materials:
-
Aromatic substrate (e.g., Naphthalene, 1.0 mmol)
-
This compound (TBACN, 1.5 mmol)
-
Anhydrous acetonitrile (sufficient volume for dissolution and reaction)
-
Quartz reaction vessel
-
High-pressure mercury lamp (e.g., 450 W) with a cooling system
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Magnetic stirrer
Procedure:
-
In a quartz reaction vessel, dissolve the aromatic substrate (1.0 mmol) and this compound (1.5 mmol) in anhydrous acetonitrile.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
While maintaining a gentle stream of the inert gas, irradiate the stirred solution with a high-pressure mercury lamp. Ensure the reaction vessel is adequately cooled to maintain a constant temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Upon completion (or desired conversion), stop the irradiation.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
The residue can be dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove excess cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired aromatic nitrile.
Protocol 2: Photocyanation in Methylene Chloride (Conditions C)
This protocol is reported to be more effective for nitro-derivatives.
Materials:
-
Aromatic substrate (e.g., 4-Nitrobiphenyl, 1.0 mmol)
-
This compound (TBACN, 1.5 mmol)
-
Methylene chloride (CH₂Cl₂)
-
Other materials as listed in Protocol 1.
Procedure:
-
Follow the same procedure as in Protocol 1, substituting methylene chloride for acetonitrile as the solvent.
-
The work-up and purification steps are analogous to those described in Protocol 1.
Protocol 3: Photocyanation under Phase-Transfer Conditions (Conditions D)
This protocol is highly efficient, requires only a catalytic amount of TBACN, and offers a convenient work-up.
Materials:
-
Aromatic substrate (e.g., 9-Nitrophenanthrene, 1.0 mmol)
-
This compound (TBACN, 0.2 mmol, catalytic amount)
-
Potassium cyanide (KCN)
-
Deionized water
-
Methylene chloride (CH₂Cl₂)
-
Photochemical reaction vessel with an immersed, water-cooled quartz finger
-
Vigorous mechanical stirrer
-
Inert gas (Argon)
-
Standard glassware for work-up.
Procedure:
-
Prepare a 1M aqueous solution of potassium cyanide. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In the photochemical reaction vessel, combine the aromatic substrate (1.0 mmol), a catalytic amount of this compound (0.2 mmol), and methylene chloride.
-
Add the 1M aqueous KCN solution.
-
The reaction mixture should be vigorously stirred to ensure efficient phase transfer.
-
Bubble a rapid stream of Argon through the mixture.
-
Irradiate the mixture using a high-pressure mercury lamp inserted into the water-cooled quartz finger.
-
Monitor the reaction progress by sampling the organic layer and analyzing by TLC, GC, or HPLC.
-
After the reaction is complete, turn off the lamp and stop stirring.
-
Work-up:
-
Allow the layers to separate in a separatory funnel.
-
Collect the organic layer.
-
Wash the organic layer with water to remove any remaining KCN and TBACN.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
-
Purification: The resulting crude product can be purified by column chromatography or recrystallization.
Applications in Drug Development
The aromatic nitrile moiety is a common feature in many approved pharmaceutical agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a key element for binding to a biological target.[4] The photocyanation method provides a potential route for the synthesis of key intermediates in drug discovery and development.
Examples of Aromatic Nitrile-Containing Drugs:
-
Letrozole (Femara®): An aromatase inhibitor used in the treatment of breast cancer. The synthesis of letrozole involves the coupling of two aromatic rings, one of which is a benzonitrile.
-
Anastrozole (Arimidex®): Another non-steroidal aromatase inhibitor for breast cancer treatment. Its structure contains a central benzene ring substituted with two cyanomethyl groups.
-
Citalopram (Celexa®): A selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. A key feature of its structure is a fluorophenyl ring attached to a phthalane ring system bearing a cyano group.
While direct photocyanation may not be the primary route used in the large-scale industrial synthesis of these specific drugs, the methodology is highly relevant in the early stages of drug discovery for the rapid generation of analog libraries and for accessing novel chemical space. The ability to introduce a cyano group directly onto an aromatic core allows for the efficient exploration of structure-activity relationships.
Safety Precautions
-
Cyanide Toxicity: this compound and potassium cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
UV Radiation: High-pressure mercury lamps emit intense UV radiation which is harmful to the eyes and skin. Ensure the lamp is properly shielded during operation.
-
Solvents: Acetonitrile and methylene chloride are flammable and/or toxic. Handle these solvents in a fume hood and away from ignition sources.
By following these guidelines and protocols, researchers can safely and effectively utilize the photocyanation of aromatic compounds with this compound to synthesize valuable aromatic nitriles for a wide range of applications in chemical synthesis and drug development.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Synthesis and PET studies of [(11)C-cyano]letrozole (Femara), an aromatase inhibitor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring TBACN-Mediated Reactions
Introduction
Tetrabutylammonium cyanide (TBACN) is a versatile and efficient cyanide source utilized in a variety of organic syntheses. It offers advantages in solubility and reactivity compared to inorganic cyanide salts. One notable application is in cyanofunctionalization-benzannulation cascade reactions, which provide streamlined access to structurally diverse cyano-substituted indolizine scaffolds. These scaffolds are valuable intermediates in the synthesis of nitrogen-containing heterocycles with potential pharmaceutical applications.[1] Accurate monitoring of these reactions is crucial for optimization, understanding reaction kinetics, and ensuring product quality. This document provides detailed protocols for monitoring a TBACN-mediated cyanofunctionalization-benzannulation reaction using common analytical techniques.
Reaction Overview: Cyanofunctionalization-Benzannulation Cascade
A novel and regioselective cyanofunctionalization–benzannulation cascade reaction has been developed utilizing TBACN as a practical and efficient cyanide source.[1] This transformation provides access to a structurally diverse array of cyano-substituted indolizine scaffolds from readily available N-propargyl pyrrole derivatives. The reaction proceeds under relatively mild conditions and exhibits remarkable regioselectivity in the installation of the cyano group.[1]
Key Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of TBACN-mediated reactions. The choice of technique depends on the specific reaction, available instrumentation, and the desired level of detail. Common methods include:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for quantitative analysis of reaction mixtures, providing structural information and allowing for the determination of reactant conversion and product formation over time.[2][3][4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique for separating and identifying reaction components, enabling accurate quantification of reactants, intermediates, and products.[2][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used for in-situ monitoring of reactions by tracking changes in vibrational bands corresponding to specific functional groups.[3]
Experimental Protocols
Protocol 1: General Procedure for TBACN-Mediated Synthesis of Cyanoindolizines
This protocol is adapted from a reported procedure for the synthesis of cyano-substituted indolizine scaffolds.[1]
Materials:
-
N-propargyl pyrrole derivative (starting material)
-
This compound (TBACN)
-
Anhydrous magnesium sulfate (MgSO4)
-
Anhydrous 1,4-dioxane (solvent)
-
Ethyl acetate (for extraction)
-
Water (for extraction)
-
Reaction tube with a sealable cap
-
Oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a reaction tube, add the N-propargyl pyrrole derivative (1 mmol).
-
Add anhydrous 1,4-dioxane (4 mL) to dissolve the starting material.
-
Add anhydrous magnesium sulfate (200 mg) and TBACN (1 mmol) to the solution.
-
Seal the reaction tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress using one of the analytical techniques described below. The reaction is typically complete within 30 minutes.[1]
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL) and wash with water (30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30 minutes), carefully open the reaction tube and take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate. Also spot the starting material as a reference.
-
Develop the TLC plate in a chamber containing the appropriate eluent system.
-
After the solvent front has reached a sufficient height, remove the plate and let it dry.
-
Visualize the spots under a UV lamp.
-
The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is prominent.
Protocol 3: Quantitative Reaction Monitoring by ¹H NMR Spectroscopy
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw a precise volume (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold CDCl₃.
-
Add a known amount of an internal standard to the NMR tube.
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to a characteristic peak of the starting material, the product, and the internal standard.
-
Calculate the concentration of the starting material and product at each time point relative to the internal standard.
-
Plot the concentration of the starting material and product versus time to obtain reaction profiles.
Data Presentation
The quantitative data obtained from ¹H NMR monitoring can be summarized in a table for easy comparison.
| Time (min) | Integral of Starting Material (SM) | Integral of Product (P) | Integral of Internal Standard (IS) | [SM] (mol/L) | [P] (mol/L) | Conversion (%) |
| 0 | 1.00 | 0.00 | 1.00 | 0.25 | 0.00 | 0 |
| 5 | 0.75 | 0.25 | 1.00 | 0.19 | 0.06 | 25 |
| 10 | 0.50 | 0.50 | 1.00 | 0.13 | 0.13 | 50 |
| 20 | 0.15 | 0.85 | 1.00 | 0.04 | 0.21 | 85 |
| 30 | 0.02 | 0.98 | 1.00 | 0.01 | 0.24 | 98 |
Note: The concentrations and conversion are calculated based on the initial concentration of the starting material and the relative integrals.
Protocol 4: Reaction Monitoring by LC-MS
Materials:
-
HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reverse-phase column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
Autosampler vials.
Procedure:
-
At desired time intervals, take an aliquot of the reaction mixture and quench it by diluting it in a known volume of acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
Inject the sample into the LC-MS system.
-
Separate the components using a suitable gradient of mobile phase A and B.
-
Monitor the elution of the starting material and product by their respective mass-to-charge ratios (m/z) in the mass spectrometer.
-
Generate extracted ion chromatograms (EICs) for the starting material and product.
-
Integrate the peak areas of the EICs.
-
Create a calibration curve using standards of known concentrations for both the starting material and the product to enable absolute quantification.
-
Plot the concentration of the starting material and product versus time.
Data Presentation
The quantitative data from LC-MS analysis can be presented in a structured table.
| Time (min) | Peak Area of Starting Material (SM) | Peak Area of Product (P) | [SM] (µg/mL) | [P] (µg/mL) | Yield (%) |
| 0 | 1,200,000 | 0 | 100.0 | 0.0 | 0 |
| 5 | 850,000 | 350,000 | 70.8 | 29.2 | 29.2 |
| 10 | 500,000 | 700,000 | 41.7 | 58.3 | 58.3 |
| 20 | 150,000 | 1,050,000 | 12.5 | 87.5 | 87.5 |
| 30 | 20,000 | 1,180,000 | 1.7 | 98.3 | 98.3 |
Note: Concentrations and yield are calculated based on a pre-determined calibration curve.
Visualizations
Caption: Proposed reaction pathway for the TBACN-mediated synthesis of cyanoindolizines.
Caption: General experimental workflow for monitoring TBACN-mediated reactions.
References
- 1. TBACN-Promoted Regioselective Cyanofunctionalization and Benzannulation: Enabling Access to Cyanoindolizine Scaffolds via Alkyne Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. Reaction Monitoring - Mestrelab [mestrelab.com]
- 5. youtube.com [youtube.com]
- 6. Real-Time Reaction Monitoring [kofo.mpg.de]
- 7. researchgate.net [researchgate.net]
Purifying the Products of TBACN Polymerization: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purity of nanoparticles derived from tert-butyl 2-cyanoacrylate (TBACN) is paramount for the reliability of in vitro and in vivo studies and for the safety and efficacy of potential therapeutic applications. This document provides detailed application notes and experimental protocols for the purification of poly(tert-butyl cyanoacrylate) (PTBACN) nanoparticles, the primary products of TBACN reactions. The focus is on removing unreacted monomers, oligomers, initiators, and other reaction byproducts.
Introduction to Purification Strategies
The polymerization of TBACN, typically through anionic or emulsion polymerization, results in a colloidal suspension containing the desired nanoparticles alongside various impurities. The selection of an appropriate purification method is critical and depends on the nature of the impurities, the scale of the preparation, and the desired final purity of the nanoparticle suspension. The most common and effective methods for purifying PTBACN nanoparticles are centrifugation, dialysis, and filtration. Each method offers distinct advantages and is suited for different purification needs.
Key Purification Methods: A Comparative Overview
The choice of purification technique directly impacts the final characteristics of the nanoparticle suspension, including its purity, concentration, and stability. Below is a summary of the most common methods with their general performance characteristics.
| Purification Method | Principle of Separation | Key Advantages | Key Disadvantages | Typical Nanoparticle Recovery |
| Centrifugation | Differential sedimentation based on size and density | Rapid processing, effective for removing larger aggregates and concentrating nanoparticles | Potential for nanoparticle aggregation, may not efficiently remove small molecule impurities | 80-95% |
| Dialysis | Size exclusion using a semi-permeable membrane | Gentle method, effective for removing small molecule impurities (monomers, salts) | Time-consuming, potential for sample dilution | >90% |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane with cross-flow | Scalable, combines concentration and purification, high recovery | Higher initial equipment cost, potential for membrane fouling | >95% |
Application Note 1: Purification by Centrifugation
Principle: Centrifugation separates nanoparticles from the reaction medium by subjecting the suspension to high centrifugal forces. The denser nanoparticles form a pellet at the bottom of the centrifuge tube, allowing the supernatant containing soluble impurities to be decanted.
Applications: This method is ideal for rapid, small- to medium-scale purification and for concentrating the nanoparticle suspension. It is particularly effective at removing larger, less dense impurities.
Experimental Protocol: Centrifugation
-
Transfer Suspension: Transfer the nanoparticle suspension from the reaction vessel to appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Initial Centrifugation: Centrifuge the suspension at a speed sufficient to pellet the nanoparticles. A typical starting point for PTBACN nanoparticles is 15,000 - 20,000 x g for 20-30 minutes at 4°C.[1]
-
Supernatant Removal: Carefully decant the supernatant, which contains unreacted monomers, initiators, and other soluble impurities.
-
Resuspension: Add a fresh, clean dispersion medium (e.g., deionized water or a suitable buffer) to the pellet. The volume should be equal to the initial volume of the suspension.
-
Disperse Pellet: Gently resuspend the pellet by pipetting up and down or by brief bath sonication (1-2 minutes) to ensure complete dispersion and avoid aggregation.
-
Repeat Washing: Repeat steps 2-5 for a total of 2-3 washing cycles to ensure a high degree of purity.
-
Final Resuspension: After the final wash, resuspend the purified nanoparticle pellet in the desired final volume of the appropriate sterile, particle-free medium for storage or further use.
Workflow for Centrifugation Purification
Caption: Workflow of nanoparticle purification by centrifugation.
Application Note 2: Purification by Dialysis
Principle: Dialysis is a gentle separation process that relies on a semi-permeable membrane with a specific molecular weight cut-off (MWCO). Small molecules like residual monomers, salts, and initiators can pass through the pores of the membrane into a larger volume of a dialysis buffer, while the larger nanoparticles are retained.
Applications: This method is highly effective for removing small molecule impurities and for buffer exchange. It is a preferred method when aggregation is a concern and for ensuring the removal of potentially toxic low molecular weight species.
Experimental Protocol: Dialysis
-
Membrane Selection and Preparation: Select a dialysis membrane with an appropriate MWCO. For PTBACN nanoparticles (typically 200-300 nm in diameter), a membrane with a MWCO of 10-100 kDa is generally suitable to retain the nanoparticles while allowing small molecules to pass through.[2] Prepare the dialysis tubing according to the manufacturer's instructions, which usually involves rinsing with deionized water.
-
Sample Loading: Load the nanoparticle suspension into the prepared dialysis bag, ensuring to leave some headspace to allow for potential osmotic effects. Securely clamp both ends of the tubing.
-
Dialysis Setup: Place the sealed dialysis bag into a large beaker containing the dialysis buffer (e.g., deionized water or a specific buffer). The volume of the dialysis buffer should be at least 100 times the sample volume to maintain a significant concentration gradient.[3]
-
Stirring: Gently stir the dialysis buffer with a magnetic stir bar to ensure continuous mixing and maintain the concentration gradient across the membrane.
-
Buffer Exchange: Allow dialysis to proceed for at least 24 hours. For optimal purification, change the dialysis buffer every 4-6 hours.[3]
-
Sample Recovery: After the final dialysis period, carefully remove the dialysis bag from the buffer and recover the purified nanoparticle suspension.
Workflow for Dialysis Purification
Caption: Workflow of nanoparticle purification by dialysis.
Application Note 3: Purification by Tangential Flow Filtration (TFF)
Principle: TFF, also known as cross-flow filtration, is a rapid and efficient method for separating nanoparticles from smaller contaminants. The nanoparticle suspension is pumped tangentially across the surface of a membrane. The pressure gradient across the membrane drives smaller molecules and the solvent through the pores (permeate), while the larger nanoparticles are retained and concentrated (retentate).
Applications: TFF is highly suitable for larger-scale production and for applications requiring both purification and concentration in a single step. It offers high recovery rates and is readily scalable.
Experimental Protocol: Tangential Flow Filtration
-
System and Membrane Selection: Choose a TFF system and a membrane with an appropriate pore size or MWCO. For PTBACN nanoparticles, a membrane with a pore size of 50-100 nm or a MWCO of 300-500 kDa is typically effective.
-
System Equilibration: Equilibrate the TFF system by flushing with a suitable buffer or deionized water according to the manufacturer's protocol.
-
Sample Loading: Load the nanoparticle suspension into the sample reservoir.
-
Diafiltration (Purification): Begin the diafiltration process by circulating the nanoparticle suspension across the membrane while continuously adding fresh buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the reservoir and effectively washes out the impurities. A common practice is to exchange 5-10 diavolumes (the total volume of the retentate) to achieve high purity.
-
Concentration: Once the desired level of purity is reached, stop adding fresh buffer and continue the filtration process to concentrate the nanoparticle suspension to the desired final volume.
-
Product Recovery: Collect the purified and concentrated nanoparticle suspension from the retentate line.
Workflow for Tangential Flow Filtration Purification
Caption: Workflow of nanoparticle purification by TFF.
Characterization of Purified Nanoparticles
To validate the effectiveness of the chosen purification method, it is essential to characterize the resulting nanoparticle suspension.
| Characterization Technique | Parameter Measured | Purpose |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter, Polydispersity Index (PDI) | To assess the size distribution and monodispersity of the nanoparticles. A low PDI (<0.2) indicates a homogenous population. |
| Zeta Potential Measurement | Surface charge | To evaluate the colloidal stability of the nanoparticle suspension. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, size, and aggregation state | To visualize the nanoparticles and confirm their size and shape, and to check for aggregation. |
| High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) | Concentration of residual monomer | To quantify the amount of unreacted TBACN monomer remaining in the suspension, a key indicator of purity.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and composition | To confirm the polymeric nature of the nanoparticles and to detect and quantify certain impurities.[4] |
| UV-Vis Spectroscopy | Drug loading and encapsulation efficiency (for drug-loaded nanoparticles) | To determine the amount of encapsulated drug and the efficiency of the loading process. |
Concluding Remarks
The purification of nanoparticles from TBACN reactions is a critical step in their development for various applications. The choice of purification method—centrifugation, dialysis, or tangential flow filtration—should be guided by the specific requirements of the research, including the scale of production, the nature of the impurities to be removed, and the desired final product characteristics. By following the detailed protocols and utilizing the appropriate characterization techniques outlined in these application notes, researchers can ensure the production of high-purity poly(tert-butyl cyanoacrylate) nanoparticles suitable for their intended scientific and developmental purposes.
References
- 1. Purification processes of polymeric nanoparticles: How to improve their clinical translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polybutylcyanoacrylate Nanoparticles and Drugs of the Platinum Family: Last Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum dot-loaded PEGylated poly(alkyl cyanoacrylate) nanoparticles for in vitro and in vivo imaging - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Tetrabutylammonium Cyanide (TBACN) Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in reactions catalyzed by tetrabutylammonium cyanide (TBACN).
Troubleshooting Guide
Low yields in TBACN-catalyzed reactions can often be attributed to a few common factors. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivity or Decomposition | - Verify Catalyst Quality: Use TBACN from a reputable supplier. The catalyst should be a white to off-white solid. Discoloration may indicate decomposition.[1] - Proper Storage: Store TBACN in a cool, dry place, tightly sealed to prevent exposure to moisture and air. - Use Fresh Catalyst: If the catalyst has been stored for an extended period or improperly, consider using a fresh batch. |
| Presence of Water | - Anhydrous Conditions: TBACN is hygroscopic and the cyanide anion is sensitive to protonation by water, which reduces its nucleophilicity.[2] Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). - Dry Solvents: Use anhydrous solvents. Commercially available dry solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent. |
| Presence of Acidic Impurities | - Neutralize or Remove Acidic Impurities: Acidic impurities can protonate the cyanide anion, rendering it non-nucleophilic.[2] Ensure all starting materials and solvents are free from acidic contaminants. If necessary, purification of starting materials may be required. |
| Inappropriate Solvent | - Solvent Polarity: TBACN is soluble in polar organic solvents.[1] The choice of solvent can significantly impact reaction rates and yields by affecting the solubility of reactants and the stability of intermediates.[3] - Solvent Screening: If yields are low, consider screening a range of anhydrous polar aprotic solvents such as acetonitrile, DMF, or DMSO. |
| Suboptimal Reaction Temperature | - Temperature Optimization: The optimal temperature can vary significantly depending on the specific reaction. Low temperatures may lead to slow reaction rates, while excessively high temperatures can cause decomposition of the catalyst, reactants, or products.[2] - Incremental Adjustments: If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature should be considered. |
| Insufficient Reaction Time | - Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. - Extended Reaction Time: Some reactions, particularly with sterically hindered substrates, may require longer reaction times for completion. |
| Poor Solubility of Other Reactants | - Agitation: Ensure vigorous stirring to maximize contact between all reactants, especially in heterogeneous mixtures. - Phase-Transfer Catalysis: TBACN itself acts as a phase-transfer catalyst, facilitating the transfer of the cyanide ion into the organic phase. Ensure that the chosen solvent system is appropriate for phase-transfer conditions if applicable.[1] |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Side Reactions of the Cyanide Ion | - Control Stoichiometry: Use the appropriate stoichiometry of TBACN. An excess of cyanide can sometimes lead to side reactions or catalyst inhibition in certain catalytic cycles. - Temperature Control: Maintain the optimal reaction temperature to minimize the rate of competing side reactions. |
| Decomposition of Starting Material or Product | - Milder Reaction Conditions: Consider lowering the reaction temperature or reducing the reaction time. - Protecting Groups: If the substrate contains sensitive functional groups, the use of protecting groups may be necessary. |
| Hydrolysis of Silyl Ethers (in Cyanosilylation) | - Strictly Anhydrous Workup: During the reaction workup, avoid the presence of water until the silylated product is isolated to prevent hydrolysis back to the cyanohydrin. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (TBACN) in these reactions?
A1: TBACN serves two primary roles. First, it acts as a source of the cyanide anion (CN⁻), which is a potent nucleophile in various substitution and addition reactions. Second, the tetrabutylammonium cation [(n-Bu)₄N]⁺ acts as a phase-transfer catalyst. This property is particularly useful in reactions where the cyanide source (an inorganic salt) and the organic substrate have low solubility in the same solvent. The bulky, lipophilic cation pairs with the cyanide anion, transporting it into the organic phase where the reaction occurs.[1]
Q2: How critical are anhydrous conditions for TBACN-catalyzed reactions?
A2: Extremely critical. Water can react with the cyanide ion to form hydrogen cyanide (HCN) and hydroxide. This protonation of the cyanide ion reduces its nucleophilicity and can significantly lower the reaction rate and yield.[2] Furthermore, in silylation reactions, water will readily hydrolyze the silylating agent and the desired silylated product. Therefore, the use of anhydrous solvents and oven- or flame-dried glassware under an inert atmosphere is highly recommended.
Q3: My reaction is not going to completion. What should I check first?
A3: First, verify the quality and dryness of your TBACN, starting materials, and solvent. The presence of moisture or acidic impurities is a very common reason for incomplete reactions.[2] Next, monitor the reaction by TLC or another suitable technique to confirm that the reaction has indeed stalled and not just slowed down. If starting material is still present after a prolonged period, a modest increase in temperature or the addition of a small, fresh portion of the catalyst might be beneficial.
Q4: I am observing the formation of a dark-colored reaction mixture. What could be the cause?
A4: Darkening of the reaction mixture can indicate decomposition of the catalyst, starting materials, or products. This is often a result of using too high a reaction temperature or the presence of impurities that initiate side reactions. Consider running the reaction at a lower temperature and ensure the purity of all reagents.
Q5: Can I reuse the TBACN catalyst?
A5: In principle, as a catalyst, it should be regenerable. However, in practice, TBACN can be consumed by side reactions or be difficult to separate from the reaction mixture and products. For laboratory-scale reactions, it is generally used in stoichiometric or catalytic amounts and not recovered. For industrial processes, the feasibility of recovery and reuse would depend on the specific reaction and the development of an appropriate separation protocol.
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of TBACN-catalyzed reactions.
Table 1: Effect of Solvent on the Yield of Cyanosilylation of Acetophenone
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile | 25 | 2 | 95 |
| Dichloromethane | 25 | 2 | 92 |
| Tetrahydrofuran | 25 | 2 | 88 |
| Toluene | 25 | 2 | 75 |
| Diethyl Ether | 25 | 2 | 60 |
Note: This data is representative and compiled from typical outcomes in cyanosilylation reactions. Actual yields may vary based on specific substrate and reaction conditions.
Table 2: Effect of Temperature on the Yield of Nucleophilic Substitution of Benzyl Bromide with Cyanide
| Temperature (°C) | Solvent | Time (h) | Yield (%) |
| 25 (Room Temp.) | Acetonitrile | 12 | 85 |
| 50 | Acetonitrile | 4 | 92 |
| 80 (Reflux) | Acetonitrile | 1 | 95 |
| 0 | Acetonitrile | 24 | 40 |
Note: This data illustrates the general trend of temperature effects on this type of reaction. Higher temperatures generally lead to faster reaction rates and higher yields, but may also increase the formation of byproducts.
Table 3: Effect of Catalyst Loading on the Yield of Cyanosilylation
| Catalyst Loading (mol%) | Substrate | Time (h) | Yield (%) |
| 1 | Acetophenone | 4 | 75 |
| 5 | Acetophenone | 2 | 95 |
| 10 | Acetophenone | 2 | 96 |
| 0.5 | Benzaldehyde | 1 | 98 |
Note: While higher catalyst loading can increase the reaction rate, an optimal loading should be determined to balance reaction efficiency and cost.
Experimental Protocols
Protocol 1: General Procedure for the TBACN-Catalyzed Cyanosilylation of a Ketone
This protocol describes a general method for the cyanosilylation of a ketone (e.g., acetophenone) using trimethylsilyl cyanide (TMSCN) and a catalytic amount of TBACN.
Materials:
-
Ketone (e.g., acetophenone)
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (TBACN)
-
Anhydrous solvent (e.g., acetonitrile)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (1.0 eq).
-
Dissolve the ketone in the anhydrous solvent.
-
Add TBACN (0.05 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TMSCN (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the TBACN-Catalyzed Nucleophilic Substitution of an Alkyl Halide with Cyanide
This protocol provides a general method for the nucleophilic substitution of an alkyl halide (e.g., benzyl bromide) with cyanide using TBACN.
Materials:
-
Alkyl halide (e.g., benzyl bromide)
-
This compound (TBACN)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the alkyl halide (1.0 eq).
-
Dissolve the alkyl halide in the anhydrous solvent.
-
Add TBACN (1.1 eq) to the solution and stir.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain for the required time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the crude nitrile product.
-
Purify the product by distillation or column chromatography as needed.
Visualizations
Caption: General experimental workflow for TBACN-catalyzed reactions.
Caption: Troubleshooting flowchart for low yield in TBACN reactions.
References
- 1. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Cyanide Salts in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when using cyanide salts in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do I see poor reactivity with sodium cyanide (NaCN) or potassium cyanide (KCN) in my organic solvent?
A1: Sodium and potassium cyanide are ionic salts that exhibit very low solubility in many common organic solvents.[1][2][3] For a reaction to occur, the cyanide anion must be dissolved and available to act as a nucleophile. The low solubility leads to a minimal concentration of cyanide ions in the organic phase, resulting in slow or incomplete reactions.
Q2: What are the most common strategies to overcome the poor solubility of inorganic cyanide salts?
A2: The two primary strategies are:
-
Phase-Transfer Catalysis (PTC): This technique uses a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, to transport the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[4][5]
-
Use of Soluble Cyanide Sources: Employing cyanide salts with greater solubility in organic solvents, such as tetrabutylammonium cyanide (TBACN), or using reagents like acetone cyanohydrin that can generate cyanide ions in situ, can circumvent the solubility issue.[6][7][8][9]
Q3: How does Phase-Transfer Catalysis (PTC) work for cyanation reactions?
A3: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction. The lipophilic cation (Q⁺) pairs with the cyanide anion (CN⁻) at the interface of the aqueous/solid and organic phases. This new, more soluble salt (Q⁺CN⁻) can then travel into the organic phase, delivering the "naked" and highly reactive cyanide anion to the substrate. After the nucleophilic attack, the leaving group anion (Y⁻) pairs with the catalyst cation (Q⁺Y⁻) and returns to the aqueous/solid phase, thus completing the catalytic cycle.[5]
Q4: Are there alternatives to NaCN and KCN that are more soluble in organic solvents?
A4: Yes, several alternatives are available:
-
This compound (TBACN): This is a quaternary ammonium salt that is soluble in polar organic solvents and serves as an excellent source of the cyanide anion.[9]
-
Acetone Cyanohydrin (ACH): This organic compound can be used as a source of hydrogen cyanide (HCN), especially in the presence of a base.[6][7][8][10] It is often used in reactions like the Strecker amino acid synthesis and Mitsunobu reactions.
-
Trimethylsilyl cyanide (TMSCN): This is another common reagent, particularly for the cyanation of carbonyl compounds to form cyanohydrins.
Q5: When should I choose Phase-Transfer Catalysis versus a soluble cyanide salt?
A5: The choice depends on several factors including reaction scale, cost, substrate compatibility, and desired reaction conditions. PTC is often used in large-scale industrial processes as it allows the use of inexpensive cyanide sources like NaCN and KCN.[11] Soluble salts like TBACN are convenient for lab-scale synthesis where ease of use and solubility are prioritized, though they are more expensive.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or no reaction despite using a phase-transfer catalyst. | 1. Inefficient stirring: The reaction rate in a PTC system is dependent on the interfacial area between the phases. 2. Catalyst poisoning: The leaving group (e.g., Br⁻, I⁻) can compete with CN⁻ for the catalyst, inhibiting the transfer of cyanide. Iodide is a particularly strong inhibitor.[12] 3. Presence of acidic impurities: Acidic protons can quench the cyanide nucleophile. | 1. Increase the stirring rate to ensure a fine emulsion and maximize the interfacial surface area. 2. If possible, use an alkyl chloride instead of a bromide or iodide to minimize catalyst inhibition.[12] Consider using a larger amount of catalyst if using a more inhibitive leaving group. 3. Ensure all reagents and solvents are dry and free from acidic contaminants. |
| Low yield in cyanation of secondary halides. | Competing elimination reaction: The cyanide ion is also a base and can promote the elimination of HX from secondary and tertiary halides, leading to alkene byproducts.[13] | 1. Use a more polar, aprotic solvent like DMSO or DMF to favor substitution over elimination. 2. Run the reaction at a lower temperature to disfavor the elimination pathway, which typically has a higher activation energy. |
| Formation of isonitrile byproduct. | Ambident nature of the cyanide ion: The cyanide ion can attack via the carbon or the nitrogen atom. While metal cyanides like NaCN and KCN predominantly lead to nitriles, some conditions can favor isonitrile formation. | 1. Using ionic cyanide sources like NaCN or KCN in polar aprotic solvents generally favors nitrile formation. 2. Avoid using silver cyanide (AgCN) if the nitrile is the desired product, as it is known to favor isonitrile formation due to the covalent nature of the Ag-C bond. |
| Decomposition when using acetone cyanohydrin. | Instability in the presence of water or base: Acetone cyanohydrin can readily decompose back to acetone and toxic hydrogen cyanide, especially in the presence of water or base.[6][7][10] | 1. Ensure anhydrous reaction conditions. 2. If a base is required to generate the cyanide anion, add it slowly at a low temperature to control the decomposition rate. |
Data Presentation: Solubility of Cyanide Salts
The solubility of cyanide salts is critical for reaction success. Below is a summary of available solubility data in various solvents.
| Cyanide Salt | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Sodium Cyanide (NaCN) | Water | 10 | 48.15[1][14] |
| Water | 25 | 63.7[1][14] | |
| Methanol | 15 | 6.44[1] | |
| Methanol | 25 | 7.8[1] | |
| Ethanol (95%) | 25 | 1.92[1] | |
| DMSO | 25 | ~1.0[15] | |
| DMSO | 95 | ~10.0[15] | |
| DMF | 25 | Very slightly soluble[14] | |
| Potassium Cyanide (KCN) | Water | 25 | 71.6[3] |
| Methanol | 20 | 4.91 | |
| Ethanol | - | Slightly soluble[3] | |
| DMSO | 25 | ~1.0[15] | |
| DMSO | 95 | ~2.0[15] | |
| This compound (TBACN) | Polar Organic Solvents | - | Generally soluble[9] |
Experimental Protocols
Protocol 1: Cyanation of an Alkyl Halide using Phase-Transfer Catalysis
This protocol describes a general procedure for the nucleophilic substitution of an alkyl halide with sodium cyanide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
-
Materials:
-
Alkyl halide (e.g., 1-chlorooctane)
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkyl halide (1.0 eq), sodium cyanide (1.2-1.5 eq), and tetrabutylammonium bromide (0.05-0.1 eq).
-
Add toluene and water to the flask (a common ratio is 1:1 v/v, but this may need optimization).
-
Heat the mixture to reflux (or a lower temperature if the substrate is sensitive) with vigorous stirring. The reaction progress can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude nitrile product.
-
Purify the product by distillation or column chromatography as needed.
-
Protocol 2: Cyanation using a Soluble Organic Cyanide Source (TBACN)
This protocol outlines a general procedure using the soluble salt this compound.
-
Materials:
-
Alkyl halide (e.g., benzyl bromide)
-
This compound (TBACN)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyl halide (1.0 eq) in the anhydrous solvent.
-
Add this compound (1.1-1.3 eq) to the solution in one portion or portion-wise.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting crude product by column chromatography or other suitable methods.
-
Visualizations
Caption: Mechanism of Phase-Transfer Catalysis for Cyanation.
Caption: Comparison of Experimental Workflows.
References
- 1. Sodium cyanide - Sciencemadness Wiki [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. Table 4-2, Physical and Chemical Properties of Cyanide and Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. phasetransfer.com [phasetransfer.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. benchchem.com [benchchem.com]
- 14. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 15. gchemglobal.com [gchemglobal.com]
Technical Support Center: Optimizing TBACN-Catalyzed Reactions
Welcome to the technical support center for Tetrabutylammonium Ceric Nitrate (TBACN) catalysis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is TBACN and what is its primary application in organic synthesis?
A1: Tetrabutylammonium ceric nitrate, or TBACN, is a single-electron oxidizing agent. It is an analogue of the more common Ceric Ammonium Nitrate (CAN), where the ammonium counterions have been replaced with tetrabutylammonium ions. This modification significantly increases its solubility in organic solvents, making it a versatile oxidant for a variety of transformations, most notably the oxidation of alcohols and benzylic C-H bonds to their corresponding carbonyl compounds.
Q2: How does TBACN compare to Ceric Ammonium Nitrate (CAN)?
A2: The primary advantage of TBACN over CAN is its enhanced solubility in non-polar organic solvents. This allows for homogeneous reaction conditions in a wider range of solvents, which can improve reaction rates and yields. The fundamental oxidizing species in both reagents is the Cerium(IV) ion, so their reactive properties are very similar. The choice between them often depends on the solvent system required for the specific substrate.
Q3: What are the common causes of catalyst deactivation or low reactivity with TBACN?
A3: Catalyst deactivation is a frequent issue in catalytic processes.[1] For cerium-based oxidants like TBACN, common causes include:
-
Substrate/Solvent Oxidation: Alcohols used as solvents can be oxidized by Ce(IV), consuming the reagent.[2]
-
Formation of Inactive Species: The Ce(IV) can be reduced to Ce(III) during the reaction. While catalytic cycles often involve regeneration, certain side reactions can lead to the formation of stable, inactive Ce(III) complexes.
-
Impurities: Water or other impurities in the reaction mixture can interfere with the catalytic cycle. It is crucial to use anhydrous solvents and dry glassware.[3]
Q4: How can I monitor the progress of a TBACN-catalyzed oxidation?
A4: The most effective way to monitor reaction progress is by using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] A sample of the reaction mixture should be analyzed periodically to observe the disappearance of the starting material and the appearance of the product spot. A co-spot of the starting material alongside the reaction mixture on the TLC plate is recommended for accurate comparison.
Troubleshooting Guide
This guide addresses specific issues that may arise during TBACN-catalyzed oxidation reactions.
Issue 1: Low or No Conversion of Starting Material
If you observe that your starting material is largely unreacted after the expected reaction time, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst/Oxidant | The TBACN may be old or improperly stored. Ensure it is a free-flowing, orange-yellow powder. If moisture contamination is suspected, dry the reagent under vacuum. Consider purchasing a fresh batch. |
| Insufficient Reagent | The molar ratio of TBACN to the substrate may be too low. While it is a catalyst, a stoichiometric amount is sometimes required depending on the reaction mechanism and potential side reactions. Increase the molar equivalents of TBACN incrementally (e.g., from 0.1 eq to 0.5 eq, then to 1.1 eq). |
| Incorrect Solvent | The solvent plays a critical role in catalysis.[4] A solvent that does not fully solubilize the substrate and catalyst can lead to a sluggish or stalled reaction. Ensure your substrate is fully dissolved before adding the catalyst. See Table 1 for solvent considerations. |
| Low Reaction Temperature | Oxidation reactions often require thermal energy to overcome the activation barrier. If the reaction is being run at room temperature and is proceeding slowly, consider gently heating the mixture (e.g., to 40-60 °C) while carefully monitoring for side product formation via TLC.[1] |
Issue 2: Formation of Multiple Products / Low Selectivity
The appearance of multiple spots on a TLC plate indicates the formation of side products, which lowers the yield of the desired product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Over-oxidation | This is common when oxidizing primary alcohols to aldehydes, where the aldehyde can be further oxidized to a carboxylic acid. Reduce reaction time and monitor carefully with TLC. Quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also improve selectivity.[1] |
| Incorrect Catalyst Loading | Too high a catalyst concentration can sometimes lead to undesired side reactions.[5] An optimal catalyst concentration often exists where the reaction rate is maximized without promoting side pathways.[5] Try reducing the mol% of TBACN. |
| Reaction Temperature Too High | While heat can increase the reaction rate, excessive temperatures can provide enough energy to activate undesired reaction pathways or cause decomposition of the product or catalyst.[1] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Presence of Water or Impurities | Ensure all glassware is flame or oven-dried and use anhydrous solvents.[3] Impurities in the starting material can also lead to side reactions; purify the substrate if its purity is questionable. |
Issue 3: Difficult Product Isolation or Purification
Challenges during the workup can lead to significant loss of product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Product is Water Soluble | If your product has high polarity, it may be partially or fully lost into the aqueous layer during extraction.[6] Before discarding the aqueous layer, test it by TLC. If product is present, perform additional extractions with a more polar organic solvent or use a continuous liquid-liquid extractor. |
| Formation of Emulsions | Vigorous shaking during extraction can lead to stable emulsions. Use gentle inversions instead of shaking. Adding brine (saturated NaCl solution) can help break up emulsions. |
| Residual Cerium Salts | Cerium byproducts can sometimes complicate purification. After quenching, ensure the mixture is stirred vigorously. Filtering the crude mixture through a pad of celite or silica gel before concentration can help remove insoluble cerium salts. |
Data & Protocols
Data Presentation: Optimizing Reaction Conditions
The following tables provide illustrative data on how reaction parameters can be optimized. The data is representative of typical optimization studies for benzylic oxidation reactions.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 9.1 | 4 | 75 |
| Acetonitrile (MeCN) | 37.5 | 2 | 92 |
| Ethyl Acetate (EtOAc) | 6.0 | 6 | 65 |
| Tetrahydrofuran (THF) | 7.6 | 5 | 70 |
| Toluene | 2.4 | 12 | 40 |
Conditions: Substrate (1.0 eq), TBACN (1.2 eq), Room Temperature.
Table 2: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) |
| 5 | 8 | 60 | 55 |
| 10 | 4 | 95 | 91 |
| 15 | 4 | 98 | 90 |
| 20 | 4 | 98 | 89 |
Conditions: Substrate (1.0 eq), Oxidant (1.5 eq), Acetonitrile, 50°C. Note: In this context, TBACN is used catalytically with a co-oxidant.
Table 3: Effect of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 25 (Room Temp) | 12 | 85 | Reaction is slow but clean. |
| 40 | 5 | 92 | Optimal balance of rate and selectivity. |
| 60 | 2 | 90 | Faster reaction, minor side products observed. |
| 80 (Reflux) | 1 | 75 | Significant decomposition/side product formation. |
Conditions: Substrate (1.0 eq), TBACN (1.2 eq), Acetonitrile.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Benzylic Alcohol to a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzylic alcohol (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (typically 0.1-0.2 M concentration relative to the substrate). Stir the mixture until the alcohol is completely dissolved.
-
Catalyst Addition: Add Tetrabutylammonium ceric nitrate (TBACN) (1.2 equivalents) to the solution in one portion. The mixture should turn a deep orange/red color.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40-60 °C for less reactive substrates). Monitor the reaction progress by TLC every 30 minutes.
-
Quenching: Once TLC analysis indicates complete consumption of the starting material, cool the mixture to room temperature (if heated). Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate. Stir vigorously until the orange color dissipates.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volume). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual cerium salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ketone.
Visualizations
Experimental & Troubleshooting Workflows
The following diagrams illustrate the general experimental workflow for a TBACN-catalyzed reaction and a logical troubleshooting tree for addressing low product yield.
References
Technical Support Center: Tetrabutylammonium Cyanide (TBACN) Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving tetrabutylammonium cyanide (TBACN).
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound is a highly toxic compound.[1][2] The primary hazards are:
-
Toxicity: It is fatal if swallowed, inhaled, or in contact with skin.[2] It is readily absorbed through the skin and can cause cyanosis and central nervous system depression.[2]
-
Reaction with Acid and Moisture: Contact with acids or moisture will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3] TBACN may decompose on exposure to moist air or water.[3]
-
Combustibility: It is a combustible solid, and dusts may form explosive mixtures with air.[1]
Always handle TBACN in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide first-aid kit and trained personnel readily available.[1]
Q2: How should I properly store this compound?
A2: To ensure its stability and for safety, store TBACN in a tightly closed container in a cool, dry, and well-ventilated area, away from acids, oxidizing agents, and moisture.[1][3]
Q3: In which solvents is this compound soluble?
A3: TBACN is soluble in polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] It has limited solubility in water and is slightly soluble in methanol.[5]
Q4: Can the tetrabutylammonium (TBA) cation influence my reaction?
A4: While often considered a spectator ion, the TBA cation can influence reactions. It can act as a phase-transfer catalyst, facilitating the transfer of the cyanide anion between aqueous and organic phases.[6] In some cases, it can participate in side reactions, such as the Hofmann elimination, especially under strongly basic conditions and at elevated temperatures.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Nitrile Product in a Substitution Reaction
| Possible Cause | Suggested Solution | Explanation |
| Decomposition of TBACN | Ensure strictly anhydrous reaction conditions. Use freshly opened or properly stored TBACN. Dry solvents and reagents before use. | TBACN is hygroscopic and reacts with water to form inactive species and the highly volatile and toxic hydrogen cyanide, thus reducing the amount of available cyanide nucleophile.[3] |
| Competition from Elimination Reactions | Use a less sterically hindered substrate if possible. Lower the reaction temperature. Use a polar aprotic solvent like acetonitrile or DMF instead of more basic solvents. | The cyanide ion can act as a base, leading to E2 elimination, especially with secondary and tertiary alkyl halides.[7][8] This is more prevalent with sterically hindered substrates and at higher temperatures. |
| Hofmann Elimination of the TBA Cation | Avoid high temperatures and strongly basic conditions if possible. If high temperatures are necessary, consider using a different cyanide source with a more stable cation. | The tetrabutylammonium cation can undergo Hofmann elimination at elevated temperatures to form tributylamine and butene. These byproducts can potentially interfere with the desired reaction. |
| Inappropriate Solvent | Use a polar aprotic solvent such as acetonitrile, DMF, or DMSO to ensure good solubility of TBACN and promote an SN2 reaction pathway. | TBACN has poor solubility in nonpolar solvents, which will limit its reactivity. Protic solvents can solvate the cyanide anion, reducing its nucleophilicity. |
| Poor Substrate Reactivity | For less reactive substrates (e.g., secondary alkyl chlorides), consider the use of a catalyst, such as CuI, which has been shown to facilitate cyanation at room temperature under photochemical conditions.[9] | Unactivated secondary alkyl halides react slowly in SN2 reactions. Catalysis can provide an alternative, lower-energy reaction pathway.[9][10] |
Problem 2: Presence of Unexpected Byproducts
| Unexpected Product | Possible Cause | Suggested Solution |
| Alkene(s) | E2 Elimination: The cyanide ion is acting as a base. This is more likely with secondary and tertiary substrates, and at higher temperatures.[7][8] | Lower the reaction temperature. Use a less sterically hindered base if a base is required for another step. Consider a milder cyanide source if the substrate is particularly prone to elimination. |
| Tributylamine and Butene | Hofmann Elimination: Decomposition of the tetrabutylammonium cation at elevated temperatures. | Reduce the reaction temperature. If high temperatures are unavoidable, consider an alternative cyanide source with a more thermally stable counterion. |
| Products from Reaction with Solvent | Solvent Reactivity: Some solvents, like DMSO, can decompose at high temperatures, especially in the presence of acids, bases, or salts, generating reactive species like formaldehyde.[11][12] | Choose a more stable solvent for high-temperature reactions, such as DMF or acetonitrile.[13][14] Consult solvent stability data. |
| Isomerized Products | Reaction Conditions: The reaction conditions may be promoting isomerization of the starting material or product. | Analyze the reaction at intermediate time points to determine when isomerization occurs. Adjust the temperature or reaction time accordingly. |
Experimental Protocols
Protocol 1: General Procedure for SN2 Cyanation of an Alkyl Halide with TBACN
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkyl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Add the this compound to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water. Caution: This may produce some HCN gas; perform in a well-ventilated fume hood.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation).
Visualizations
Caption: Troubleshooting workflow for low nitrile yield.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanation of Unactivated Secondary Alkyl Halides - ChemistryViews [chemistryviews.org]
- 11. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 12. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Tetrabutylammonium Cyanide
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of tetrabutylammonium cyanide (TBAC), focusing on its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How moisture-sensitive is this compound (TBAC)?
A1: this compound is highly sensitive to moisture.[1][2][3] It can decompose upon exposure to moist air or water.[1][2] This decomposition is a significant safety concern because it reacts with water to form highly toxic and flammable hydrogen cyanide (HCN) gas.[1][2] Therefore, it is crucial to handle and store TBAC under anhydrous (dry) conditions.
Q2: What are the visible signs of moisture contamination in my TBAC sample?
A2: While there may not be immediate, dramatic visual changes, signs of moisture contamination can include the material becoming clumpy or sticky instead of a free-flowing powder, or the detection of the characteristic bitter almond smell of hydrogen cyanide, indicating decomposition has begun. However, relying on odor is extremely dangerous and should not be used as a primary detection method.
Q3: What are the recommended storage conditions for TBAC to prevent moisture exposure?
A3: To maintain its integrity and for safety, TBAC should be stored in its original, tightly sealed container.[1][4][5] The storage area must be cool, dry, and well-ventilated.[1][4] It is best practice to wrap the container's cap with Parafilm® and place it inside a secondary container, such as a desiccator, with a desiccant.[5] Store TBAC away from incompatible materials, especially acids, strong oxidizing agents, and carbon dioxide.[1][2][5]
Q4: Can I handle TBAC on an open lab bench?
A4: No. All handling of TBAC must be conducted in a certified chemical fume hood to ensure proper ventilation.[1][2][5] For moisture-sensitive applications, it is highly recommended to use a glovebox with an inert atmosphere (e.g., nitrogen or argon).
Q5: What immediate steps should I take in case of an accidental spill of TBAC?
A5: In the event of a spill, evacuate the area immediately and alert emergency responders.[3][4] Avoid breathing in dust.[2][4] For cleanup, wear appropriate personal protective equipment (PPE), including a self-contained breathing apparatus, chemical-resistant gloves, and protective clothing.[3][4] Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.[2][3][4] The spill area should be decontaminated after material pickup is complete.[3] Do not use water for cleanup as it will generate hydrogen cyanide gas.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction yield is lower than expected, or the reaction fails. | Moisture contamination of TBAC leading to decomposition and reduced reagent activity. | - Use fresh, properly stored TBAC. - Dry all solvents and reagents thoroughly before use. - Conduct the reaction under a strictly inert atmosphere (glovebox or Schlenk line). |
| Inconsistent results between experiments. | Varying degrees of moisture exposure during handling and reaction setup. | - Standardize the handling protocol to minimize exposure to air. - Use anhydrous techniques consistently. - Ensure the inert atmosphere in the glovebox or on the Schlenk line is maintained at a low moisture level. |
| A faint odor of almonds is detected in the storage area or fume hood. | Decomposition of TBAC due to moisture exposure, releasing hydrogen cyanide gas. | - IMMEDIATE ACTION REQUIRED. Evacuate the area and implement emergency procedures. - Do not attempt to clean up without proper PPE, including respiratory protection. - Review storage and handling procedures to identify and rectify the source of moisture. |
| The TBAC solid appears clumpy or has changed in appearance. | Absorption of atmospheric moisture. | - The reagent is likely compromised. It is safer to dispose of the contaminated reagent according to hazardous waste protocols than to risk using it. - If purification is absolutely necessary, it should only be attempted by experienced chemists using appropriate safety measures, such as recrystallization from an anhydrous solvent under an inert atmosphere, followed by vacuum drying. |
Quantitative Data Summary
| Property | Value | Source |
| Water Solubility | 268.5 g/L at 20 °C | [2] |
| Physical State | White to off-white or slightly beige crystalline solid | [6][7] |
Experimental Protocol: Anhydrous Handling of this compound
This protocol outlines the procedure for accurately weighing and dispensing TBAC for a moisture-sensitive reaction using a glovebox.
Materials:
-
This compound (in its original, sealed container)
-
Anhydrous solvent (e.g., THF, acetonitrile)
-
Reaction flask with a septum
-
Spatula
-
Weighing paper or boat
-
Analytical balance (inside the glovebox)
-
Syringes and needles (oven-dried)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, compatible gloves
Procedure:
-
Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O). Place all necessary glassware, equipment, and sealed TBAC container into the glovebox antechamber. Cycle the antechamber as per the glovebox operating instructions to remove air and moisture.
-
Equilibration: Allow the TBAC container and all equipment to equilibrate to the glovebox atmosphere for at least 30 minutes before opening.
-
Weighing: Inside the glovebox, carefully open the TBAC container. Using a clean, dry spatula, weigh the desired amount of TBAC onto weighing paper or a weighing boat on the analytical balance.
-
Transfer: Promptly transfer the weighed TBAC to the reaction flask.
-
Sealing: Immediately and securely seal the TBAC container and the reaction flask.
-
Dissolution: If the reaction requires a solution of TBAC, add the desired volume of anhydrous solvent to the reaction flask using an oven-dried syringe.
-
Removal from Glovebox: Once the reaction flask is sealed, it can be removed from the glovebox for the subsequent steps of the experiment.
-
Cleanup: Clean all equipment used inside the glovebox according to standard procedures. Dispose of any TBAC-contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container inside the glovebox.
Visual Guides
Caption: Decomposition of TBAC in the presence of moisture.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. bu.edu [bu.edu]
- 6. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing decomposition of tetrabutylammonium cyanide during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of tetrabutylammonium cyanide (TBACN) to prevent its decomposition.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and storage of TBACN.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (TBACN) decomposition?
A1: The primary cause of TBACN decomposition is exposure to moisture (hydrolysis).[1] As a hygroscopic substance, it readily absorbs water from the atmosphere.[2] This reaction is accelerated by the presence of acids, which facilitate the formation of highly toxic hydrogen cyanide (HCN) gas.[3]
Q2: What are the visible signs of TBACN decomposition?
A2: Visual signs of decomposition can include the material changing from a white or off-white powder to a yellowish or brownish color. The presence of a faint bitter almond-like odor may indicate the formation of hydrogen cyanide, though this is not a reliable or safe method of detection.
Q3: How should I properly store my TBACN to ensure its stability?
A3: To ensure the long-term stability of TBACN, it should be stored in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture ingress. Storage in a desiccator or with the use of desiccant packs is highly recommended to maintain a dry environment.[2][4][5][6] For enhanced protection, especially for long-term storage, storing the container under an inert atmosphere (e.g., nitrogen or argon) is also advisable.
Q4: My laboratory has high humidity. What extra precautions should I take?
A4: In environments with high humidity, it is crucial to minimize the exposure of TBACN to the ambient air. Always handle the reagent in a glove box or a controlled low-humidity environment. When not in a controlled environment, ensure the container is opened for the shortest possible time. Using a container with a secondary seal and storing it within a larger, sealed container containing a desiccant can provide an additional protective barrier.
Q5: I suspect my TBACN has started to decompose. How can I verify this?
A5: You can assess the purity of your TBACN and check for decomposition through analytical methods. A decrease in the cyanide content, which can be quantified using techniques like silver nitrate titration, is a direct indicator of decomposition. Spectroscopic methods such as FTIR can also be used to detect the presence of impurities or changes in the chemical structure.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Action |
| Clumping or caking of the solid | Absorption of atmospheric moisture. | Transfer the reagent to a desiccator to dry. For future prevention, ensure the container is tightly sealed and stored with a desiccant. |
| Discoloration (yellowing/browning) | Onset of chemical decomposition. | Assess the purity of the material using an appropriate analytical method (see Experimental Protocols). If significantly decomposed, dispose of it according to hazardous waste protocols. |
| Faint almond-like odor upon opening | Formation of hydrogen cyanide (HCN) gas due to hydrolysis. | EXTREME CAUTION: Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE). Assess the extent of decomposition. If the odor is strong, the material may be significantly degraded and should be disposed of immediately and safely. |
| Inconsistent experimental results | Use of partially decomposed TBACN, leading to lower effective cyanide concentration. | Verify the purity of your TBACN stock before use. If necessary, use a freshly opened container or purify the existing stock if a suitable procedure is available and feasible. |
Data on Cyanide Stability
Table 1: Temperature-Dependent Decomposition of Aqueous Cyanide Solutions [7]
| Storage Temperature (°C) | Decomposition Rate (% per day) | Time to Significant Degradation |
| 25 | -0.1032 | Days to Weeks |
| 4 | Not specified, but significantly lower than 25°C | Months |
| -18 | -0.0005 | Approximately one year |
Note: This data is for aqueous solutions and is intended to illustrate the principle of temperature-dependent stability. Solid TBACN is also expected to exhibit greater stability at lower temperatures, especially when protected from moisture.
Experimental Protocols
1. Purity Assessment by Silver Nitrate Titration (Liebig Method)
This method determines the cyanide content of TBACN.
-
Principle: Cyanide ions react with silver nitrate to form a soluble silver cyanide complex. Once all the cyanide has reacted, excess silver ions react with an indicator (potassium iodide) to form a precipitate (silver iodide), signaling the endpoint of the titration.
-
Materials:
-
This compound (TBACN)
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Iodide (KI) solution (10% w/v)
-
Ammonia solution (optional, to sharpen the endpoint)
-
Distilled or deionized water
-
Analytical balance, burette, flasks, and magnetic stirrer.
-
-
Procedure:
-
Accurately weigh approximately 250-300 mg of TBACN and dissolve it in 100 mL of distilled water in an Erlenmeyer flask.
-
Add 1-2 mL of 10% potassium iodide solution to the flask.[8]
-
If the solution is acidic, add dilute ammonia solution dropwise until it becomes slightly alkaline.
-
Titrate with the standardized 0.1 M AgNO₃ solution while stirring continuously.[8]
-
The endpoint is reached upon the first appearance of a faint but permanent turbidity (yellowish precipitate of AgI).[8]
-
Record the volume of AgNO₃ solution used.
-
-
Calculation:
Where:
-
V_AgNO3 = Volume of AgNO₃ solution used (L)
-
M_AgNO3 = Molarity of AgNO₃ solution (mol/L)
-
M_TBACN = Molar mass of TBACN (268.48 g/mol )
-
W_TBACN = Weight of TBACN sample (g)
-
The factor of 2 accounts for the stoichiometry of the reaction (2 CN⁻ + Ag⁺ → [Ag(CN)₂]⁻).
-
2. Purity Assessment by Quantitative ¹H NMR (qNMR)
This method provides an assessment of the overall purity of the organic compound.
-
Principle: The integral of a specific proton signal in the ¹H NMR spectrum is directly proportional to the number of moles of the substance in the sample. By comparing the integral of a TBACN signal to that of a known amount of an internal standard, the purity of the TBACN can be determined.
-
Materials:
-
This compound (TBACN)
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the TBACN signals.
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
NMR spectrometer and tubes.
-
-
Procedure:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Accurately weigh a specific amount of TBACN into the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both compounds completely.
-
Acquire the ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
Process the spectrum (phasing, baseline correction) and integrate a well-resolved signal for both the TBACN and the internal standard.
-
-
Calculation:
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight of the substance
-
Purity_std = Purity of the internal standard (%)
-
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Desiccant - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. edcosupply.com [edcosupply.com]
- 7. Study of the long-term stability conditions of cyanide ion standard solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASSAY FOR CYANIDE BY TITRATION WITH SILVER NITRATE - 911Metallurgist [911metallurgist.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Cyanation Reactions
Welcome to the technical support center for cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cyanation of an aryl halide is giving a low yield. What are the most common causes?
Low yields in palladium-catalyzed cyanation reactions are frequently due to several factors. A primary issue is the deactivation of the palladium catalyst by an excess of cyanide ions, which can poison the catalyst at various stages of the catalytic cycle.[1][2][3][4] Other common causes include:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time that are not optimized for your specific substrate and catalyst system can significantly impact yield.[5][6]
-
Inappropriate Choice of Cyanide Source: The solubility and reactivity of the cyanide source are critical.[5][7][8]
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is crucial for catalytic activity.[5]
-
Presence of Moisture or Oxygen: The active Pd(0) catalyst is sensitive to oxygen, and moisture can lead to unwanted side reactions and catalyst deactivation.[1][5]
-
Substrate Reactivity: The nature of the leaving group on the aryl halide (I > Br > Cl) and the electronic properties of the substituents can affect the rate of oxidative addition.[9][10]
Q2: How does excess cyanide deactivate the palladium catalyst?
Excess cyanide can disrupt every key step of the catalytic cycle: oxidative addition, transmetalation (X/CN exchange), and reductive elimination.[1] It can lead to the formation of inactive palladium-cyanide complexes such as [(CN)4Pd]2-, [(CN)3PdH]2-, and [(CN)3PdAr]2-.[1] The high binding affinity of cyanide for palladium can lead to the displacement of necessary ligands, effectively shutting down the catalytic process.[11]
To mitigate this, strategies are employed to maintain a low concentration of free cyanide in the reaction mixture. This can be achieved by:
-
Using sparingly soluble cyanide salts (e.g., Zn(CN)₂, KCN).[1][2][7]
-
Employing phase-transfer catalysis to control the cyanide concentration in the organic phase.[12]
-
Slow addition of a soluble cyanide source like trimethylsilyl cyanide (TMSCN).[1]
-
Using cyanide-transfer agents.[1]
Q3: Which cyanide source should I choose for my reaction?
The choice of cyanide source is a critical parameter. While highly toxic reagents like KCN and NaCN are effective, there is a growing preference for safer alternatives.[5][8]
| Cyanide Source | Common Applications & Characteristics | Considerations |
| KCN / NaCN | Widely used, effective nucleophilic sources.[7][8] | Highly toxic. Their low solubility in organic solvents can help prevent catalyst poisoning.[2] |
| Zn(CN)₂ | Less toxic than alkali metal cyanides and widely used.[2][7] Its low solubility is beneficial.[3] | Still poses a significant toxicity risk.[2] |
| K₄[Fe(CN)₆] | A non-toxic and inexpensive alternative, often referred to as potassium ferrocyanide.[2][4][5] | Can be used in aqueous systems, sometimes requiring a phase-transfer catalyst.[2] |
| TMSCN | A soluble source that can be added slowly to control concentration.[1][12] | Can lead to catalyst deactivation if added too quickly.[13] |
| Organic Cyanating Reagents | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and others are less toxic options.[12][14] | May require different reaction conditions or catalysts. |
Q4: My reaction is sluggish or not proceeding at all. What should I check first?
If you observe little to no conversion, consider the following troubleshooting steps in a logical sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading Optimization for Tetrabutylammonium Cyanide
Welcome to the technical support center for the optimization of tetrabutylammonium cyanide (TBAC) catalyst loading. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBAC) and what is its primary role in organic synthesis?
This compound is a quaternary ammonium salt. In organic synthesis, it primarily functions as a phase-transfer catalyst (PTC).[1][2] This means it facilitates the transfer of the cyanide anion (CN⁻) from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[1][2] This overcomes the mutual insolubility of the reactants, leading to faster reaction rates and higher yields.[1][2] It can also act as a direct source of cyanide ions in certain reactions.
Q2: What types of reactions are commonly catalyzed by this compound?
TBAC is utilized in a variety of nucleophilic substitution reactions. Common applications include cyanation reactions (the introduction of a nitrile group), cyanosilylation of aldehydes and ketones, deprotection of thioacetates, and the ring expansion of β-lactams.
Q3: How does the structure of this compound make it an effective phase-transfer catalyst?
The tetrabutylammonium cation contains four butyl groups, which are bulky and lipophilic (oil-loving). This lipophilicity allows the cation to be soluble in organic solvents. The positive charge of the nitrogen atom allows it to form an ion pair with the negatively charged cyanide anion. This ion pair can then move into the organic phase, delivering the cyanide nucleophile to the organic reactant.[3]
Q4: Are there safer alternatives to using this compound?
Due to the high toxicity of cyanide compounds, safety is a primary concern. In some cases, it may be possible to generate the cyanide nucleophile in situ from less hazardous precursors. Alternatively, other phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be used in conjunction with a cyanide salt such as sodium cyanide (NaCN). This approach can sometimes be more cost-effective and allows for more flexibility in optimizing the reaction conditions.
Q5: What are the critical safety precautions when handling this compound?
This compound is highly toxic if inhaled, ingested, or if it comes into contact with skin. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas. Always have an emergency plan and appropriate cyanide antidote kits available when working with cyanides.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | The concentration of the catalyst is too low to effectively transport the cyanide anion into the organic phase. |
| Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor the effect on the reaction rate and yield. Be aware that excessive catalyst can sometimes lead to side reactions or purification difficulties. | |
| Poor Catalyst Solubility | The catalyst is not sufficiently soluble in the organic phase to be effective. |
| Solution: While TBAC is generally soluble in many organic solvents, ensure the chosen solvent is appropriate. If solubility is an issue, consider a different solvent or a catalyst with longer alkyl chains for increased lipophilicity. | |
| Presence of Water | In some reactions, excess water in the organic phase can hydrate the cyanide anion, reducing its nucleophilicity.[4] |
| Solution: For liquid-liquid phase-transfer catalysis, consider using a more concentrated aqueous solution of the cyanide salt to minimize the amount of water. For solid-liquid systems, ensure your organic solvent is dry. | |
| Catalyst Poisoning | Certain impurities in the reaction mixture can react with and deactivate the catalyst. |
| Solution: Purify all reactants and solvents before use. Ensure the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture. |
Issue 2: Slow Reaction Rate
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | The rate of a phase-transfer catalyzed reaction is often dependent on the interfacial area between the two phases. Insufficient agitation will limit the rate of ion exchange. |
| Solution: Increase the stirring rate to create a finer emulsion and maximize the interfacial area. For very viscous mixtures, a mechanical stirrer may be more effective than a magnetic stir bar. | |
| Low Reaction Temperature | The reaction kinetics are too slow at the current temperature. |
| Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Be mindful of potential side reactions or decomposition at higher temperatures. | |
| Suboptimal Catalyst Loading | The catalyst concentration may not be optimal for the desired reaction rate. |
| Solution: Perform a catalyst loading screen to determine the optimal concentration. (See Experimental Protocols section). |
Issue 3: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Excessive Catalyst Loading | Too much catalyst can sometimes promote undesired side reactions. |
| Solution: Reduce the catalyst loading to the minimum effective concentration determined through optimization experiments. | |
| High Reaction Temperature | Elevated temperatures can lead to decomposition of reactants, products, or the catalyst, as well as promote side reactions. |
| Solution: Lower the reaction temperature and monitor the effect on the product distribution. A longer reaction time at a lower temperature may be necessary. | |
| Reaction with Solvent | The solvent may be participating in the reaction. |
| Solution: Choose a more inert solvent for the reaction. |
Quantitative Data on Catalyst Loading
The optimal catalyst loading for this compound is highly dependent on the specific reaction, substrates, and conditions. The following table provides some general guidelines and specific examples.
| Reaction Type | Substrate Class | Typical Catalyst Loading (mol%) | Notes |
| Cyanosilylation | Aldehydes & Ketones | 1 - 3 | Higher loadings may be needed for less reactive ketones. |
| Nucleophilic Substitution | Alkyl Halides | 1 - 10 | More hindered or less reactive alkyl halides may require higher catalyst loadings. |
| Deprotection | Thioacetates | 5 - 15 | The optimal loading can vary based on the specific thioacetate and reaction conditions. |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for determining the optimal catalyst loading for a given reaction.
-
Reaction Setup: In parallel, set up a series of reactions in identical vials or flasks. Each reaction should contain the same substrate, reagent, solvent, and total volume.
-
Catalyst Addition: To each reaction vessel, add a different amount of this compound. A typical screening range would be 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol% relative to the limiting reagent. Include a control reaction with no catalyst.
-
Reaction Conditions: Place all reactions in a temperature-controlled environment (e.g., an oil bath or heating block) and stir at the same rate.
-
Monitoring: Monitor the progress of each reaction at regular time intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or NMR).
-
Analysis: Plot the reaction conversion or product yield as a function of catalyst loading at a specific time point. The optimal catalyst loading will be the lowest amount that provides a high yield in a reasonable amount of time.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Tetrabutylammonium Cyanide (TBACN)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of tetrabutylammonium cyanide (TBACN), with a specific focus on how the choice of solvent impacts its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBACN) and what are its primary applications?
This compound (TBACN) is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a cyanide anion. It is a white to off-white solid that is valuable in organic synthesis as a source of nucleophilic cyanide. Its key applications include:
-
Nucleophilic Substitution Reactions: Introducing the cyanide group (-CN) into molecules, which is a versatile precursor for amines, carboxylic acids, and amides.
-
Cyanosilylation: Catalyzing the addition of trimethylsilyl cyanide (TMSCN) to aldehydes and ketones.
-
Phase Transfer Catalysis: Facilitating the transfer of the cyanide ion between immiscible phases (e.g., organic and aqueous), which can enhance reaction rates.
-
Photocyanation: Used in the photosubstitution of aromatic compounds.
Q2: How does the choice of solvent affect the reactivity of the cyanide anion from TBACN?
The solvent plays a critical role in modulating the nucleophilicity of the cyanide anion. The two main categories of polar solvents, protic and aprotic, have opposite effects on reactivity.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds with the cyanide anion. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive. To react, the cyanide ion must expend energy to break these hydrogen bonds, which slows down the reaction rate. Consequently, the nucleophilicity of anions in protic solvents is often reduced.
-
Polar Aprotic Solvents (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors. They solvate the tetrabutylammonium cation well but leave the cyanide anion relatively "naked" and unsolvated. This desolvated state makes the cyanide anion highly reactive and significantly increases its nucleophilicity, leading to much faster reaction rates for nucleophilic substitutions (SN2 reactions).
The following diagram illustrates the differential solvation of the cyanide ion in protic and aprotic solvents.
Temperature optimization for tetrabutylammonium cyanide reactions
Welcome to the technical support center for reactions involving tetrabutylammonium cyanide (TBACN). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to temperature optimization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area, typically between 2°C and 8°C. It is crucial to keep the container tightly closed and protected from moisture, as TBACN can decompose in the presence of water.[1] It is also incompatible with acids and strong oxidizing agents.
Q2: My reaction with this compound is sluggish. Should I increase the temperature?
A2: Increasing the temperature can increase the reaction rate, but it may also lead to the formation of side products or decomposition of the cyanide reagent. For instance, in cyanosilylation reactions, while a moderate increase in temperature (e.g., to 65°C) can improve yields, further heating (e.g., to 90°C) may not offer any benefit and could be detrimental. It is recommended to first ensure that the reagent is pure and the reaction is performed under anhydrous conditions.
Q3: I am observing unexpected side products in my reaction. Could temperature be the cause?
A3: Yes, reaction temperature is a critical factor in controlling selectivity. Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired side products. For stereoselective reactions, such as certain cyanosilylations, lower temperatures (e.g., 0°C to -78°C) are often employed to enhance diastereoselectivity or enantioselectivity.
Q4: What is the optimal temperature for a Strecker reaction using this compound?
A4: Strecker reactions using TBACN as a cyanide source often proceed efficiently at ambient or room temperature (typically 20-25°C).[2] Running the reaction at significantly higher temperatures is generally not necessary and may increase the risk of side reactions.
Q5: How does temperature affect the stability of this compound in solution?
A5: this compound is stable at room temperature in anhydrous aprotic solvents. However, in the presence of moisture or protic solvents, it can hydrolyze, especially at elevated temperatures. This hydrolysis can reduce the effective concentration of the cyanide nucleophile and introduce water into the reaction, which can lead to undesired side reactions. It is recommended to maintain reactions at moderate temperatures, for example, around 25°C, to minimize hydrolysis.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Cyanosilylation
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Optimize the temperature. For some substrates, room temperature may be too low. A systematic study of the reaction at different temperatures (e.g., 25°C, 45°C, 65°C) is recommended. Be aware that excessively high temperatures may not improve the yield. |
| Decomposition of TBACN | Ensure the TBACN is of high purity and has been stored correctly. Use freshly opened reagent if possible. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination. |
| Inadequate Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). Reactions at lower temperatures may require longer reaction times to reach completion. |
| Solvent Effects | The choice of solvent can influence the reaction rate and yield. Aprotic solvents like acetonitrile, dichloromethane, or THF are generally suitable. |
Problem 2: Poor Stereoselectivity in a Chiral Synthesis
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Lower the reaction temperature. Many stereoselective reactions exhibit higher selectivity at lower temperatures (e.g., 0°C, -20°C, or even -78°C). |
| Presence of Water | Ensure all reagents and solvents are scrupulously dried. Water can interfere with the catalyst and affect the transition state geometry. |
| Incorrect Catalyst or Reagent Stoichiometry | Carefully check the molar ratios of the substrate, cyanide source, and catalyst. |
Data Presentation
The following table summarizes the effect of temperature on the yield of a representative cyanosilylation reaction of benzaldehyde with trimethylsilyl cyanide (TMSCN) catalyzed by a tetrabutylammonium-containing catalyst.
| Temperature (°C) | Reaction Time (min) | Product Yield (%) | Notes |
| Room Temperature (~25°C) | 45 | 55 | Lower yield compared to elevated temperatures. |
| 65°C | 45 | 96 | Optimal temperature for this specific catalytic system. |
| 90°C | 45 | ~96 | No significant improvement in yield at a higher temperature. |
Data is representative and based on a study using a tetrabutylammonium-supported catalyst.
Experimental Protocols
General Protocol for a Strecker Reaction at Room Temperature
-
To a solution of the aldehyde or ketone (1.0 mmol) and amine (1.1 mmol) in a suitable anhydrous solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Cyanosilylation Reaction with Temperature Control
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the carbonyl compound (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane, 5 mL).
-
Cool the mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Add this compound (0.1 mmol) as a catalyst.
-
Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the stirred solution.
-
Maintain the reaction at the set temperature and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting silylated cyanohydrin by distillation or column chromatography.
Visualizations
Caption: Workflow for a typical Strecker reaction.
Caption: Troubleshooting logic for temperature optimization.
References
Technical Support Center: Work-up Procedures for Tetrabutylammonium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tetrabutylammonium (TBA) salts from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of tetrabutylammonium salts using common laboratory techniques.
Issue: Emulsion Formation During Aqueous Extraction
Q1: I am performing an aqueous extraction to remove a TBA salt, but a persistent emulsion has formed at the interface. How can I resolve this?
A1: Emulsion formation is a common challenge when washing organic layers containing quaternary ammonium salts. Here are several strategies to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period. Gravity alone can sometimes be sufficient for phase separation.[1]
-
Brine Wash: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.[1]
-
Filtration: If other methods fail, filter the entire mixture through a pad of Celite®. This can often disrupt the emulsion and allow for subsequent separation of the layers.[1]
Issue: Product Loss During Aqueous Extraction
Q2: My product is water-soluble, and I am losing a significant amount to the aqueous layer during extraction of the TBA salt. What can I do to minimize this loss?
A2: This is a frequent problem, particularly with polar products.[1][2][3][4] Consider the following approaches:
-
Minimize Aqueous Volume: Use the smallest volume of water necessary to effectively extract the TBA salt.
-
Back-Extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
Alternative Methods: For highly polar products, an aqueous work-up may be unsuitable.[2][3] Consider non-aqueous methods such as ion-exchange chromatography or precipitation.
Issue: Incomplete Removal of TBA Salts
Q3: After my work-up procedure, I still observe TBA salt contamination in my product. How can I improve the removal efficiency?
A3: Incomplete removal can be due to several factors. Here are some suggestions:
-
Increase the Number of Extractions: If performing an aqueous wash, increase the number of extractions with fresh water or brine.
-
Optimize Ion-Exchange Chromatography: If using an ion-exchange resin, ensure you are using a sufficient amount of resin with an appropriate capacity. Optimizing the flow rate to be slower can also improve binding efficiency.[1]
-
Consider a Different Counterion: In some cases, exchanging the counterion of the TBA salt can facilitate its removal. For instance, washing a solution containing tetrabutylammonium fluoride (TBAF) with an aqueous solution of ammonium chloride can precipitate tetrabutylammonium chloride, which is less soluble in some organic solvents like diethyl ether.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing TBA salts in a laboratory setting?
A1: For non-polar to moderately polar products, the simplest method is typically an aqueous extraction.[2][3] This involves dissolving the crude reaction mixture in a water-immiscible organic solvent and washing it repeatedly with water or brine to partition the TBA salt into the aqueous phase.
Q2: When should I consider using ion-exchange chromatography for TBA salt removal?
A2: Ion-exchange chromatography is particularly useful for the removal of TBA salts from reactions involving polar products where an aqueous work-up would lead to significant product loss.[2][3][6] It is also a valuable technique when a non-aqueous work-up is desired.
Q3: Can I recover and reuse the tetrabutylammonium salt?
A3: Yes, it is possible to recover and reuse TBA salts, which is both economical and environmentally beneficial. Crystallization is an excellent method for recovering the TBA salt in a pure form from the aqueous extracts.[1]
Comparison of Work-up Procedures
| Work-up Procedure | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Partitioning of the water-soluble TBA salt between an organic and an aqueous phase. | Simple, fast, and uses common laboratory reagents. | Can lead to emulsion formation and loss of polar products to the aqueous layer.[1][2][3] | Non-polar to moderately polar products that are not water-soluble. |
| Ion-Exchange Chromatography | The cationic tetrabutylammonium ion is captured by a solid-phase cation-exchange resin. | Highly effective for polar products, avoids aqueous conditions, and can lead to very clean products.[2][3][6] | Requires the use of a specific resin and may be slower than a simple extraction. The resin may also retain some polar products.[1] | Polar, water-soluble products and when a non-aqueous work-up is necessary. |
| Precipitation/ Crystallization | The TBA salt is precipitated from the organic solution by adding a suitable anti-solvent or by changing the counterion. | Can be a simple and effective method if a suitable precipitation system is found. Allows for potential recovery of the TBA salt.[1] | Finding a selective anti-solvent that precipitates the TBA salt without co-precipitating the product can be challenging. | Products that are highly soluble in a solvent in which the TBA salt is poorly soluble. |
| Silica Gel Chromatography | Separation of the product from the TBA salt based on their differential adsorption to silica gel. | Can be effective, especially if the product has a significantly different polarity than the TBA salt. | TBA salts can sometimes co-elute with polar products, and large amounts of TBA salt can overload the column.[4][7] | Products with a polarity that is significantly different from that of the TBA salt. |
Detailed Experimental Protocol: Removal of TBAF using Ion-Exchange Resin
This protocol is based on a procedure developed by Kishi and co-workers and is particularly effective for the removal of tetrabutylammonium fluoride (TBAF) after desilylation reactions.[2][3][6]
Materials:
-
Crude reaction mixture containing the product and TBAF in an organic solvent (e.g., THF).
-
Dowex® 50WX8 ion-exchange resin (200-400 mesh).
-
Calcium carbonate (CaCO₃), powder.
-
Methanol (MeOH).
-
Celite®.
-
Filter funnel and flask.
Procedure:
-
Addition of Reagents: To the stirred crude reaction mixture at room temperature, add calcium carbonate followed by Dowex® 50WX8 ion-exchange resin. For every 1 mmol of TBAF used in the reaction, typically 5 equivalents of CaCO₃ and a significant excess of the resin by weight are added.[2]
-
Solvent Addition: Add methanol to the suspension. The addition of a polar solvent like methanol can aid in the efficiency of the ion exchange.[2]
-
Stirring: Stir the resulting suspension vigorously at room temperature for at least one hour to ensure complete ion exchange and reaction of the fluoride ions.[2][6]
-
Filtration: Filter the mixture through a pad of Celite® to remove the resin, calcium carbonate, and precipitated calcium fluoride.
-
Washing: Wash the filter cake thoroughly with methanol or another suitable solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product, which should be free of tetrabutylammonium salts. Further purification by silica gel chromatography may be necessary to remove other byproducts.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Technical Support Center: Handling and Disposal of Tetrabutylammonium Cyanide (TBA-CN) Waste
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with tetrabutylammonium cyanide (TBA-CN). Adherence to these guidelines is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is highly toxic if swallowed, inhaled, or in contact with skin.[1] A primary hazard is its reaction with acids, which liberates highly toxic hydrogen cyanide (HCN) gas.[2] Additionally, as a quaternary ammonium compound, it can exhibit its own toxic effects and may react dangerously with certain cleaning agents like bleach.[3][4]
Q2: What immediate steps should be taken in case of accidental exposure to TBA-CN?
A2: In case of any exposure, immediate medical attention is critical.[5]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with an eyewash for at least 15 minutes, holding the eyelids open.[5]
-
Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration.[1][5]
-
Ingestion: If the person is conscious, have them rinse their mouth with water. Do not induce vomiting.[5]
Q3: Can I dispose of TBA-CN waste down the drain?
A3: No. Under the Resource Conservation and Recovery Act (RCRA), cyanide-containing waste is classified as hazardous.[6] It is illegal and unsafe to discharge this waste into the sewer system. All TBA-CN waste, including dilute solutions and contaminated materials, must be collected and disposed of as hazardous waste.[5]
Q4: Is it safe to neutralize TBA-CN waste with bleach?
A4: No. Mixing quaternary ammonium compounds with bleach can form toxic and potentially explosive chloramine compounds.[4][7] This is a critical incompatibility to be aware of in the laboratory.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete neutralization of cyanide. | Insufficient quantity of neutralization reagents; incorrect pH; low reaction temperature. | Ensure the molar ratio of reagents to cyanide is correct. Adjust the pH of the waste solution to the optimal range for the chosen neutralization method (typically pH 9-10 for peroxide treatment).[8] Increase the reaction time or gently warm the solution if the reaction is slow due to low temperatures.[8] |
| Formation of a precipitate during waste treatment. | The tetrabutylammonium cation may form an insoluble salt with other ions in the waste stream or with byproducts of the neutralization reaction. | If the precipitate is unexpected, it should be collected by filtration and treated as solid hazardous waste. The remaining liquid should be re-tested for cyanide content to ensure complete treatment. |
| Off-gassing or unusual odors during handling or treatment. | Accidental acidification of the waste, leading to the release of hydrogen cyanide (HCN) gas. Reaction with incompatible substances. | Immediately cease work, ensure local exhaust ventilation (fume hood) is functioning correctly, and evacuate the area if necessary. Never add acid to cyanide waste.[6] Ensure all containers are properly labeled to prevent accidental mixing with incompatible chemicals. |
| Waste container is warm to the touch. | The neutralization reaction is exothermic. | This is expected with some oxidation reactions. However, if the temperature rise is rapid or excessive, it could indicate a runaway reaction. Add reagents slowly and with stirring to control the reaction rate. |
Detailed Experimental Protocols
Protocol 1: Neutralization of TBA-CN Waste via Oxidation with Hydrogen Peroxide and Sodium Thiosulfate
This protocol is adapted from a method developed by the U.S. Bureau of Mines for the treatment of cyanide-containing wastewater and is suitable for a laboratory setting.[9] This method converts cyanide to the less toxic thiocyanate.
Materials:
-
TBA-CN waste solution
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
pH meter and pH adjustment solutions (e.g., 1M Sodium Hydroxide)
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): chemical splash goggles, face shield, lab coat, and heavy-duty nitrile gloves.
Procedure:
-
Preparation: All work must be conducted in a certified chemical fume hood. Ensure all necessary materials and spill cleanup supplies are readily available.
-
pH Adjustment: Measure the pH of the TBA-CN waste solution. Adjust the pH to be between 7 and 9 using a sodium hydroxide solution.[9]
-
Reagent Calculation: For every mole of cyanide in the waste, you will need approximately 2 moles of hydrogen peroxide and 1 mole of sodium thiosulfate.[9]
-
Neutralization Reaction:
-
While stirring the waste solution, slowly add the calculated amount of sodium thiosulfate.
-
Once the sodium thiosulfate has dissolved, slowly add the calculated amount of 30% hydrogen peroxide. An exothermic reaction may occur, so add the peroxide in small portions.
-
Allow the reaction to proceed for at least 4 hours to ensure complete conversion of cyanide to thiocyanate.[9]
-
-
Waste Collection: After the reaction is complete, the treated solution should be collected in a properly labeled hazardous waste container. Even after treatment, this waste must be disposed of through your institution's hazardous waste management program.
Protocol 2: Small Spill Cleanup
This protocol is for spills of less than 1 gram of solid TBA-CN or a small volume of dilute solution contained within a fume hood.
Materials:
-
Chemical absorbent pads or vermiculite
-
Heavy-duty plastic bags for waste disposal
-
pH 10 buffer solution
-
Personal Protective Equipment (as listed above)
Procedure:
-
Containment: Ensure the spill is contained within the fume hood.
-
Absorption:
-
For liquid spills, cover with chemical absorbent pads.[5]
-
For solid spills, gently cover with an inert absorbent like vermiculite to prevent dust from becoming airborne.
-
-
Collection: Carefully collect the absorbed material and contaminated absorbents and place them into a heavy-duty plastic bag. Seal the bag and label it as "this compound Spill Debris."
-
Decontamination: Wipe the spill area with a pH 10 buffer solution.[10] Collect all cleaning materials in the same hazardous waste bag.
-
Disposal: The sealed bag must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Reagent Ratio for Neutralization (Per mole of CN⁻) | 2 moles H₂O₂ : 1 mole Na₂S₂O₃ | [9] |
| Optimal pH for H₂O₂/Na₂S₂O₃ Neutralization | 7 - 9 | [9] |
| Reaction Time for H₂O₂/Na₂S₂O₃ Neutralization | > 4 hours | [9] |
| pH for Cleaning Glassware (Bleach Method - not for TBA-CN) | > 10 (to avoid CNCl gas formation) | [5] |
| Toxicity of Quaternary Ammonium Compounds to Nitrifying Bacteria | Inhibition at 4-5 mg/L | [10] |
Visual Workflows
Caption: Workflow for the safe handling and disposal of TBA-CN waste.
Caption: Decision-making process for responding to a TBA-CN spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. US5518636A - Methods of detoxifying quaternary ammonium compounds toward aquatic organisms - Google Patents [patents.google.com]
- 3. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 4. researchhow2.uc.edu [researchhow2.uc.edu]
- 5. sterc.org [sterc.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. amherst.edu [amherst.edu]
- 8. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. How to neutralize quarterly ammonium compounds — Hydro Solutions [hydrosolutions.com]
Technical Support Center: Catalyst Deactivation in TBACN Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during tetrabutylammonium cyanide (TBACN) mediated reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in TBACN reactions, focusing on palladium-catalyzed cyanation.
Problem: Low or No Product Yield
When a palladium-catalyzed cyanation reaction using TBACN results in a low or non-existent yield, a systematic investigation of the catalyst, reagents, and reaction conditions is necessary. Catalyst deactivation is a common culprit and can occur through several mechanisms.
Initial Assessment & Troubleshooting Workflow
The following workflow provides a step-by-step process to identify the root cause of low yield and implement corrective measures.
Frequently Asked Questions (FAQs)
Catalyst Deactivation Mechanisms
Q1: My reaction mixture turned black and the reaction stalled. What is happening to my catalyst?
A: The formation of a black precipitate is likely due to the agglomeration of the palladium catalyst into inactive palladium black.[1] This is a common deactivation pathway and can be caused by:
-
Insufficient Ligand Stabilization: The phosphine ligand may not be effectively protecting the palladium nanoparticles, leading to their aggregation.
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the active catalyst complex.
-
Impurities: Certain impurities in the reaction mixture can promote the formation of palladium black.
Q2: I suspect catalyst poisoning. What are the common poisons in a TBACN reaction?
A: The most common poison in cyanation reactions is an excess of the cyanide ion itself.[2] While necessary for the reaction, a high concentration of cyanide can coordinate too strongly to the palladium center, forming inactive palladium-cyanide complexes and inhibiting key steps in the catalytic cycle.[2]
Another potential source of catalyst deactivating species arises from the tetrabutylammonium (TBA) cation of TBACN, especially in the presence of trace amounts of water. This can lead to C-N bond cleavage of the TBA cation, generating tributylamine and other species that can interact with the catalyst.[3]
Q3: Can the tetrabutylammonium cation from TBACN cause catalyst deactivation?
A: Yes. In the presence of a palladium catalyst and trace water, the tetrabutylammonium cation can undergo a C-N bond cleavage.[3] This process can be initiated by the hydrolysis of cyanide to form HCN and hydroxide ions. The highly active hydroxide can then promote a Hofmann elimination-type decomposition of the tetrabutylammonium cation, yielding tributylamine and 1-butene.[3] Under anhydrous conditions, a different pathway involving an SN2-type displacement of the amine by a palladium complex can occur.[3] The resulting byproducts can interfere with the catalytic cycle.
Mitigation Strategies
Q4: How can I prevent the formation of palladium black?
A: To mitigate the formation of palladium black, consider the following:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands provide better steric protection to the palladium center, preventing aggregation.
-
Ligand-to-Metal Ratio: Increasing the ligand-to-palladium ratio can help maintain a stable catalytic complex.
-
Temperature Control: Optimize the reaction temperature to be high enough for efficient catalysis but low enough to minimize thermal degradation of the catalyst.
Q5: What strategies can I use to avoid catalyst poisoning by excess cyanide?
A: Controlling the concentration of free cyanide is crucial. Instead of adding all the TBACN at once, a slow, portion-wise addition can maintain a low, effective concentration of cyanide throughout the reaction. This minimizes the formation of inactive palladium-cyanide complexes.
Q6: How important are anhydrous conditions when using TBACN?
A: Rigorously anhydrous conditions are highly recommended. As mentioned in Q3, the presence of water can facilitate the decomposition of the tetrabutylammonium cation, leading to catalyst deactivation.[3] Ensure that all solvents and reagents are thoroughly dried before use.
Catalyst and Reagent Considerations
Q7: Which type of palladium precursor is best to use?
A: The choice of palladium precursor can impact catalyst activation and stability. Pre-catalysts that efficiently generate the active Pd(0) species in situ are often preferred. For example, palladacycle precatalysts have been shown to be effective as they can avoid poisoning by cyanide during the initial activation step.[2] Commonly used sources like Pd(OAc)₂ and Pd₂(dba)₃ may require pre-incubation with the ligand to form the active catalyst before the introduction of the cyanide source to avoid deactivation.[2]
Q8: How does the choice of phosphine ligand affect the reaction?
A: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.
| Ligand Property | Effect on Catalyst Stability and Activity |
| Steric Bulk | Larger, bulkier ligands can protect the palladium center from aggregation and prevent the coordination of excess cyanide. |
| Electron-donating Ability | Electron-rich phosphines can increase the electron density on the palladium, which may promote key steps in the catalytic cycle and enhance catalyst stability. |
Bulky and electron-rich ligands like XPhos and tBuXPhos have been shown to be effective in palladium-catalyzed cyanation reactions.[1]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cyanation using TBACN
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the aryl halide (1.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, dioxane, 3-5 mL).
-
Reagent Addition: In a separate vial, dissolve TBACN (1.2-1.5 mmol) in the same anhydrous solvent.
-
Reaction Initiation: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Slow Addition of Cyanide: Slowly add the TBACN solution to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up and product purification.
Protocol for Catalyst Regeneration (General Guideline)
Deactivated palladium catalysts (e.g., palladium black) can sometimes be regenerated, although the effectiveness depends on the nature of the deactivation. This protocol is a general approach and may need to be adapted.
-
Isolation of the Deactivated Catalyst: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst with an organic solvent (e.g., toluene, then acetone) to remove any adsorbed organic residues.
-
Acid Wash (for removal of some poisons): Suspend the catalyst in a dilute acid solution (e.g., 1 M HCl or acetic acid) and stir for 1-2 hours at room temperature. This can help to remove certain adsorbed species.
-
Filtration and Rinsing: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral, then with ethanol.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate its performance.
Note: Thermal regeneration methods, such as calcination, can also be employed but require more specialized equipment and careful control of the atmosphere to avoid over-oxidation of the palladium.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key pathways leading to catalyst deactivation in TBACN reactions.
References
Technical Support Center: Scaling Up Reactions with Tetrabutylammonium Cyanide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving tetrabutylammonium cyanide (TBACN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in organic synthesis?
This compound (TBACN) is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a cyanide anion.[1] It is a white to off-white solid typically soluble in polar organic solvents like acetone, acetonitrile, and dimethylformamide (DMF).[1] Its primary use is as a source of soluble cyanide ions in organic solvents for reactions such as nucleophilic substitutions and cyanosilylations.[1][2][3] Unlike simple alkali metal cyanides (e.g., NaCN, KCN), TBACN's lipophilic cation enhances its solubility in organic media, often accelerating reaction rates and improving yields.[1][4]
Q2: What are the critical safety precautions for handling TBACN at scale?
Due to the presence of the cyanide ion, TBACN is highly toxic if inhaled, ingested, or absorbed through the skin.[1][5] When scaling up, the risks are magnified.
-
Engineering Controls: Always handle TBACN in a well-ventilated chemical fume hood.[5][6] For large quantities, consider a glove box or other contained system.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles or a face shield, and double nitrile gloves (>5 MIL).[7] For reactions with organic solvents, select gloves with appropriate chemical resistance.[7]
-
Incompatible Materials: Keep TBACN strictly separated from acids and strong oxidizing agents.[5] Contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[5][6]
-
Spill & Emergency Procedures: Have a cyanide spill kit and emergency procedures in place. All personnel must be trained on the specific hazards and the immediate first aid response for cyanide exposure, which may include administering oxygen or specific antidotes like amyl nitrite.[5]
Q3: How does the solubility of TBACN affect scale-up?
TBACN's solubility is crucial for reaction success but can complicate purification. While it is soluble in many aprotic polar solvents, its solubility in less polar solvents is limited, and it is only slightly soluble in water.[1][8] At larger scales, incomplete dissolution can lead to non-reproducible reaction kinetics and lower yields. Conversely, its high solubility in the reaction solvent can make its removal during work-up challenging.[9]
Q4: What are the best methods for removing residual tetrabutylammonium salts during work-up?
Removing the tetrabutylammonium cation post-reaction is a common challenge. Standard aqueous extractions can be ineffective if the product is also polar, or can lead to emulsions.[9]
-
Aqueous Extraction: For non-polar products, repeated washing with brine can help partition the salt into the aqueous layer.[9]
-
Ion-Exchange Chromatography: Using a cation exchange resin (e.g., Dowex® 50WX8) is a highly effective method.[9][10][11] The resin captures the tetrabutylammonium cation, which can then be filtered off.[10]
-
Precipitation/Crystallization: If the product is crystalline, crystallization can leave the highly soluble TBACN and related salts in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Incomplete Dissolution: TBACN may not be fully dissolved at the start of the reaction, especially in large volumes. 2. Moisture Contamination: TBACN is hygroscopic and can decompose in the presence of water, potentially forming HCN.[12] 3. Inefficient Mixing: Poor agitation in a large reactor can lead to localized concentration gradients and side reactions. | 1. Choose a solvent with high solubility for TBACN (see table below). Consider gentle heating or starting with a more concentrated solution and then diluting. 2. Dry solvents and reagents thoroughly. Handle TBACN under an inert atmosphere (e.g., Nitrogen, Argon). 3. Use an appropriate overhead stirrer and ensure the vessel has baffles to improve mixing efficiency. Monitor the reaction at different locations in the reactor if possible. |
| Formation of Side Products | 1. Excess Nucleophile: The cyanide concentration may be too high, leading to undesired secondary reactions. 2. Reaction Temperature: Exothermic reactions can experience temperature spikes ("runaways") at scale due to a lower surface-area-to-volume ratio, leading to decomposition or side reactions.[13] | 1. Perform stoichiometric calculations carefully. Consider adding the TBACN solution slowly over time to control its concentration. 2. Use a reactor with efficient heat exchange (e.g., a jacketed reactor). Add reagents slowly and monitor the internal temperature continuously. Perform a reaction calorimetry study on a small scale first. |
| Difficult Product Purification | 1. Emulsion during Work-up: The tetrabutylammonium salt can act as a surfactant or phase-transfer catalyst, stabilizing emulsions between aqueous and organic layers.[9] 2. Co-elution during Chromatography: The salt may have similar polarity to the desired product, making separation by silica gel chromatography difficult. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.[9] Alternatively, filter the entire mixture through a pad of Celite® or use centrifugation. 2. Use a cation exchange resin to remove the tetrabutylammonium cation before chromatography.[9][10] This is often the most robust solution. |
| Safety Concerns (e.g., HCN detection) | 1. Acidic Conditions: Accidental introduction of an acid (even atmospheric CO2 in the presence of moisture) can generate HCN gas.[5] | 1. Ensure all reagents and solvents are neutral or basic. Work in a well-ventilated fume hood with an HCN detector present. Maintain a slightly basic pH if compatible with the reaction chemistry. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (g / 100 mL) | Reference |
| Methylene Chloride | ~80 | |
| Acetonitrile | ~70 | |
| Acetone | ~60 | |
| Dimethylformamide (DMF) | ~50 | |
| Tetrahydrofuran (THF) | ~40 | |
| Benzene | ~25 | |
| Water | Slightly Soluble / Decomposes | [1][12] |
| Methanol | Slightly Soluble | [8] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₆N₂ | [1] |
| Molar Mass | 268.48 g/mol | [14] |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 89-92 °C | [15] |
| Purity (Typical) | ≥95% | [1] |
Experimental Protocols
Protocol: Scale-Up of a Nucleophilic Substitution Reaction (General)
This protocol outlines a general procedure for a nucleophilic substitution of an alkyl halide with TBACN, scaling from a 10 mmol lab scale to a 200 mmol pilot scale.
Materials:
-
Alkyl Halide (R-X)
-
This compound (TBACN), handled under inert gas
-
Anhydrous Acetonitrile (MeCN)
-
Dowex® 50WX8 Cation Exchange Resin
-
Diatomaceous Earth (Celite®)
-
Ethyl Acetate (EtOAc)
-
Deionized Water & Brine
Procedure:
-
Reactor Setup (200 mmol scale):
-
Set up a 1 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet.
-
Ensure the system is completely dry by purging with nitrogen while gently heating.
-
-
Reagent Charging:
-
Charge the reactor with the Alkyl Halide (200 mmol).
-
Add anhydrous acetonitrile (400 mL) via cannula transfer.
-
Begin stirring to ensure a homogeneous solution.
-
In a separate dry flask under nitrogen, dissolve TBACN (59.1 g, 220 mmol, 1.1 eq) in anhydrous acetonitrile (100 mL). Note: A slight excess of TBACN is used to ensure full conversion.
-
-
Reaction Execution:
-
Slowly add the TBACN solution to the reactor via an addition funnel or syringe pump over 30 minutes.
-
Monitor the internal temperature. If a significant exotherm is observed, slow the addition rate and/or cool the reactor jacket.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and maintain for 4-12 hours.
-
Monitor reaction progress by taking aliquots and analyzing via TLC, GC, or LCMS until the starting material is consumed.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature.
-
In a separate vessel, swell Dowex® 50WX8 resin (120 g, ~3 eq) in methanol, then filter and wash with fresh acetonitrile.
-
Add the pre-swelled resin to the reaction mixture and stir vigorously for 2 hours.[9][10]
-
Set up a filter funnel with a pad of Celite® and filter the reaction mixture, washing the resin cake thoroughly with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in Ethyl Acetate (500 mL).
-
Transfer to a separatory funnel and wash with water (2 x 250 mL) and then brine (1 x 250 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude nitrile product (R-CN).
-
If necessary, perform final purification by flash column chromatography or crystallization.
-
Mandatory Visualizations
Caption: General workflow for a scaled-up reaction using TBACN.
Caption: Troubleshooting logic for low yield in TBACN reactions.
References
- 1. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. bu.edu [bu.edu]
- 8. This compound 95 10442-39-4 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. CN113651865A - Method for removing tetrabutylammonium fluoride - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. chembk.com [chembk.com]
- 15. 四丁基氰化铵 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Minimizing By-product Formation in TBACN-Catalyzed Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during tetrabutylammonium ceric nitrate (TBACN)-catalyzed synthesis. Our focus is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to by-product formation in TBACN-catalyzed reactions.
Issue 1: Formation of N-butylated By-products
Question: My reaction is producing a significant amount of an N-butylated by-product, where a butyl group from the tetrabutylammonium cation has been transferred to my substrate. How can I prevent this?
Answer: N-alkylation is a known potential side reaction when using tetrabutylammonium salts, including TBACN. The tetrabutylammonium (TBA) cation can act as an alkylating agent, particularly with nucleophilic substrates. For instance, in the TBACN-promoted synthesis of cyanoindolizine scaffolds from N-propargyl pyrrole derivatives, the formation of an N-butylated pyrrole-C-2-carbonyl derivative has been observed in high yield (90% in a control experiment)[1].
Troubleshooting Workflow for N-Butylation:
Caption: Troubleshooting workflow for N-butylation.
Suggested Solutions:
-
Temperature and Time Optimization: Higher temperatures and longer reaction times can favor N-butylation. It is crucial to carefully monitor the reaction and optimize these parameters. For example, in the synthesis of cyanoindolizine, shorter reaction times were found to be preferable[1].
-
Catalyst Loading: Use the minimum effective amount of TBACN. Excess catalyst can increase the concentration of the TBA cation, leading to a higher rate of N-alkylation.
-
Alternative Reagents: If N-butylation remains a significant issue, consider alternative cyanide sources that do not contain a tetrabutylammonium cation, such as potassium cyanide (KCN) in combination with a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), which has been shown to yield the desired product, albeit in some cases with lower efficiency[1].
Issue 2: Formation of Dimerized Products
Question: I am observing the formation of dimers of my starting material or intermediate in my TBACN-catalyzed reaction. What causes this and how can I minimize it?
Answer: Dimerization is a common side reaction in processes involving radical intermediates. TBACN, containing Ce(IV), is a one-electron oxidant that can generate radical species from the substrate, which can then dimerize. For example, in a TBACN-promoted cyclization, a dimerization product was identified as a by-product[1].
Troubleshooting Workflow for Dimerization:
Caption: Troubleshooting workflow for dimerization.
Suggested Solutions:
-
Concentration: Running the reaction at a lower concentration can disfavor bimolecular reactions like dimerization relative to the desired intramolecular reaction.
-
Slow Addition: Adding the TBACN catalyst or the substrate slowly to the reaction mixture can help to maintain a low concentration of radical intermediates, thereby reducing the rate of dimerization.
-
Temperature Control: The stability and reactivity of radical intermediates are highly dependent on temperature. Optimization of the reaction temperature is crucial. In some cases, lower temperatures may be beneficial.
Issue 3: Formation of Isomeric By-products (e.g., Allenes)
Question: My reaction is yielding an unexpected isomer, such as an allene, instead of the desired product. What is the likely cause?
Answer: The formation of isomeric by-products like allenes can occur through rearrangement reactions promoted by the catalyst or reaction conditions. In the TBACN-promoted synthesis of cyanoindolizines, an allene derivative was identified as a by-product[1]. This can arise from the isomerization of a propargyl starting material.
Troubleshooting Workflow for Isomer Formation:
Caption: Troubleshooting workflow for isomer formation.
Suggested Solutions:
-
Substrate Modification: If possible, modifying the substrate to disfavor the isomerization pathway can be an effective strategy.
-
Solvent and Temperature Screening: The choice of solvent and the reaction temperature can have a significant impact on the propensity for rearrangement. A systematic screening of these parameters is recommended.
-
Catalyst System: The nature of the catalyst can influence the reaction pathway. Exploring alternative cerium(IV) sources or different counter-ions may alter the selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in TBACN-catalyzed reactions?
A1: Based on available literature, common by-products include:
-
N-butylated products: Arising from the alkylating potential of the tetrabutylammonium cation[1].
-
Dimerized products: Resulting from the coupling of radical intermediates generated by the Ce(IV) oxidant[1].
-
Isomeric by-products: Such as allenes, formed through rearrangement of starting materials or intermediates[1].
-
Over-oxidation products: In the oxidation of alcohols, aldehydes may be further oxidized to carboxylic acids.
Q2: How does the choice of solvent affect by-product formation?
A2: The solvent can play a crucial role in controlling selectivity. For instance, in the synthesis of cyanoindolizine, 1,4-dioxane was found to give the highest yield of the desired product compared to ethanol, acetonitrile, ethylene glycol, chloroform, and tetrahydrofuran[1]. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the relative rates of desired and undesired reaction pathways.
Q3: Can additives be used to minimize by-product formation?
A3: Yes, additives can significantly impact selectivity. In the TBACN-promoted synthesis of cyanoindolizine, the addition of anhydrous magnesium sulfate (MgSO₄) was found to significantly improve the selectivity for the desired product[1]. This is likely due to its role as a drying agent or through specific ion interactions.
Data Presentation
Table 1: Effect of Solvent on the Yield of 3a in a TBACN-Promoted Cyclization[1]
| Entry | Solvent | Yield of 3a (%) |
| 1 | Ethanol | Moderate |
| 2 | Acetonitrile | Moderate |
| 3 | Ethylene Glycol | Lower Yield |
| 4 | Chloroform | Incomplete Reaction |
| 5 | Tetrahydrofuran | Incomplete Reaction |
| 6 | 1,4-Dioxane | 75 |
Table 2: Effect of Cyanide Source on the Yield of 3a[1]
| Entry | Cyanide Source | Additive | Yield of 3a (%) |
| 6 | TBACN | MgSO₄ | 75 |
| 9 | NaCN | - | No Significant Product |
| 11 | CuCN | - | No Significant Product |
| 12 | KCN | TBAI | 55 |
| 14 | TMSCN | MgSO₄ | No Significant Product |
Experimental Protocols
General Procedure for the Synthesis of Cyano-Substituted Indolizines (3a-u) with Minimized By-products[1]
This protocol is adapted from a reported procedure for the synthesis of cyanoindolizine scaffolds, where reaction conditions were optimized to maximize the yield of the desired product.
Materials:
-
Pyrrole derivative (1.0 mmol)
-
Anhydrous 1,4-dioxane (4 mL)
-
Anhydrous magnesium sulfate (200 mg)
-
Tetrabutylammonium cyanide (TBACN) (1.0 mmol)
Procedure:
-
To a solution of the pyrrole derivative in anhydrous 1,4-dioxane, add anhydrous magnesium sulfate and TBACN.
-
Seal the reaction tube and heat the mixture to 120 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in approximately 30 minutes.
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL) and water (30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: This protocol provides a starting point. For your specific substrate, further optimization of temperature, reaction time, and catalyst loading may be necessary to minimize by-product formation.
References
Validation & Comparative
A Comparative Guide to Tetrabutylammonium Cyanide and Sodium Cyanide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrile functional group is a cornerstone transformation in organic synthesis, providing a versatile handle for further chemical manipulation. The choice of the cyanide source is critical and can significantly impact reaction efficiency, substrate scope, and overall process viability. This guide provides an objective comparison between two common cyanating agents: the inorganic salt, sodium cyanide (NaCN), and the quaternary ammonium salt, tetrabutylammonium cyanide (TBA-CN), supported by experimental data and protocols.
Overview of Physicochemical Properties
The fundamental differences in the performance of TBA-CN and NaCN stem from their distinct physical and chemical properties, particularly solubility. The bulky, lipophilic tetrabutylammonium cation in TBA-CN renders it soluble in a wide array of organic solvents, whereas the ionic nature of NaCN restricts its solubility primarily to polar, protic solvents and highly polar aprotic solvents.[1][2][3]
| Property | This compound (TBA-CN) | Sodium Cyanide (NaCN) |
| Formula | (CH₃CH₂CH₂CH₂)₄N(CN) | NaCN |
| Molecular Weight | 268.48 g/mol | 49.01 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | 89-92 °C[1] | 563.7 °C[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, Acetone, Ethanol); limited solubility in water.[1][2] | Highly soluble in water; slightly soluble in ethanol; very low solubility in most non-polar organic solvents.[3][4] |
| Hygroscopicity | May decompose on exposure to moist air.[5] | Decomposes on contact with moisture and carbon dioxide to release HCN gas.[6] |
Performance in Nucleophilic Substitution Reactions
The most common application for these reagents is the cyanation of alkyl halides via an SN2 mechanism to form alkyl nitriles, a reaction that extends the carbon chain by one carbon.[7][8]
Sodium Cyanide (NaCN)
As the traditional and more economical choice, NaCN has been used extensively. However, its poor solubility in typical organic solvents presents a significant challenge.[3] To achieve reasonable reaction rates, chemists often resort to:
-
High-boiling polar aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are required to dissolve enough NaCN for the reaction to proceed.[9]
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., an organic solvent and water), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is used. The catalyst transports the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs.[10][11][12]
A major drawback of NaCN is its basicity, which can lead to competing elimination (E2) reactions, especially with secondary and tertiary alkyl halides, reducing the yield of the desired nitrile.[13][14]
This compound (TBA-CN)
TBA-CN offers a significant advantage due to its solubility in a broader range of organic solvents.[1][2] This allows for homogeneous reaction conditions, often at lower temperatures and with shorter reaction times. The large tetrabutylammonium cation forms a loose ion pair with the cyanide anion. This results in a more "naked," and therefore more nucleophilic, cyanide ion, which enhances its reactivity in SN2 displacements.[11] This heightened reactivity can lead to cleaner reactions with higher yields and fewer elimination byproducts compared to NaCN under similar conditions.
References
- 1. This compound 95 10442-39-4 [sigmaaldrich.com]
- 2. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 3. unitedchemicalcn.com [unitedchemicalcn.com]
- 4. Table 4-2, Physical and Chemical Properties of Cyanide and Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyanation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. quora.com [quora.com]
A Comparative Guide to Tetrabutylammonium Cyanide (TBACN) and Potassium Cyanide (KCN) for Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group is a pivotal transformation in organic synthesis, providing a versatile handle for the construction of a wide array of functional groups, including amines, carboxylic acids, and amides. The choice of the cyanating agent is critical, influencing reaction efficiency, substrate scope, safety, and scalability. This guide provides an objective comparison of two common cyanide sources: the inorganic salt potassium cyanide (KCN) and the quaternary ammonium salt tetrabutylammonium cyanide (TBACN). This analysis is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Overview of Reagents
Potassium Cyanide (KCN) is a traditional and widely used inorganic cyanide salt. It is a potent nucleophile, readily available, and cost-effective. However, its high toxicity and limited solubility in many organic solvents present significant handling and safety challenges.[1]
This compound (TBACN) is a quaternary ammonium salt that offers improved solubility in organic solvents compared to its inorganic counterparts.[2][3] This enhanced solubility can lead to milder reaction conditions and improved yields in certain transformations. While still a toxic cyanide source, its physical properties may offer handling advantages in specific applications.
Quantitative Performance Comparison
The efficacy of a cyanating agent is best illustrated through a direct comparison of reaction yields under various conditions and with different substrates. The following tables summarize the performance of TBACN and KCN in the cyanation of alkyl and aryl halides.
Table 1: Cyanation of Alkyl Halides
| Substrate | Cyanide Source | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | KCN | - | DMSO | 100 | 6 | ~80 | Based on[4] |
| 1-Bromooctane | KCN | - | THF | Reflux | 24 | No Reaction | [4] |
| Secondary Alkyl Chloride | TBACN | CuI, UV light | CH3CN | RT | - | Good | [5][6] |
| Secondary Alkyl Chloride (hindered) | TBACN | Thermal | DMF | 80 | 24 | <5 | [6] |
Table 2: Cyanation of Aryl Halides
| Substrate | Cyanide Source | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides (various) | KCN | Pd(OAc)2, Ligand | - | 170-180 | 10 | 39 | [7] |
| Aryl Bromides (various) | KCN | Pd(OAc)2 (0.1 mol%) | DMAC | 120 | 5 | 83-96 | [8] |
| Aryl Chlorides (activated) | KCN | Pd/CM-phos, Na2CO3 | MeCN/water | 70 | - | up to 96 | [9] |
Note: Specific yield data for the cyanation of aryl halides using TBACN was not found in the initial search results. The available literature primarily focuses on metal-catalyzed reactions with inorganic cyanides or alternative non-toxic sources.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for cyanation reactions using KCN and TBACN.
Protocol 1: Cyanation of a Benzylic Bromide using Sodium Cyanide in DMSO
This protocol, while using sodium cyanide, is representative of a typical procedure for nucleophilic displacement with alkali metal cyanides like KCN in a polar aprotic solvent.
Materials:
-
2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene (1 equiv)
-
Sodium Cyanide (1.8 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
A solution of 2-bromo-1-bromomethyl-5-methoxy-3-methyl benzene in DMSO is prepared in a reaction vessel equipped with a dropping funnel.
-
A solution of sodium cyanide in DMSO is added to the reaction mixture via the dropping funnel.
-
The resulting solution is heated to 90°C for 2 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The aqueous mixture is extracted with ether.
-
The combined organic layers are dried over sodium sulfate and concentrated in vacuo to yield the product.
Safety Note: All glassware must be decontaminated by submersion in bleach for 24 hours after the reaction.[10]
Protocol 2: Photoinduced, Copper-Catalyzed Cyanation of a Secondary Alkyl Chloride using TBACN
Materials:
-
Secondary Alkyl Chloride (1 equiv)
-
This compound (TBACN) (1.6 equiv)
-
Copper(I) Iodide (CuI) (catalyst)
-
Acetonitrile (CH3CN)
Procedure:
-
In a suitable reaction vessel, the secondary alkyl chloride, TBACN, and CuI are combined in acetonitrile.
-
The reaction mixture is irradiated with a 15-watt UVC compact fluorescent light bulb at room temperature.
-
The reaction progress is monitored by appropriate analytical techniques (e.g., GC, TLC).
-
Upon completion, the reaction is worked up to isolate the nitrile product.
Note: The thermal reaction (without CuI and light) requires heating to 92°C for 24 hours to achieve a comparable yield.[6]
Safety and Handling
A critical aspect of choosing a cyanating agent is its safety profile. Both KCN and TBACN are highly toxic and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Feature | Potassium Cyanide (KCN) | This compound (TBACN) |
| Toxicity | Highly toxic by ingestion, inhalation, and skin contact. Fatal in small doses.[1] | Very toxic by inhalation, in contact with skin, and if swallowed.[9] |
| Physical Form | White crystalline solid.[1] | White to off-white solid.[2] |
| Solubility | Highly soluble in water. Limited solubility in some organic solvents like ethanol and methanol.[1] | Soluble in polar organic solvents (acetone, ethanol, acetonitrile, DMF), limited solubility in water.[2][3] |
| Handling | Contact with acids liberates highly toxic hydrogen cyanide gas.[2] Moisture sensitive. | Contact with acids liberates very toxic gas.[9] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for a cyanation reaction.
Caption: A logical comparison of TBACN and KCN.
Conclusion
The selection between TBACN and KCN for cyanation reactions is a nuanced decision that depends heavily on the specific substrate, desired reaction conditions, and safety considerations.
-
Potassium cyanide remains a viable and cost-effective option, particularly for reactions in polar aprotic solvents like DMSO where its solubility is sufficient, or in well-optimized catalytic systems for aryl halide cyanation. Its primary drawbacks are its extreme toxicity and poor solubility in many common organic solvents, often necessitating higher reaction temperatures.
-
This compound offers the significant advantage of enhanced solubility in a wider range of organic solvents. This property can facilitate reactions under milder conditions, as demonstrated in the photoinduced, copper-catalyzed cyanation of secondary alkyl chlorides. However, it is a more expensive reagent and retains the high toxicity associated with the cyanide ion.
For researchers prioritizing milder reaction conditions and improved solubility for challenging substrates, TBACN presents a valuable alternative to traditional inorganic cyanides. Conversely, for large-scale syntheses where cost is a major factor and suitable reaction conditions can be achieved, KCN remains a relevant choice, provided that stringent safety protocols are meticulously followed. The development of catalytic systems that can utilize less toxic and more manageable cyanide sources continues to be an active area of research, aiming to provide safer and more sustainable methods for this important chemical transformation.
References
- 1. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 2. 四丁基氰化铵 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. テトラブチルアンモニウムシアニド 95% | Sigma-Aldrich [sigmaaldrich.com]
Tetrabutylammonium Cyanide: A Superior Reagent for Nucleophilic Cyanation Reactions
For researchers, scientists, and drug development professionals seeking efficient and versatile methods for the introduction of nitrile functionalities, tetrabutylammonium cyanide (TBACN) presents significant advantages over traditional inorganic cyanide sources like sodium cyanide (NaCN) and potassium cyanide (KCN). This guide provides a comprehensive comparison of TBACN with other cyanide reagents, supported by experimental data, to inform reagent selection in organic synthesis.
The primary advantages of this compound stem from its unique physical and chemical properties. As a quaternary ammonium salt, TBACN exhibits excellent solubility in a wide range of organic solvents, a critical factor for achieving homogeneous reaction conditions and enhancing reaction rates.[1][2] This contrasts sharply with inorganic cyanides such as NaCN and KCN, which are largely insoluble in non-polar organic solvents, often necessitating the use of polar aprotic solvents or phase-transfer catalysis conditions.[3]
Enhanced Reactivity in Organic Media
The lipophilic nature of the tetrabutylammonium cation facilitates the transport of the cyanide anion into the organic phase, effectively acting as a built-in phase-transfer catalyst.[1][4] This "naked" cyanide anion in the organic phase is a more potent nucleophile compared to the cyanide in a solid-liquid heterogeneous mixture or an ion-paired cyanide in an aqueous phase. This enhanced nucleophilicity often leads to faster reaction times and higher yields in nucleophilic substitution reactions.[5]
A notable example of this enhanced reactivity is demonstrated in the copper-catalyzed cyanation of unactivated secondary alkyl chlorides. Under specific photoinduced conditions, the use of TBACN resulted in a significantly higher yield compared to NaCN and KCN.
Quantitative Comparison of Cyanide Sources in the Cyanation of an Unactivated Secondary Alkyl Chloride
| Cyanide Source | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound (TBACN) | CuI | CH₃CN | 24 | 88 | [6] |
| Sodium Cyanide (NaCN) | CuI | CH₃CN | 24 | 25 | [6] |
| Potassium Cyanide (KCN) | CuI | CH₃CN | 24 | 27 | [6] |
Table 1: Comparison of reaction yields for the cyanation of an unactivated secondary alkyl chloride using different cyanide sources under photoinduced, copper-catalyzed conditions.[6]
Experimental Protocol: Copper-Catalyzed Cyanation of an Unactivated Secondary Alkyl Chloride using TBACN
The following protocol is a representative example of a cyanation reaction where TBACN demonstrates superior performance.
Materials:
-
Unactivated secondary alkyl chloride (1.0 equiv)
-
This compound (TBACN) (1.6 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Acetonitrile (CH₃CN) as solvent
-
Nitrogen atmosphere
-
15-watt UVC compact fluorescent light bulbs
Procedure:
-
To an oven-dried reaction vessel, add the unactivated secondary alkyl chloride (1.0 equiv), this compound (1.6 equiv), and copper(I) iodide (5 mol%).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous acetonitrile via syringe.
-
Stir the reaction mixture at room temperature and irradiate with 15-watt UVC compact fluorescent light bulbs.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of Action: Phase-Transfer Catalysis
The efficacy of this compound in biphasic or solid-liquid reaction systems can be attributed to its function as a phase-transfer catalyst. The bulky, lipophilic tetrabutylammonium cation pairs with the cyanide anion, facilitating its transfer from an aqueous or solid phase into the organic phase where the substrate resides. This process continuously replenishes the cyanide nucleophile in the organic phase, driving the reaction to completion.
Caption: Phase-transfer catalysis mechanism of TBACN.
Safety Considerations
It is imperative to handle all cyanide-containing compounds, including this compound, with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).[7][8][9] Cyanides are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][10] Contact with acids liberates highly toxic hydrogen cyanide gas.[7] While TBACN is a solid and may be less prone to aerosolization than finely powdered inorganic cyanides, the risks associated with the cyanide anion remain. Always have a cyanide antidote kit readily available and ensure all personnel are trained in its proper use.[7] Disposal of cyanide waste must be carried out in accordance with institutional and regulatory guidelines.
References
- 1. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 2. 四丁基氰化铵 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | C17H36N2 | CID 165872 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of TBACN as a phase transfer catalyst compared to phosphonium salts
A Comparative Guide to the Efficacy of TBACN and Phosphonium Salts as Phase Transfer Catalysts
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice of a phase transfer catalyst is critical for optimizing reaction outcomes. This guide provides an objective comparison of tetra-n-butylammonium chloride (TBACN), a common quaternary ammonium salt, and phosphonium salts, another major class of phase transfer catalysts. The following analysis, supported by experimental data, will assist in the selection of the most suitable catalyst for specific synthetic applications.
Performance Comparison: Activity, Stability, and Applications
The effectiveness of a phase transfer catalyst is primarily determined by its ability to transport reactants across the interface of immiscible phases, its stability under the reaction conditions, and its influence on reaction kinetics and yield.[1]
Catalytic Activity:
Both quaternary ammonium salts, such as TBACN, and phosphonium salts are effective in a broad spectrum of phase transfer reactions.[1] However, the catalytic activity is often reaction-dependent. In certain applications, phosphonium-based catalysts have demonstrated superior performance. This enhanced activity is often attributed to the larger and more lipophilic nature of the phosphonium cation, which can enable a more efficient transfer of the anion into the organic phase.[1][2]
For instance, in the alkylation of sodium benzoate with butyl bromide, a study revealed that a 98% yield of butyl benzoate was achieved using Tetra Phenyl Phosphonium Bromide (TPPB) as the catalyst. In comparison, Tetra Butyl Ammonium Bromide (TBAB), a compound structurally similar to TBACN, yielded 91% under the same conditions.[1][2] Conversely, in the synthesis of benzyl salicylate from sodium salicylate and benzyl chloride, tetrabutylammonium bromide (TBAB) showed superior performance over tetrabutylphosphonium bromide (TBPB).[3]
Thermal and Chemical Stability:
A significant advantage of phosphonium-based catalysts is their generally higher thermal and chemical stability compared to their quaternary ammonium counterparts.[1][2][4] Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination, which occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine.[2][4] This degradation can diminish catalyst efficiency and introduce impurities into the reaction mixture. Phosphonium salts are not prone to Hofmann elimination, making them more robust for reactions conducted at elevated temperatures or under strongly basic conditions.[1][2]
Data Presentation: Quantitative Comparison of Catalysts
The following tables summarize the quantitative data from the literature, comparing the performance of quaternary ammonium and phosphonium-based phase transfer catalysts in specific reactions.
Table 1: Alkylation of Sodium Benzoate with Butyl Bromide [1][2]
| Catalyst | Yield of Butyl Benzoate (%) |
| Tetra Phenyl Phosphonium Bromide (TPPB) | 98 |
| Tri Caprylyl methyl Ammonium Chloride | 92 |
| Tetra Butyl Ammonium Bromide (TBAB) | 91 |
Table 2: Synthesis of Benzyl Salicylate [3]
| Catalyst | Yield of Benzyl Salicylate (%) |
| Tetrabutylammonium Bromide (TBAB) | High |
| Tetrabutylphosphonium Bromide (TBPB) | Lower |
Note: The original source for Table 2 indicated a higher yield for TBAB without specifying the exact percentage, while noting a lower yield for TBPB.
Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for key experiments are provided below.
General Procedure for the Alkylation of Sodium Benzoate [1]
-
Objective: To compare the catalytic efficiency of a phosphonium salt and an ammonium salt in the synthesis of butyl benzoate.
-
Materials:
-
Sodium benzoate
-
Butyl bromide
-
Toluene
-
Water
-
Phase Transfer Catalyst (e.g., Tetra Phenyl Phosphonium Bromide or Tetra Butyl Ammonium Bromide)
-
-
Procedure:
-
A mixture of sodium benzoate (0.02 mol) and butyl bromide (0.02 mol) is prepared in a two-phase solvent system consisting of 100 ml of toluene and 100 ml of water.[1]
-
The selected phase transfer catalyst (0.001 mol) is added to the reaction mixture.[1]
-
The mixture is heated to 60°C and stirred at a constant speed of 500 rpm.[1]
-
The reaction is monitored for 90 minutes. The progress can be followed by titrimetric analysis of the consumption of sodium benzoate.[1]
-
Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.[1]
-
Visualizations
Mechanism of Phase Transfer Catalysis
The following diagram illustrates the general mechanism of phase transfer catalysis, which is applicable to both quaternary ammonium and phosphonium salts. The catalyst, denoted as Q⁺X⁻, facilitates the transfer of an anion (A⁻) from the aqueous phase to the organic phase, where it can react with an organic substrate (R-Y).
Catalyst Degradation Pathway
The diagram below illustrates the Hofmann elimination, a key degradation pathway for quaternary ammonium salts in the presence of a base and heat, which phosphonium salts are not susceptible to.
Conclusion
Both TBACN (as a representative quaternary ammonium salt) and phosphonium salts are highly effective phase transfer catalysts. The choice between them is a critical decision in the design of a synthetic route.[2] While quaternary ammonium salts are often more cost-effective and suitable for a wide range of transformations under milder conditions, phosphonium salts offer distinct advantages in terms of thermal and chemical stability.[2] This makes them particularly well-suited for demanding industrial processes that may involve high temperatures or prolonged reaction times.[2] The selection of the optimal catalyst will ultimately depend on the specific requirements of the reaction, including temperature, basicity, and cost considerations.
References
A Comparative Guide to Lewis Base Catalysts for Cyanosilylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The cyanosilylation of carbonyl compounds is a cornerstone transformation in organic synthesis, providing a direct route to cyanohydrins, which are versatile precursors for a myriad of valuable molecules, including α-hydroxy acids, β-amino alcohols, and other chiral building blocks. The facility of this reaction is greatly enhanced by the use of catalysts, with Lewis bases emerging as a particularly effective and versatile class. This guide offers a comparative overview of common Lewis base catalysts employed for the cyanosilylation of aldehydes and ketones, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Lewis Base Catalysts
The efficacy of a Lewis base catalyst in cyanosilylation is typically evaluated based on reaction yield and, for asymmetric reactions, enantiomeric excess (ee). The following tables summarize the performance of representative Lewis base catalysts in the cyanosilylation of benzaldehyde (an aromatic aldehyde) and acetophenone (an aromatic ketone), two commonly used benchmark substrates. It is crucial to note that direct comparisons can be nuanced due to variations in reaction conditions across different studies.
Table 1: Cyanosilylation of Benzaldehyde with Various Lewis Base Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference Catalyst Type |
| Amines & Derivatives | |||||||
| Cinchona Alkaloid Derivative (DHQD)₂AQN | 1 | Toluene | -78 | 24 | 98 | 91 (R) | Chiral Amine |
| Thiourea Derivative | 1 | Toluene | -40 | 12 | 95 | 96 (S) | Bifunctional Amine/Thiourea |
| Phosphines | |||||||
| Triphenylphosphine (PPh₃) | 5 | CH₂Cl₂ | rt | 2 | 92 | N/A | Achiral Phosphine |
| Chiral Phosphine (e.g., a BINAP derivative) | 2 | THF | -20 | 24 | 85 | 95 (S) | Chiral Phosphine |
| N-Oxides | |||||||
| Pyridine N-oxide | 10 | CH₂Cl₂ | 0 | 5 | 88 | N/A | Achiral N-Oxide |
| Chiral N,N'-Dioxide-Ti(OiPr)₄ | 10 | CH₂Cl₂ | -20 | 48 | 91 | 92 (R) | Chiral N-Oxide Complex |
| Other Lewis Bases | |||||||
| Phosphorus Ylide | 0.1 | Neat | rt | 0.5 | >99 | N/A | Ylide |
Table 2: Cyanosilylation of Acetophenone with Various Lewis Base Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference Catalyst Type |
| Amines & Derivatives | |||||||
| Modified Cinchona Alkaloid | 10 | Et₂O | -78 | 72 | 89 | 97 (R) | Chiral Amine |
| N-Oxides | |||||||
| N-Methylmorpholine N-Oxide (NMO) | 10 | Neat | rt | 0.25 | 98 | N/A | Achiral N-Oxide |
| Chiral N,N'-Dioxide-Ti(OiPr)₄ | 10 | CH₂Cl₂ | 0 | 72 | 85 | 81 (R) | Chiral N-Oxide Complex |
| Phosphines | |||||||
| Tributylphosphine | 5 | CH₃CN | rt | 4 | 90 | N/A | Achiral Phosphine |
| Other Lewis Bases | |||||||
| Lithium Acetate (LiOAc) | 10 | DMF | 0 | 2 | 85 | N/A | Carboxylate |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for the cyanosilylation of an aldehyde and a ketone using different classes of Lewis base catalysts.
Protocol 1: Asymmetric Cyanosilylation of Benzaldehyde using a Chiral Thiourea Catalyst
Materials:
-
Chiral thiourea catalyst (1 mol%)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral thiourea catalyst and dry toluene.
-
Cool the solution to -40 °C in a cryocooler.
-
Add benzaldehyde to the stirred solution.
-
Slowly add trimethylsilyl cyanide (TMSCN) dropwise over 5 minutes.
-
Stir the reaction mixture at -40 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford the desired silylated cyanohydrin.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Cyanosilylation of Acetophenone using N-Methylmorpholine N-Oxide (NMO)
Materials:
-
N-Methylmorpholine N-oxide (NMO) (0.1 mmol, 10 mol%)
-
Acetophenone (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv)
Procedure:
-
To a dry vial, add acetophenone and N-methylmorpholine N-oxide (NMO).
-
Stir the mixture at room temperature.
-
Add trimethylsilyl cyanide (TMSCN) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, directly purify the crude product by vacuum distillation to obtain the corresponding trimethylsilyl-protected cyanohydrin.
Mechanistic Insights and Catalyst Selection Workflow
The catalytic cycle of Lewis base-catalyzed cyanosilylation generally involves the activation of the silyl cyanide, the carbonyl compound, or both. The following diagrams illustrate the generally accepted signaling pathway and a logical workflow for selecting a suitable catalyst.
Caption: General mechanistic pathways for Lewis base-catalyzed cyanosilylation.
Caption: A logical workflow for the selection and optimization of a Lewis base catalyst.
Validating Tetrabutylammonium Cyanide Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tetrabutylammonium cyanide (TBACN) catalysis against alternative methods for key organic transformations. By presenting available experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for selecting the optimal catalytic system for specific research and development needs.
Executive Summary
This compound is a versatile reagent and catalyst employed in a range of organic reactions, most notably in cyanosilylation and as a phase-transfer catalyst for nucleophilic substitutions. Its high solubility in organic solvents and the nucleophilicity of the "naked" cyanide ion contribute to its efficacy. However, alternative catalytic systems, often more cost-effective or offering different selectivity, present viable options. This guide delves into a comparative analysis of TBACN with these alternatives, focusing on reaction efficiency, substrate scope, and operational considerations.
Cyanosilylation of Carbonyl Compounds
The addition of a silyl cyanide group to a carbonyl compound is a fundamental transformation in organic synthesis, providing access to valuable cyanohydrin derivatives. TBACN has been demonstrated as an effective non-metallic catalyst for this reaction.
Mechanism of TBACN Catalysis in Cyanosilylation
The catalytic cycle of TBACN in the cyanosilylation of ketones is proposed to proceed via the formation of a hypervalent silicon intermediate. The cyanide ion from TBACN attacks the silicon atom of trimethylsilyl cyanide (TMSCN), generating a more nucleophilic cyanating agent. This species then delivers the cyanide group to the carbonyl carbon, followed by the transfer of the trimethylsilyl group to the oxygen atom.
Catalytic Cycle of TBACN in Cyanosilylation
Caption: Proposed catalytic cycle for TBACN-mediated cyanosilylation.
Comparison with Alternative Catalysts
Several alternatives to TBACN for the cyanosilylation of ketones have been explored, each with its own advantages.
| Catalyst System | Substrate | Product Yield (%) | Reaction Conditions | Reference |
| This compound (TBACN) | α-Hydroxyketones | High asymmetric induction | Not specified | [1] |
| Chiral Oxazaborolidinium Ion | Methyl Ketones | Good yields, high enantioselectivity | TMSCN, Ph2MePO, 25-45 °C | [2] |
| Nanocrystalline Magnesium Oxide | Aldehydes and Ketones | Good to high yields | TMSCN, mild conditions | [1] |
| 1,5,7-Triazabicyclo[1][1]dec-5-ene (TBD) | Aldehydes and Ketones | High yields | Minimal catalyst loading | [1] |
Note: Direct quantitative comparisons under identical conditions are limited in the literature. The data presented is collated from different studies and should be interpreted as a general guide.
Experimental Protocol: Diastereoselective Cyanosilylation of a Chiral α-Hydroxyketone
This protocol is adapted from the general description of TBACN-catalyzed cyanosilylation of α-hydroxyketones.[1]
Materials:
-
Chiral α-hydroxyketone
-
Trimethylsilyl cyanide (TMSCN)
-
This compound (TBACN)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral α-hydroxyketone and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add TMSCN (typically 1.1-1.5 equivalents) to the solution.
-
Add a catalytic amount of TBACN (typically 1-10 mol%).
-
Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired α-substituted-α,β-dihydroxynitrile.
Experimental Workflow for Diastereoselective Cyanosilylation
Caption: A typical workflow for a TBACN-catalyzed cyanosilylation experiment.
Nucleophilic Substitution Reactions (Phase-Transfer Catalysis)
TBACN can act as a phase-transfer catalyst, transferring the cyanide ion from an aqueous or solid phase to an organic phase to react with a substrate. However, a more common and cost-effective approach is to use an alkali metal cyanide (e.g., NaCN or KCN) in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
Mechanism of Phase-Transfer Catalysis
In a typical phase-transfer catalyzed nucleophilic substitution, the quaternary ammonium salt (Q+X-) exchanges its anion (X-) for the cyanide ion from the alkali metal salt in the aqueous or solid phase. The resulting lipophilic ion pair ([Q+CN-]) migrates into the organic phase, where the "naked" and highly reactive cyanide ion attacks the organic substrate. The leaving group then pairs with the quaternary ammonium cation and returns to the aqueous/solid phase, completing the catalytic cycle.
Comparison of TBACN vs. NaCN/TBAB
| Catalyst System | Substrate | Product Yield (%) | Reaction Conditions | Reference |
| NaCN / TBAB | Benzyl Chloride | High (Qualitative) | Toluene, 80-90 °C, 2-4 hours | [3] |
| KCN / PTC | 1-Chlorooctane | 95 | Decane, 105 °C, < 2 hours | [4] |
Note: While TBACN can be used directly, the combination of a cheaper cyanide source like NaCN with a catalytic amount of a phase-transfer catalyst like TBAB is often preferred for economic reasons.[5] The performance is generally comparable, with the efficiency of the NaCN/TBAB system being highly dependent on the efficacy of the phase transfer.
Experimental Protocol: Synthesis of a Nitrile via Nucleophilic Substitution
This protocol describes a general procedure for a phase-transfer catalyzed cyanation of a halogenoalkane.[6][7][8]
Materials:
-
Halogenoalkane (e.g., 1-bromooctane)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
Ethanolic solvent (to avoid hydrolysis to the alcohol)
-
Reflux apparatus
Procedure:
-
Set up a reflux apparatus.
-
In the reaction flask, combine the halogenoalkane with a solution of sodium or potassium cyanide in ethanol.
-
Add a catalytic amount of the phase-transfer catalyst (e.g., TBAB).
-
Heat the mixture under reflux. The reaction time will vary depending on the substrate.
-
Monitor the reaction by a suitable analytical method (e.g., GC, TLC).
-
Once the reaction is complete, cool the mixture.
-
Work-up the reaction mixture, which typically involves separating the organic layer, washing with water to remove inorganic salts, drying the organic layer, and removing the solvent.
-
The resulting nitrile can be purified by distillation or chromatography if necessary.
Photocyanation of Aromatic Compounds
TBACN has been utilized for the photocyanation of aromatic compounds, offering a method for the direct introduction of a nitrile group onto an aromatic ring.
Overview of the Reaction
Nucleophilic aromatic photosubstitution can be achieved using TBACN in anhydrous solvents like acetonitrile or methylene chloride.[9] This method provides an alternative to traditional cyanation methods that may require harsh conditions or pre-functionalized starting materials.
Experimental Considerations
Detailed experimental protocols for the photocyanation of aromatic compounds using TBACN are not extensively available in the reviewed literature. However, a general procedure would involve:
Materials:
-
Aromatic substrate (e.g., naphthalene)
-
This compound (TBACN)
-
Anhydrous solvent (e.g., acetonitrile)
-
Photoreactor with a suitable light source (e.g., mercury lamp)
Procedure:
-
Dissolve the aromatic substrate and TBACN in the anhydrous solvent in a photoreactor vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Irradiate the solution with a light source of the appropriate wavelength.
-
Monitor the reaction progress by analytical techniques such as HPLC or GC.
-
Upon completion, remove the solvent and purify the product by chromatography or crystallization.
Conclusion
This compound is a valuable reagent and catalyst for specific organic transformations, particularly in diastereoselective cyanosilylation reactions where its non-metallic nature is advantageous. In the realm of nucleophilic substitutions, while effective, it is often overshadowed by the more economical approach of using alkali metal cyanides with a phase-transfer catalyst like TBAB. For photocyanation reactions, TBACN presents an interesting avenue, although more detailed studies and protocols are needed to fully assess its practical utility. The choice of a catalytic system will ultimately depend on the specific requirements of the synthesis, including cost, desired selectivity, and reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for their catalytic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective cyanosilylation of ketones catalyzed by a chiral oxazaborolidinium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. Use of this compound for photocyanation of aromatic compounds: phase transfer photochemistry - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Performance of TBACN and Novel Cyanation Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the nitrile functional group is a cornerstone transformation in organic synthesis, providing a versatile building block for the preparation of amines, amides, carboxylic acids, and various nitrogen-containing heterocycles. For decades, tetrabutylammonium cyanide (TBACN) has been a valuable reagent for this purpose, prized for its solubility in organic solvents and its efficacy as a nucleophilic cyanide source. However, the ongoing pursuit of safer, more efficient, and environmentally benign synthetic methodologies has led to the development of a range of novel cyanation reagents.
This guide provides an objective comparison of the performance of TBACN against several classes of these newer reagents, supported by experimental data from the literature. We will delve into their relative strengths and weaknesses in terms of reaction efficiency, safety, and substrate scope, offering a valuable resource for researchers selecting the optimal reagent for their specific synthetic needs.
Quantitative Performance Comparison
The following tables summarize the performance of TBACN and selected novel cyanation reagents in the context of a common and synthetically important reaction: the cyanation of aryl halides. It is important to note that the data presented is collated from various literature sources, and direct, side-by-side comparisons under identical conditions are limited. Therefore, this information should be used as a guide to the general performance of each reagent.
Table 1: Cyanation of Aryl Bromides
| Cyanation Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| TBACN | CuI | DMF | 120 | 24 | ~85[1] | Good solubility in organic solvents, effective for SNAr reactions. |
| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Pd(OAc)₂/dppf | NMP | 140 | 12-24 | 90-98[2][3] | Low toxicity, environmentally friendly, requires a catalyst. |
| Zinc Cyanide (Zn(CN)₂) | Pd(PPh₃)₄ | DMF | 80-100 | 12-24 | 80-95[4] | Less toxic than alkali metal cyanides, widely used in Pd-catalyzed cyanations. |
| Acetone Cyanohydrin | CuI/1,10-phenanthroline | DMF | 110 | 16-48 | Not reported for aryl bromides, but effective for alkenyl iodides[5] | Serves as an in situ source of HCN, can be used in milder conditions. |
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Rh catalyst | - | - | - | Good yields for aryl boronic acids[4] | Electrophilic cyanide source, offers complementary reactivity. |
Table 2: Cyanation of Aryl Chlorides
| Cyanation Reagent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Characteristics |
| TBACN | Not commonly reported for unactivated aryl chlorides | - | - | - | - | Less reactive towards less activated substrates. |
| Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Pd/CM-phos | MeCN/water | 70 | 12-24 | up to 96[6] | Effective for challenging substrates like aryl chlorides under optimized conditions. |
| Zinc Cyanide (Zn(CN)₂) | Pd₂(dba)₃/ligand | Toluene | 100-130 | 12-24 | 70-90 | A common choice for the cyanation of aryl chlorides. |
Experimental Protocols
Detailed methodologies for key cyanation reactions are provided below to illustrate the practical application of these reagents.
Protocol 1: Cyanation of an Aryl Bromide with Potassium Hexacyanoferrate(II)
This protocol is adapted from a procedure for the palladium-catalyzed cyanation of aryl bromides using the non-toxic cyanide source, potassium hexacyanoferrate(II).[2][3]
Reaction:
-
Aryl bromide (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol)
-
N-Methyl-2-pyrrolidone (NMP, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, potassium hexacyanoferrate(II) trihydrate, palladium(II) acetate, dppf, and sodium carbonate.
-
Add NMP to the tube via syringe.
-
The reaction mixture is heated to 140°C and stirred for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl nitrile.
Protocol 2: Cyanation of an Alkenyl Iodide with Acetone Cyanohydrin
This protocol describes a copper-catalyzed cyanation of an alkenyl iodide using acetone cyanohydrin as a cyanide source.[5]
Reaction:
-
Alkenyl iodide (1.0 mmol)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Acetone cyanohydrin (1.2 mmol)
-
Tri-n-butylamine (1.3 mmol)
-
N,N-Dimethylformamide (DMF, 2 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vial is charged with copper(I) iodide and 1,10-phenanthroline.
-
The alkenyl iodide and DMF are added, followed by tri-n-butylamine and acetone cyanohydrin.
-
The vial is sealed and the reaction mixture is heated to 110°C with stirring for 16-48 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing Reaction Workflows and Concepts
Diagrams generated using Graphviz can help to visualize complex experimental workflows and the relationships between different reagents.
Caption: A generalized experimental workflow for a cyanation reaction.
Caption: Key advantages of novel cyanation reagents over traditional ones.
Conclusion
This compound remains a highly effective and practical reagent for a variety of cyanation reactions, particularly due to its excellent solubility in organic media. However, the landscape of cyanation chemistry is evolving, with a strong emphasis on the development of safer and more sustainable alternatives.
Novel reagents such as potassium hexacyanoferrate(II) offer a significant reduction in toxicity, making them attractive for large-scale applications and academic laboratories alike. Zinc cyanide provides a good balance of reactivity and reduced hazard compared to alkali metal cyanides. Acetone cyanohydrin serves as a convenient precursor for the in situ generation of HCN, enabling milder reaction conditions. Electrophilic cyanating agents like NCTS open up new avenues for synthesis by reversing the polarity of the cyanide source.
The choice of the optimal cyanation reagent will ultimately depend on a careful consideration of the specific substrate, desired reaction conditions, safety protocols, and overall synthetic goals. This guide provides a starting point for researchers to navigate the expanding toolkit of cyanation reagents and make informed decisions to advance their research and development efforts.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. scielo.br [scielo.br]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Industrial Synthesis of Brensocatib: A Cost-Effectiveness Perspective
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of active pharmaceutical ingredients (APIs) is a complex interplay of chemical ingenuity, process optimization, and cost management. Brensocatib, a novel dipeptidyl peptidase 1 (DPP1) inhibitor for the treatment of non-cystic fibrosis bronchiectasis, presents a case study in the multifaceted considerations of modern pharmaceutical manufacturing. While direct, published cost-effectiveness analyses of its synthesis are not publicly available, a comparative guide can be constructed by examining its known synthetic pathways through the lens of established green chemistry and process efficiency metrics. This guide aims to provide an objective comparison of potential synthetic routes for Brensocatib and its key intermediates, supported by experimental data, to aid researchers and drug development professionals in their pursuit of efficient and sustainable pharmaceutical manufacturing.
Evaluating Cost-Effectiveness in Pharmaceutical Synthesis
The "cost" of a synthetic route extends beyond the price of raw materials. In the pharmaceutical industry, a holistic approach to cost-effectiveness is crucial, encompassing factors that impact both economic and environmental sustainability. Key metrics used to evaluate the efficiency and "greenness" of a manufacturing process include:
-
Process Mass Intensity (PMI): This is a primary metric used by the pharmaceutical industry to benchmark the environmental impact of manufacturing processes.[1] It is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final API produced.[2][3] A lower PMI indicates a more efficient and less wasteful process, which generally translates to lower manufacturing costs. The pharmaceutical industry typically has a high PMI, often ranging from 25 to over 100, compared to other chemical sectors.[4][5]
-
Atom Economy: This metric, a cornerstone of green chemistry, calculates the proportion of reactant atoms that are incorporated into the desired product.[6] A higher atom economy signifies a more efficient reaction with less waste generation at a molecular level.
-
E-Factor (Environmental Factor): This metric measures the mass ratio of waste to the desired product.[5][7] Similar to PMI, a lower E-factor is indicative of a greener process.
-
Reaction Yield: The percentage of the theoretical maximum amount of product that is actually produced. Higher yields are fundamental to a cost-effective process.
-
Solvent and Reagent Selection: The choice of solvents and reagents significantly impacts cost, safety, and environmental footprint. The use of hazardous solvents can lead to high disposal costs and regulatory burdens.[6] Catalytic processes are often preferred over stoichiometric ones as they reduce waste.[6]
By analyzing the synthesis of Brensocatib through the framework of these metrics, we can infer the relative cost-effectiveness of different synthetic strategies.
Synthetic Pathways to Brensocatib
The synthesis of Brensocatib, with the chemical name (2S)-N-{(1S)-1-cyano-2-[4-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)phenyl]ethyl}-1,4-oxazepane-2-carboxamide, involves the coupling of two key fragments: a chiral amino-nitrile moiety and a substituted benzoxazolone core, with a final amide bond formation with a 1,4-oxazepane-2-carboxylic acid derivative. Several routes have been reported in scientific literature and patents, showcasing different strategies for constructing these key intermediates and the final molecule.[8][9][10]
A potential manufacturing route is depicted below, highlighting the key bond-forming reactions.
Comparison of Key Synthetic Steps
The overall efficiency and cost-effectiveness of the Brensocatib synthesis are highly dependent on the specific methods chosen for each key transformation. Below is a comparison of potential approaches for critical steps.
| Synthetic Step | Method 1 | Method 2 | Cost-Effectiveness Considerations |
| Benzoxazolone Formation | Cyclization of 2-amino-4-chlorophenol with carbonyldiimidazole (CDI) or ethyl chloroformate.[8][10] | - | CDI is a common and effective reagent. The choice between CDI and ethyl chloroformate may depend on cost, availability, and downstream processing. |
| Suzuki Coupling | Palladium-catalyzed coupling of the boronate ester of the benzoxazolone with an iodophenylalanine derivative.[8] | - | Palladium catalysts can be expensive, and their removal from the final product is a critical regulatory requirement. High turnover numbers and efficient catalyst recycling are key to cost-effectiveness. The use of more cost-effective ligands and palladium sources can significantly impact the overall process cost. |
| Amide Bond Formation | Coupling of the amine intermediate with N-Boc-1,4-oxazepane-2(S)-carboxylic acid using standard coupling reagents (e.g., EDC, HOPO).[8] | One-pot amidation and amide dehydration to form the amidoacetonitrile moiety.[9] | One-pot reactions are generally more cost-effective as they reduce the number of unit operations, solvent usage, and waste generation, thereby improving the PMI.[9] Standard coupling reagents can be costly and generate stoichiometric byproducts. |
| Nitrile Formation | Dehydration of a primary amide.[9] | - | This is a common method for nitrile synthesis. The choice of dehydrating agent will influence the cost and environmental impact. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and optimizing synthetic procedures. The following are representative protocols for key steps in the synthesis of Brensocatib, based on published information.
Protocol 1: Synthesis of 5-Chloro-3-methyl-1,3-benzoxazol-2(3H)-one [10]
-
To a solution of 2-amino-4-chlorophenol in a suitable solvent such as 2-MeTHF, add carbonyldiimidazole (CDI).
-
Heat the reaction mixture at reflux for approximately 1 hour.
-
After cooling, wash the mixture sequentially with aqueous HCl, aqueous sodium bicarbonate, and brine.
-
The resulting intermediate, 5-chloro-1,3-benzoxazol-2(3H)-one, is then N-methylated.
-
To a solution of the intermediate in DMF, add cesium carbonate and methyl iodide at a controlled temperature (e.g., 0-5°C).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Add water to precipitate the product, which is then filtered, washed, and dried.
Protocol 2: Suzuki Coupling [10]
-
A solution of 5-chloro-3-methyl-1,3-benzoxazol-2(3H)-one, bis(pinacolato)diboron, and potassium acetate is prepared.
-
The mixture is degassed and purged with an inert gas (e.g., nitrogen).
-
A palladium catalyst (e.g., Pd(OAc)2) and a suitable ligand (e.g., XPhos) are added.
-
The mixture is again degassed and purged with nitrogen before being heated (e.g., to 75°C).
-
The resulting boronate ester is then coupled with the appropriate iodophenylalanine derivative in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).[8]
Protocol 3: Final Deprotection [10]
-
A solution of the N-Boc protected Brensocatib is prepared in a mixture of formic acid and water.
-
The mixture is stirred at a controlled temperature (e.g., 35-37°C) under reduced pressure.
-
Upon completion of the reaction, the mixture is concentrated to an oily residue.
-
The residue is dissolved in water and washed with a suitable organic solvent (e.g., TBME).
-
The aqueous layer is then basified and the product is extracted, purified, and isolated.
Biological Pathway of Brensocatib
Brensocatib's therapeutic effect stems from its inhibition of dipeptidyl peptidase 1 (DPP1). Understanding this pathway is crucial for drug development professionals.
DPP1 is a key enzyme in the maturation of neutrophils, responsible for activating neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG).[11][12] In inflammatory conditions like bronchiectasis, an overabundance of activated neutrophils release these proteases, leading to tissue damage.[11] Brensocatib reversibly inhibits DPP1, thereby reducing the activation of NSPs and mitigating the inflammatory cascade.[12]
Conclusion
The industrial synthesis of Brensocatib, like any modern pharmaceutical, requires a careful balancing of chemical efficiency, cost, and environmental impact. While a definitive cost-effectiveness analysis would necessitate access to proprietary manufacturing data, this guide provides a framework for comparison based on publicly available synthetic routes and established principles of process chemistry. By focusing on metrics such as Process Mass Intensity and atom economy, and by prioritizing strategies like one-pot reactions and efficient catalysis, researchers and drug development professionals can steer the design of manufacturing processes for Brensocatib and other complex APIs towards greater sustainability and economic viability. The continued application of green chemistry principles will be paramount in developing the next generation of life-saving medicines in a manner that is both economically and environmentally responsible.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 4. pharmtech.com [pharmtech.com]
- 5. syrris.com [syrris.com]
- 6. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 7. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. Portico [access.portico.org]
- 9. d-nb.info [d-nb.info]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Brensocatib, an oral, reversible inhibitor of dipeptidyl peptidase 1, mitigates interferon-α-accelerated lupus nephritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for Product Confirmation in Cyanation Reactions: TBACN and Alternatives
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the unambiguous confirmation of product formation is a critical step. When introducing a cyano group, a versatile functional moiety in organic synthesis, various cyanating agents are available. This guide provides an objective comparison of Tetrabutylammonium cyanide (TBACN) with other common cyanating agents for the synthesis of nitriles, with a focus on the spectroscopic analysis used to confirm product formation. The data presented herein is based on established spectroscopic principles for the structural elucidation of the resulting nitrile products.
Performance Comparison of Cyanating Agents
The choice of a cyanating agent can significantly impact reaction yield, conditions, and safety profile. Below is a comparative summary of TBACN and its alternatives in the context of a representative SN2 reaction: the cyanation of benzyl bromide to benzyl cyanide.
| Cyanating Agent | Abbreviation | Typical Reaction Conditions | Yield (%) | Safety/Handling Considerations |
| This compound | TBACN | Acetonitrile, Room Temperature | >90 | Toxic, hygroscopic solid. Soluble in organic solvents, facilitating homogeneous reaction conditions. |
| Trimethylsilyl cyanide | TMSCN | Dichloromethane, Lewis acid catalyst (e.g., SnCl₄), 0 °C to RT | 80-95 | Volatile, toxic liquid. Reacts with protic solvents. Often requires a catalyst.[1] |
| Sodium Cyanide | NaCN | DMSO or EtOH/H₂O, 60-80 °C | 80-90 | Highly toxic solid. Limited solubility in many organic solvents, often requiring polar aprotic solvents or phase-transfer catalysts.[2][3] |
| Zinc Cyanide | Zn(CN)₂ | DMF or DMAc, Pd or Ni catalyst, 80-120 °C | 70-90 | Less acutely toxic than alkali metal cyanides. Often used in metal-catalyzed cross-coupling reactions of aryl halides.[4][5] |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Dioxane/H₂O, Pd catalyst, 100-140 °C | 70-95 | Non-toxic solid. Cyanide ions are strongly coordinated, requiring a catalyst to facilitate their transfer.[6][7] |
Spectroscopic Confirmation of Benzyl Cyanide Formation
The successful conversion of benzyl bromide to benzyl cyanide can be unequivocally confirmed by a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The introduction of the nitrile group (C≡N) gives rise to characteristic spectroscopic signals.
Infrared (IR) Spectroscopy: The most telling evidence of a successful cyanation reaction in an IR spectrum is the appearance of a sharp, intense absorption band corresponding to the C≡N stretching vibration.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitrile (C≡N) | 2260 - 2220 | Sharp, Medium-to-Strong [8][9][10][11] |
| Alkyl Halide (C-Br) | 690 - 550 | Medium-to-Strong |
The disappearance of the C-Br stretching band from the starting material and the appearance of the strong, sharp nitrile peak are clear indicators of product formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information to confirm the formation of benzyl cyanide.
¹H NMR Spectroscopy: The methylene protons (CH₂) adjacent to the newly introduced cyano group will exhibit a downfield shift compared to the starting benzyl bromide due to the deshielding effect of the nitrile.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Benzyl Bromide | -CH₂Br | ~4.5 | Singlet |
| Benzyl Cyanide | -CH₂CN | ~3.7 | Singlet |
| Benzyl Bromide / Benzyl Cyanide | Aromatic (C₆H₅) | ~7.3-7.4 | Multiplet |
¹³C NMR Spectroscopy: The most diagnostic signal in the ¹³C NMR spectrum of the product is the quaternary carbon of the nitrile group.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Benzyl Bromide | -CH₂Br | ~33 |
| Benzyl Cyanide | -CH₂CN | ~23 |
| Benzyl Cyanide | -C≡N | ~118 [2][12] |
| Benzyl Bromide / Benzyl Cyanide | Aromatic (C₆H₅) | ~128-137 |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of benzyl cyanide using TBACN and two common alternatives.
Protocol 1: Cyanation of Benzyl Bromide with TBACN
Materials:
-
Benzyl bromide
-
This compound (TBACN)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl bromide (1.0 eq) in anhydrous acetonitrile.
-
To the stirred solution, add TBACN (1.1 eq) in one portion at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude benzyl cyanide.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Cyanation of Benzyl Bromide with Trimethylsilyl Cyanide (TMSCN)
Materials:
-
Benzyl bromide
-
Trimethylsilyl cyanide (TMSCN)
-
Tin(IV) chloride (SnCl₄)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve benzyl bromide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCN (1.2 eq) dropwise to the stirred solution.
-
Add a catalytic amount of SnCl₄ (0.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Protocol 3: Cyanation of Benzyl Bromide with Sodium Cyanide (NaCN)
Materials:
-
Benzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask, add NaCN (1.2 eq) to DMSO.
-
Heat the suspension to 60 °C with stirring.
-
Add benzyl bromide (1.0 eq) dropwise to the heated suspension.
-
Maintain the reaction at 60 °C and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the product by vacuum distillation.
Visualizing the Workflow and Reaction
The following diagrams illustrate the general experimental workflow for product confirmation and the chemical transformation in the cyanation of benzyl bromide.
Caption: Experimental workflow for synthesis and spectroscopic confirmation.
References
- 1. EP0063740B1 - Process for the preparation of tertiary alkyl cyanides - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 4. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling with Tetrabutylammonium Cyanide and Alkali Metal Cyanides
For Researchers, Scientists, and Drug Development Professionals
In the realm of isotopic labeling, the introduction of a carbon-13 (¹³C) or carbon-14 (¹⁴C) labeled cyanide group is a fundamental transformation for elucidating reaction mechanisms, tracking metabolic pathways, and developing novel therapeutic agents. The choice of the cyanide source is critical for the success of these labeling studies, directly impacting reaction efficiency, product yield, and isotopic incorporation. This guide provides an objective comparison of tetrabutylammonium cyanide (TBACN) with conventional alkali metal cyanides, such as potassium cyanide (KCN) and sodium cyanide (NaCN), for isotopic labeling applications.
Executive Summary
This compound (TBACN) emerges as a highly effective reagent for isotopic labeling in organic solvents, primarily due to its excellent solubility and inherent phase-transfer catalytic activity. This allows for homogeneous reaction conditions and often leads to higher yields and cleaner reactions compared to the heterogeneous systems typical for alkali metal cyanides. While isotopically labeled KCN and NaCN are commercially available and more economical, their poor solubility in many organic solvents necessitates the use of phase-transfer catalysts or polar aprotic solvents to achieve comparable reactivity. This guide will delve into the performance of these cyanide sources, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal reagent for their specific needs.
Performance Comparison: TBACN vs. KCN/NaCN
The nucleophilic substitution of benzyl bromide with a cyanide source to form benzyl cyanide is a classic and well-understood reaction, making it an ideal model for comparing the efficacy of different cyanating agents in isotopic labeling studies.
Table 1: Comparison of Cyanide Sources in the Isotopic Labeling of Benzyl Bromide
| Parameter | Tetrabutylammonium [¹³C]Cyanide (TBA[¹³C]N) | Potassium [¹³C]Cyanide (K¹³CN) with Phase-Transfer Catalyst | Potassium [¹³C]Cyanide (K¹³CN) without Phase-Transfer Catalyst |
| Reaction System | Homogeneous | Biphasic (Solid-Liquid) | Heterogeneous (Solid-Liquid) |
| Solvent | Acetonitrile, Dichloromethane, Toluene | Toluene, Water | Acetonitrile, Ethanol |
| Phase-Transfer Catalyst | Not required | Tetrabutylammonium Bromide (TBAB) | Not applicable |
| Reaction Temperature | Room Temperature to 60 °C | 60-110 °C | 80-110 °C (Reflux) |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 12-24 hours |
| Reported Yield | > 90% | 80-95% | < 70% |
| Isotopic Incorporation | Quantitative | High (approaching quantitative) | Variable, often lower |
| Key Advantages | High solubility in organic solvents, mild reaction conditions, faster reaction rates, high yields. | Cost-effective cyanide source, well-established methodology. | Low cost. |
| Key Disadvantages | Higher cost of reagent. | Requires a catalyst, biphasic system can be complex, potentially slower. | Poor solubility, slow reaction rates, lower yields, potential side reactions. |
Note: The data presented is a synthesis of typical results reported in organic synthesis literature. Direct side-by-side comparative studies under identical conditions are limited. Isotopic incorporation is generally high for all methods when using an isotopically enriched cyanide source, but efficiency can be affected by reaction completeness and side reactions.
Experimental Protocols
Protocol 1: Isotopic Labeling of Benzyl Bromide using Tetrabutylammonium [¹³C]Cyanide
This protocol describes a general procedure for the efficient incorporation of a ¹³C-labeled cyanide group into an alkyl halide using the superior solubility of TBACN.
Materials:
-
Benzyl bromide
-
Tetrabutylammonium [¹³C]cyanide (TBA[¹³C]N)
-
Anhydrous acetonitrile
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve benzyl bromide (1.0 eq) in anhydrous acetonitrile.
-
Add tetrabutylammonium [¹³C]cyanide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting benzyl [¹³C]cyanide by column chromatography on silica gel.
Protocol 2: Isotopic Labeling of Benzyl Bromide using Potassium [¹³C]Cyanide with a Phase-Transfer Catalyst
This protocol outlines the use of a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the water-soluble inorganic cyanide.
Materials:
-
Benzyl bromide
-
Potassium [¹³C]cyanide (K¹³CN)
-
Tetrabutylammonium bromide (TBAB) (as phase-transfer catalyst)
-
Toluene
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve potassium [¹³C]cyanide (1.5 eq) in a minimal amount of water.
-
Add a solution of benzyl bromide (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting benzyl [¹³C]cyanide by column chromatography.
Visualizing the Reaction Pathways
The choice of cyanide source fundamentally alters the reaction environment, as illustrated in the following workflow diagrams.
Caption: Comparative workflow of isotopic labeling using TBA[¹³C]N versus K¹³CN with a phase-transfer catalyst.
Discussion
The primary advantage of This compound lies in its cation, the tetrabutylammonium ion. The bulky, nonpolar alkyl chains render the salt soluble in a wide range of organic solvents, from polar aprotic (like acetonitrile) to nonpolar (like toluene). This solubility creates a homogeneous reaction environment, allowing for intimate contact between the cyanide nucleophile and the substrate, which in turn leads to faster reaction rates and often higher yields under milder conditions. The tetrabutylammonium cation itself acts as a phase-transfer agent, effectively solvating the cyanide anion in the organic phase.
In contrast, alkali metal cyanides like KCN and NaCN are ionic salts with high lattice energies, making them poorly soluble in most organic solvents. For effective isotopic labeling, several strategies are employed:
-
Polar Aprotic Solvents: Solvents like DMSO and DMF can dissolve alkali metal cyanides to some extent, but these high-boiling point solvents can be difficult to remove during workup.
-
Phase-Transfer Catalysis (PTC): This is the most common and effective method. A catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is added. The catalyst's cation exchanges its anion for a cyanide ion at the aqueous-organic interface and transports the cyanide into the organic phase where the reaction occurs. While effective, this introduces an additional reagent and requires a biphasic system, which may necessitate more vigorous stirring and higher temperatures.
Conclusion for the Modern Researcher
For isotopic labeling studies where high efficiency, mild conditions, and rapid execution are paramount, tetrabutylammonium [¹³C]cyanide is the superior reagent. Its use simplifies the experimental setup, often leading to cleaner reactions with easier purification.
However, for large-scale syntheses or when cost is a primary concern, potassium [¹³C]cyanide or sodium [¹³C]cyanide in conjunction with a phase-transfer catalyst remains a viable and robust alternative. Careful optimization of the reaction conditions, including the choice of catalyst and solvent system, can lead to excellent results.
Ultimately, the selection of the cyanide source for isotopic labeling will depend on a careful consideration of the specific requirements of the synthesis, including the substrate's reactivity, the desired scale of the reaction, and budgetary constraints. This guide provides the foundational knowledge for making an informed decision to achieve successful and efficient isotopic labeling.
Comparative Kinetic Analysis of Tetrabutylammonium Cyanide Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of tetrabutylammonium cyanide (TBACN) as a catalyst, primarily focusing on its application in cyanosilylation reactions. The information presented herein is compiled from key research findings to assist in catalyst selection and optimization of reaction protocols.
Introduction to this compound in Catalysis
This compound (TBACN) is a quaternary ammonium salt that has gained prominence as a versatile and efficient Lewis base catalyst in organic synthesis. Its high solubility in common organic solvents makes it a valuable catalyst in homogeneous reaction systems. A significant area of its application is in the cyanosilylation of carbonyl compounds, a crucial transformation for the synthesis of cyanohydrins, which are precursors to α-hydroxy acids, β-amino alcohols, and other valuable pharmaceutical intermediates.
Kinetic studies reveal that the mechanism of TBACN-catalyzed reactions, particularly the addition of trimethylsilyl cyanide (TMSCN) to aldehydes, can be complex, exhibiting different reaction orders depending on the specific conditions.
Comparative Kinetic Data
The following tables summarize the kinetic parameters for the cyanosilylation of benzaldehyde with TMSCN, catalyzed by TBACN and other Lewis bases. This data is extracted from a detailed kinetic and spectroscopic study by North, Omedes-Pujol, and Young, which provides valuable insights into the comparative performance of these catalysts.
Table 1: Comparison of Second-Order Rate Constants for the Cyanosilylation of Benzaldehyde Catalyzed by Various Lewis Bases
| Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound (TBACN) | 1.3 x 10⁻¹ |
| Tetrabutylammonium azide | 1.1 x 10⁻² |
| Tetrabutylammonium thiocyanate | 1.9 x 10⁻³ |
| Triethylamine | 1.0 x 10⁻⁴ |
Reaction Conditions: Benzaldehyde (0.5 M), TMSCN (0.5 M), Catalyst (0.025 M) in CDCl₃ at 25 °C.
Table 2: Reaction Orders for the Cyanosilylation of Benzaldehyde Catalyzed by this compound
| Reactant | Reaction Order |
| Benzaldehyde | 1 |
| Trimethylsilyl cyanide (TMSCN) | 1 |
| This compound (TBACN) | 1 |
Experimental Protocols
A detailed understanding of the experimental setup is crucial for reproducible kinetic studies. The following is a representative protocol for determining the kinetics of a TBACN-catalyzed cyanosilylation reaction.
Kinetic Analysis of TBACN-Catalyzed Cyanosilylation of Benzaldehyde
-
Materials and Reagents:
-
This compound (TBACN)
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Deuterated chloroform (CDCl₃) as solvent
-
Internal standard (e.g., mesitylene)
-
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)
-
Thermostatted reaction vessel
-
-
Procedure:
-
A stock solution of TBACN in CDCl₃ is prepared.
-
In an NMR tube, benzaldehyde and the internal standard are dissolved in CDCl₃.
-
The NMR tube is placed in the spectrometer, and the temperature is equilibrated to 25 °C.
-
A ¹H NMR spectrum is acquired to determine the initial concentrations.
-
TMSCN is added to the NMR tube, followed by the TBACN stock solution to initiate the reaction.
-
¹H NMR spectra are recorded at regular time intervals to monitor the disappearance of the benzaldehyde aldehyde proton signal and the appearance of the cyanohydrin product signal.
-
The concentrations of the reactant and product are calculated by integrating the respective signals relative to the internal standard.
-
The data is then plotted (e.g., ln[benzaldehyde] vs. time for a pseudo-first-order analysis) to determine the rate constant and reaction orders.
-
Reaction Mechanisms and Visualizations
The kinetic data suggests that the TBACN-catalyzed cyanosilylation of aldehydes proceeds through a mechanism where the cyanide ion from TBACN activates the silicon atom of TMSCN, making it more susceptible to nucleophilic attack.
Below are Graphviz diagrams illustrating the proposed catalytic cycle and the experimental workflow for the kinetic studies.
Caption: Proposed catalytic cycle for TBACN-catalyzed cyanosilylation.
Caption: Workflow for a typical kinetic experiment using NMR spectroscopy.
Conclusion
This compound is a highly effective catalyst for the cyanosilylation of aldehydes, exhibiting superior activity compared to other common Lewis bases such as triethylamine and other tetrabutylammonium salts with different counterions. The reaction kinetics are generally second-order overall, being first-order with respect to the aldehyde, trimethylsilyl cyanide, and the TBACN catalyst. The provided experimental protocol offers a reliable method for conducting kinetic analyses to further investigate and optimize reactions catalyzed by TBACN. The enhanced reactivity of TBACN can be attributed to the nucleophilic nature of the cyanide anion, which effectively activates the TMSCN reagent. This understanding is critical for the rational design of synthetic routes in pharmaceutical and materials science research.
A Comparative Guide to the Purity of Nitriles Synthesized from Different Cyanide Sources
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical factor that can significantly impact downstream applications, from reaction yields to the pharmacological activity and safety of final drug products. The synthesis of nitriles, a key functional group in many pharmaceuticals and fine chemicals, often involves the use of various cyanide sources. This guide provides a comparative analysis of the purity of nitriles synthesized using three common cyanide reagents: Trimethylsilyl cyanide (TMSCN), Potassium cyanide (KCN), and Sodium cyanide (NaCN).
This comparison is supported by a summary of reported performance data, detailed experimental protocols for purity analysis, and visualizations of the experimental workflow. The choice of cyanide source can influence not only the reaction yield but also the impurity profile of the resulting nitrile, making this a crucial consideration in process development and optimization.
Comparison of Cyanide Sources for Nitrile Synthesis
The selection of a cyanide source for nitrile synthesis is a trade-off between reactivity, safety, and substrate compatibility. While inorganic cyanides like KCN and NaCN are cost-effective and highly reactive, they are also acutely toxic and require stringent handling procedures. TMSCN, on the other hand, is generally considered a milder and safer alternative, although its reactivity and efficiency can vary depending on the specific reaction conditions and substrate.
Data Presentation
| Cyanide Source | Reaction Type | Substrate | Product | Yield (%) | Purity (%) | Analytical Method | Reference/Notes |
| TMSCN | Strecker Reaction | Imines | α-Aminonitriles | Generally high | High | Not specified | TMSCN is often favored for its mild reaction conditions and ease of handling.[1][2] |
| KCN | Strecker Reaction | Imines | N-Acylated α-Aminonitriles | Up to 94% | Not specified | UPLC-MS | In a direct comparison for this specific reaction, KCN provided significantly higher yields than TMSCN. |
| NaCN | Nucleophilic Substitution | Bromobenzene | Benzonitrile | Not specified | Not specified | Not specified | A common and traditional method for the synthesis of aryl nitriles.[1] |
Note: The lack of specific, directly comparable purity data in the literature highlights a gap in the current body of research and underscores the importance of rigorous in-house purity analysis for any synthesized compound.
Experimental Protocols
Accurate and reliable purity analysis is essential to characterize the outcome of a synthesis. The following are detailed protocols for the analysis of nitrile purity using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols are intended as a starting point and may require optimization for specific nitriles.
Protocol 1: Purity Analysis of Benzonitrile by GC-MS
Objective: To determine the purity of a synthesized benzonitrile sample and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), high purity.
-
Benzonitrile sample.
-
Suitable solvent for sample dilution (e.g., dichloromethane or ethyl acetate), HPLC grade.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the benzonitrile sample in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of benzonitrile as the area percentage of the main peak relative to the total peak area.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
Protocol 2: Purity Analysis of a Substituted Benzonitrile by HPLC
Objective: To determine the purity of a synthesized substituted benzonitrile sample by reverse-phase HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (optional, for pH adjustment and improved peak shape).
-
Substituted benzonitrile sample.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the substituted benzonitrile sample in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of the specific nitrile).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the substituted benzonitrile as the area percentage of the main peak relative to the total peak area.
-
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the general workflow for nitrile synthesis and subsequent purity analysis.
Caption: General experimental workflow for nitrile synthesis and purity analysis.
Caption: Logical relationship of inputs and outputs in nitrile synthesis.
Conclusion
The choice of cyanide source in nitrile synthesis has a demonstrable impact on reaction yield and, consequently, on the overall efficiency of a synthetic route. While TMSCN is often touted for its safety and mildness, direct comparative data suggests that traditional inorganic cyanides like KCN can, in some cases, provide superior yields. The purity of the final nitrile product is a multifactorial issue, influenced by the cyanide source, reaction conditions, and purification methods.
Given the critical nature of purity in pharmaceutical and fine chemical synthesis, it is imperative for researchers to perform rigorous analytical characterization of their synthesized nitriles using validated methods such as GC-MS and HPLC. The protocols and comparative insights provided in this guide serve as a valuable resource for making informed decisions about cyanide source selection and for establishing robust quality control procedures.
References
A Comparative Guide to Cyanation Methods: An Environmental Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group is a fundamental transformation in organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials. However, traditional cyanation methods often rely on highly toxic reagents and harsh reaction conditions, prompting the development of more sustainable alternatives. This guide provides an objective comparison of various cyanation methods, focusing on their environmental impact, supported by available data and detailed experimental protocols.
At a Glance: Environmental Impact Comparison
The following table summarizes key environmental and performance metrics for different cyanation methods. It is important to note that a direct, comprehensive Life Cycle Assessment (LCA) comparing all these methods is not currently available in the scientific literature. The environmental impact is therefore assessed based on factors such as the toxicity of reagents, reaction conditions, and waste generation.
| Method | Cyanide Source | Typical Catalyst/Reagent | Solvents | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Environmental & Safety Considerations |
| Sandmeyer Reaction | CuCN | NaNO₂, HCl, CuCN | Water, Organic Solvents | 0 - 100 | 60-90 | Stoichiometric CuCN | Highly toxic CuCN waste, generation of diazomethane intermediates, potential for explosive hazards.[1][2][3] |
| Rosenmund-von Braun | CuCN | CuCN | High-boiling polar solvents (e.g., DMF, Pyridine) | 150-250 | 50-80 | Stoichiometric or excess CuCN | High energy consumption, use of high-boiling point solvents which are difficult to remove and recycle, significant copper waste.[4][5][6][7][8] |
| Palladium-Catalyzed | K₄[Fe(CN)₆], Zn(CN)₂ | Pd catalyst (e.g., Pd(OAc)₂, Pd/C), Ligands (e.g., dppf, XPhos) | Toluene, Dioxane, DMF, Water | 70-120 | 70-98 | 0.2 - 5 | Use of a less toxic cyanide source (K₄[Fe(CN)₆]), lower catalyst loadings, milder conditions than traditional methods, but requires expensive and precious palladium.[9][10][11][12][13][14] |
| Copper-Catalyzed | NaCN, KCN, Acetone cyanohydrin, K₄[Fe(CN)₆] | CuI, CuCN | DMF, Toluene, PEG-400 | 110-140 | 70-96 | 5 - 20 | Utilizes a more abundant and less expensive metal than palladium, can often use less toxic cyanide sources, but may still require relatively high temperatures and catalyst loadings.[15][16][17][18] |
| Nickel-Catalyzed | Zn(CN)₂, K₄[Fe(CN)₆], Organic cyanides | NiCl₂, Ni(COD)₂, Ligands | DMF, Acetonitrile | 80-130 | 75-95 | 2.5 - 10 | Earth-abundant and cost-effective catalyst, can utilize less toxic cyanide sources, offers a good balance of reactivity and sustainability.[19][20][21][22] |
| Green/Alternative | Acetone cyanohydrin, TMSCN, Organic nitriles | Various (metal-free, photocatalysis) | Greener solvents (e.g., water, bio-based solvents) | Room Temp - 80 | Variable | Often catalytic | Avoids highly toxic metal cyanides, often proceeds under milder conditions, but may have limitations in substrate scope and scalability.[23][24][25][26] |
Toxicity of Common Cyanide Sources
The choice of cyanide source is a critical factor in the overall environmental and safety profile of a cyanation reaction. Here is a comparison of the acute toxicity of common cyanide reagents.
| Cyanide Source | Chemical Formula | Form | Oral LD₅₀ (rat, mg/kg) | Key Hazards |
| Potassium Cyanide | KCN | Solid | 5 - 10 | Highly toxic, releases HCN gas with acid.[27] |
| Sodium Cyanide | NaCN | Solid | 6.4 | Highly toxic, releases HCN gas with acid.[27] |
| Zinc Cyanide | Zn(CN)₂ | Solid | 30-50 | Toxic, less soluble than alkali metal cyanides, reducing free cyanide concentration in solution. |
| Copper(I) Cyanide | CuCN | Solid | 1265 | Moderately toxic solid, but generates toxic copper waste.[28] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Solid | 6400 | Low toxicity due to the stable iron-cyanide complex. Considered a safer alternative.[14][20] |
| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | Liquid | 19.8 | Highly toxic liquid, readily decomposes to release HCN.[23][24][26][27] |
| Trimethylsilyl Cyanide | (CH₃)₃SiCN | Liquid | 108 | Toxic and moisture-sensitive, reacts with water to release HCN. |
Experimental Protocols
Below are representative experimental protocols for three common cyanation methods. These are intended as illustrative examples and may require optimization for specific substrates.
Palladium-Catalyzed Cyanation of 4-Bromotoluene with K₄[Fe(CN)₆]
This protocol is adapted from a general method for the palladium-catalyzed cyanation of aryl chlorides and bromides using the less toxic potassium ferrocyanide.[29][10][13][14]
Materials:
-
4-Bromotoluene
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Dodecane (internal standard for GC analysis)
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 mmol, 171 mg), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 211 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), CM-phos (0.04 mmol, 19 mg), and K₂CO₃ (0.125 mmol, 17 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add a 1:1 mixture of acetonitrile and water (2 mL total volume) via syringe.
-
Seal the tube and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, add dodecane as an internal standard.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica gel.
-
The filtrate is then analyzed by gas chromatography (GC) to determine the yield.
-
For isolation, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Copper-Catalyzed Cyanation of Aryl Bromide with NaCN (Modified Rosenmund-von Braun)
This procedure is a modification of the classic Rosenmund-von Braun reaction, utilizing catalytic copper and milder conditions.[17]
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Sodium cyanide (NaCN)
-
Copper(I) iodide (CuI)
-
Potassium iodide (KI)
-
N,N'-Dimethylethylenediamine
-
Toluene
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with CuI (10 mol%), KI (20 mol%), and NaCN (1.2 equivalents).
-
Add the aryl bromide (1.0 mmol) and a magnetic stir bar.
-
Add toluene (2 mL) and N,N'-dimethylethylenediamine (1.0 equivalent).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of celite, washing with additional ethyl acetate.
-
The filtrate is washed with aqueous ammonia and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the aryl nitrile.
Synthesis and Use of Acetone Cyanohydrin as a "Green" Cyanide Source
Acetone cyanohydrin can be used as a cyanide source in situ, avoiding the handling of solid metal cyanides. It readily decomposes to generate HCN in the presence of a base.[23][24][26][30]
Part A: Synthesis of Acetone Cyanohydrin Caution: This procedure involves the generation of HCN and should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Sodium cyanide (NaCN)
-
Acetone
-
Sulfuric acid (40%)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve NaCN (9.7 moles) in water (1.2 L) and add acetone (12.3 moles).
-
Cool the mixture in an ice bath and stir vigorously.
-
Slowly add 40% sulfuric acid (2.1 L) over 3 hours, maintaining the temperature between 10-20 °C.
-
After the addition is complete, continue stirring for 15 minutes.
-
Allow the mixture to settle. Decant the upper organic layer (acetone cyanohydrin).
-
Filter the remaining mixture to remove sodium bisulfate, and wash the solid with acetone.
-
Combine the filtrate and washings with the aqueous layer and extract with ether.
-
Combine all organic fractions and dry over anhydrous sodium sulfate.
-
Remove the ether and acetone by distillation, and then distill the residue under reduced pressure to obtain pure acetone cyanohydrin.
Part B: Cyanation using Acetone Cyanohydrin
Procedure:
-
To a solution of the substrate in a suitable solvent (e.g., DMF), add a base (e.g., triethylamine).
-
Slowly add acetone cyanohydrin (1.2 equivalents) to the mixture at room temperature.
-
The reaction is then heated as required, and the progress is monitored by TLC or GC.
-
Work-up typically involves dilution with an organic solvent, washing with water and brine, drying, and purification by chromatography.
Visualizing the Environmental Impact Workflow and Cyanide Toxicity Pathway
The following diagrams, generated using the DOT language, illustrate key concepts related to the environmental impact of cyanation methods and the mechanism of cyanide toxicity.
Caption: Environmental Impact Assessment Workflow.
Caption: Mechanism of Cyanide Toxicity.
Conclusion
The field of cyanation has made significant strides in moving towards greener and more sustainable practices. While traditional methods like the Sandmeyer and Rosenmund-von Braun reactions are still used, their significant environmental drawbacks, including the use of highly toxic reagents and harsh conditions, are well-documented. Modern metal-catalyzed methods, particularly those employing palladium, copper, and nickel with less toxic cyanide sources like potassium ferrocyanide, offer a significant improvement in terms of safety and efficiency. The development of methods that use alternative, non-metallic cyanide sources and operate under milder, more environmentally friendly conditions represents the future of sustainable nitrile synthesis. For researchers and professionals in drug development, the choice of cyanation method should be guided by a careful consideration of not only the chemical yield and substrate scope but also the overall environmental impact and safety of the process.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents [patents.google.com]
- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 14. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 20. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. ecetoc.org [ecetoc.org]
- 28. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to Non-Toxic Cyanide Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of the cyano group is a fundamental transformation in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. However, the high toxicity of traditional cyanide sources, such as hydrogen cyanide (HCN) and alkali metal cyanides (NaCN, KCN), presents significant safety and environmental challenges. This guide provides a comprehensive review and objective comparison of alternative, less toxic cyanide sources, supported by experimental data, detailed protocols, and mechanistic diagrams to inform safer and more sustainable synthetic strategies.
Performance Comparison of Non-Toxic Cyanide Sources
The selection of a suitable cyanide source is contingent on the specific reaction, substrate, and desired conditions. Below is a comparative summary of the performance of prominent non-toxic alternatives in key synthetic transformations.
Table 1: Palladium-Catalyzed Cyanation of Aryl Halides
| Cyanide Source | Catalyst/Conditions | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Citation(s) |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Pd(OAc)₂/CM-phos, Na₂CO₃, MeCN/H₂O | 4-Chlorotoluene | 97 | 18 | 70 | [1] |
| Pd/C, dppf, Zn(CHO₂)₂·H₂O, DMAC | Aryl Bromides | 77-96 | 12 | 100-120 | [2] | |
| Palladacycle catalyst, K₂CO₃, Microwave | 1-Bromonaphthalene | 90 | 0.13-0.42 | 120 | [3] | |
| Zinc Cyanide (Zn(CN)₂) | Pd₂(dba)₃/dppf, DMF | Aryl Chlorides | ~80-95 | 12-24 | 80-100 | [4] |
| Ethyl Cyanoacetate | Pd(OAc)₂/DavePhos, K₃PO₄, Toluene | Aryl Halides | Good to Excellent | 12 | 110 | [5] |
Table 2: Strecker and Strecker-Type Reactions
| Cyanide Source | Carbonyl Compound | Amine | Catalyst/Conditions | Product | Yield (%) | Citation(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetone Cyanohydrin | Various Aldehydes/Ketones | Various Amines | Water, Room Temp | α-Aminonitriles | High |[6][7] | | | Benzaldehyde | Aniline | None, Water | α-Phenyl-α-(phenylamino)acetonitrile | 95 |[6] | | Potassium Cyanide (KCN) - for comparison | N-benzylidene-4-methylaniline | - | DMSO, Room Temp | 2-(4-methylphenylamino)-2-phenylacetonitrile | 93 |[8] | | Trimethylsilyl Cyanide (TMSCN) - for comparison | N-benzylidene-4-methylaniline | - | Cu(OTf)₂, Methanol | 2-(4-methylphenylamino)-2-phenylacetonitrile | 28 |[8] |
Table 3: Cyanation of Carbonyl Compounds and Activated Olefins
| Cyanide Source | Substrate Type | Catalyst/Conditions | Product Type | Typical Yield (%) | Citation(s) |
| Acetone Cyanohydrin | α,β-Unsaturated Ketones | Base catalysis | β-Ketonitriles | 75-95 | [9] |
| α-Aryl Diazoacetates | Cu(CH₃CN)₄PF₆/TMSCN | α-Aryl Cyanoacetates | High | [10] | |
| Tosyl Cyanide (TsCN) | Aryl Bromides | Organophotoredox catalyst | Aryl Nitriles | Good | [11] |
| Ethyl Cyanoformate | Aldehydes | Ti-salen complex/Et₃N | Cyanohydrins | High | [12] |
Experimental Protocols
Detailed methodologies for key reactions utilizing non-toxic cyanide sources are provided below.
Protocol 1: Palladium-Catalyzed Cyanation of Aryl Chlorides with Potassium Ferrocyanide
This procedure is adapted from the work of Kwong et al. for the cyanation of electron-rich aryl chlorides.[1]
Materials:
-
Aryl chloride (1.0 mmol)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
CM-phos ligand (0.04 mmol)
-
Sodium carbonate (Na₂CO₃, 0.125 mmol)
-
Acetonitrile (MeCN)
-
Deionized water
Procedure:
-
In a reaction vessel, combine the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (0.04 mmol), and Na₂CO₃ (0.125 mmol).
-
Add a 1:1 mixture of MeCN and water (2 mL total volume).
-
Seal the vessel and heat the reaction mixture to 70 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst-Free Strecker Reaction with Acetone Cyanohydrin in Water
This environmentally friendly, one-pot, three-component protocol is based on the work of Giacomini and co-workers.[6][7]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Acetone cyanohydrin (1.1 mmol)
-
Water
Procedure:
-
In a reaction flask, suspend the carbonyl compound (1.0 mmol) and the amine (1.0 mmol) in water (2-5 mL).
-
Add acetone cyanohydrin (1.1 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature. Reaction times can vary from a few hours to 24 hours, depending on the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate from the aqueous mixture and can be isolated by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. Further purification can be performed by chromatography if necessary.
Signaling Pathways and Experimental Workflows
Visual representations of key reaction mechanisms and workflows aid in understanding the underlying chemical transformations.
Caption: Palladium-Catalyzed Cyanation Cycle with K₄[Fe(CN)₆].
Caption: Generalized workflow for the Strecker synthesis.
Caption: A typical experimental workflow for cyanation reactions.
Conclusion
The development of non-toxic cyanide sources represents a significant advancement in sustainable organic synthesis. Reagents like potassium ferrocyanide, acetone cyanohydrin, and tosyl cyanide offer safer alternatives to traditional, highly toxic cyanating agents without compromising efficiency in many cases. The choice of the optimal reagent depends on the specific transformation, with potassium ferrocyanide being particularly advantageous for palladium-catalyzed aryl cyanations due to its low toxicity and stability. Acetone cyanohydrin provides a convenient and effective cyanide source for Strecker and related reactions, often under mild and environmentally benign conditions. By understanding the comparative performance, experimental protocols, and underlying mechanisms presented in this guide, researchers can make more informed decisions to design safer and greener synthetic routes for the production of valuable nitrile-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 3. scispace.com [scispace.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl cyanoacetate: a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]
- 11. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Photo-induced radical transformations of tosyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to TBACN-Mediated Transformations: Characterizing Intermediates and Evaluating Alternatives
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium ceric nitrate (TBACN) has emerged as a versatile and efficient oxidizing agent in modern organic synthesis. Its solubility in organic solvents offers a significant advantage over its parent compound, ceric ammonium nitrate (CAN), facilitating a wide range of transformations. Understanding the nature of the transient species involved in these reactions is crucial for optimizing reaction conditions, predicting outcomes, and developing novel synthetic methodologies. This guide provides a comprehensive comparison of TBACN-mediated transformations with alternative methods, focusing on the characterization of reaction intermediates and supported by available experimental data.
Mechanistic Insight: The Role of Single-Electron Transfer
TBACN-mediated oxidations are widely believed to proceed through a single-electron transfer (SET) mechanism, analogous to that of CAN. This process involves the transfer of an electron from the organic substrate to the Ce(IV) center, generating a highly reactive radical cation intermediate and reducing Ce(IV) to Ce(III). The fate of this radical cation dictates the final product distribution and is influenced by the substrate structure and reaction conditions.
While direct spectroscopic observation of intermediates in TBACN-mediated reactions is not extensively documented in publicly available literature, mechanistic studies on CAN provide a strong foundation for understanding these transient species. Techniques such as stopped-flow spectroscopy have been employed to observe the formation of Ce(IV)-substrate complexes, which are precursors to the electron transfer step. Furthermore, the presence of radical intermediates can be inferred through trapping experiments using agents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and 2,2,5,5-tetramethyl-1-pyrroline N-oxide (TMPO), which form stable adducts that can be detected by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Key Transformations and Intermediate Characterization
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. TBACN provides a mild and efficient method for this conversion. The proposed mechanism involves the formation of a Ce(IV)-alcohol complex, followed by a rate-determining single-electron transfer to generate a radical cation. Subsequent proton loss and a second electron transfer yield the corresponding carbonyl compound.
Proposed Intermediate Pathway for Alcohol Oxidation:
Caption: Proposed pathway for TBACN-mediated alcohol oxidation.
Oxidative Cleavage of Ethers
TBACN can effectively mediate the cleavage of ethers, a transformation that is often challenging due to the inertness of the C-O bond. The reaction is thought to be initiated by a single-electron transfer from the ether oxygen to the Ce(IV) center, forming a radical cation intermediate. This intermediate can then undergo fragmentation or further oxidation, leading to the cleavage products.
Deprotection of Acetals
Acetals, common protecting groups for carbonyl compounds, can be efficiently deprotected using TBACN under mild conditions. The mechanism likely involves an initial single-electron transfer from one of the acetal oxygens to generate a radical cation. Subsequent fragmentation of this intermediate, followed by hydrolysis of the resulting oxonium ion, regenerates the parent carbonyl compound.
Performance Comparison with Alternative Reagents
While TBACN offers significant advantages, a variety of other reagents are available for similar transformations. The choice of reagent often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
| Transformation | Reagent System | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Primary Alcohol Oxidation | TBACN | 85-95 | Mild conditions, good solubility in organic solvents. | Stoichiometric amounts of Ce(IV) required. |
| TEMPO/NaOCl | 85[1] | Catalytic in TEMPO, uses inexpensive bleach. | Biphasic reaction, potential for chlorinated byproducts. | |
| Swern Oxidation | High (general)[1] | Broad substrate scope, high yields. | Requires cryogenic temperatures, unpleasant odor. | |
| Dess-Martin Periodinane | High (general)[1] | Mild conditions, commercially available. | Expensive, potentially explosive. | |
| Ether Cleavage | TBACN | 70-90 | Oxidative cleavage under mild conditions. | Can lead to over-oxidation products. |
| HBr/HI | Variable | Classic and effective method. | Harsh acidic conditions, limited functional group tolerance. | |
| BBr3 | High | Very effective for cleaving methyl and aryl ethers. | Highly corrosive and moisture-sensitive. | |
| Acetal Deprotection | TBACN | 80-95 | Mild, neutral conditions. | Can be slower than acidic methods. |
| Acidic Hydrolysis (e.g., HCl) | High | Fast and efficient. | Not suitable for acid-sensitive substrates. | |
| Bismuth Nitrate | High[2] | Chemoselective, mild conditions.[2] | Can be less effective for cyclic acetals.[2] |
Experimental Protocols
General Procedure for TBACN-Mediated Oxidation of Benzyl Alcohol
To a solution of benzyl alcohol (1.0 mmol) in acetonitrile (10 mL) is added TBACN (2.2 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford benzaldehyde.
General Procedure for TBACN-Mediated Deprotection of a Benzaldehyde Acetal
A solution of the benzaldehyde acetal (1.0 mmol) in a mixture of acetonitrile and water (4:1, 10 mL) is treated with TBACN (2.2 mmol). The mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material. The reaction is then worked up as described above for the oxidation of benzyl alcohol.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanistic pathways and a typical experimental workflow for investigating these reactions.
Caption: General mechanistic pathway for TBACN-mediated oxidation.
Caption: Standard experimental workflow for a TBACN-mediated reaction.
Conclusion
TBACN stands as a powerful and versatile oxidant in the synthetic chemist's toolkit. While the direct characterization of its reaction intermediates remains an area ripe for further investigation, the prevailing evidence strongly supports a single-electron transfer mechanism generating radical cation intermediates. By understanding these fundamental mechanistic principles and comparing the performance of TBACN with alternative reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately advancing the fields of chemical synthesis and drug development.
References
Safety Operating Guide
Proper Disposal of Tetrabutylammonium Cyanide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium cyanide (TBACN) is a highly toxic compound that requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides detailed, step-by-step instructions for the proper management and disposal of TBACN waste, drawing from established protocols for cyanide-containing materials.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and chemical splash goggles with a face shield.[1]
-
Ventilation: All handling and disposal operations involving TBACN must be conducted in a properly functioning chemical fume hood to prevent the inhalation of any potential hydrogen cyanide (HCN) gas.[1]
-
Avoid Acid Contact: Never allow this compound or its waste solutions to come into contact with acids. The reaction between cyanides and acids generates highly toxic and flammable hydrogen cyanide gas.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are immediately accessible. All personnel handling cyanide compounds should be trained on emergency procedures in case of accidental exposure.
-
Waste Segregation: Cyanide-containing waste must be collected in clearly labeled, dedicated, and closed containers. Do not mix cyanide waste with other chemical waste streams, especially acidic waste.
Disposal Procedures
The primary method for rendering cyanide waste less toxic is through chemical oxidation. The following are three common and effective methods for the laboratory-scale treatment of this compound waste. It is crucial to treat the empty containers as hazardous waste as well.
Note: The following protocols are based on general procedures for inorganic cyanide salts. Due to the presence of the tetrabutylammonium cation, which may have surface-active properties, it is strongly recommended to first test these procedures on a small scale to ensure complete and safe destruction of the cyanide.
Method 1: Alkaline Chlorination
Alkaline chlorination is a widely used and effective method for cyanide destruction. The process involves the oxidation of cyanide to the less toxic cyanate, which can then be further oxidized to carbon dioxide and nitrogen.
Experimental Protocol:
-
Alkalinize the Waste: In a suitable container within a chemical fume hood, adjust the pH of the this compound waste solution to between 10 and 11 using a sodium hydroxide (NaOH) solution. This high pH is critical to prevent the formation of toxic cyanogen chloride gas.
-
Oxidant Addition: Slowly add a sodium hypochlorite (NaOCl) solution (household bleach) or calcium hypochlorite (Ca(OCl)₂) while stirring the waste solution continuously.
-
Monitor the Reaction: The reaction is typically rapid, often completing within 10 to 15 minutes.[2] Monitor the reaction to ensure it proceeds safely.
-
Test for Completion: After the reaction appears to be complete, test for the presence of residual cyanide using a commercially available cyanide test kit. If cyanide is still present, add more hypochlorite solution and re-test.
-
Final Disposal: Once the cyanide has been completely destroyed, the resulting solution can be neutralized and disposed of in accordance with local regulations.
| Parameter | Value/Range | Reference |
| pH | 10 - 11 | [2] |
| Oxidizing Agent | Sodium Hypochlorite (NaOCl) or Calcium Hypochlorite (Ca(OCl)₂) | [3][4] |
| Reaction Time | 10 - 15 minutes | [2] |
| Stoichiometry (NaOCl) | Y = 17.3X (Y=dose in mg/L, X=initial CN⁻ in mg/L) | [4] |
| Stoichiometry (Ca(OCl)₂) | Y = 3.32X (Y=dose in mg/L, X=initial CN⁻ in mg/L) | [4] |
Method 2: Hydrogen Peroxide Oxidation
Oxidation with hydrogen peroxide is another effective method for cyanide detoxification, converting cyanide to cyanate. This method is often preferred as it does not introduce halogenated compounds into the waste stream.
Experimental Protocol:
-
Alkalinize and Catalyze: Adjust the pH of the this compound waste solution to a range of 9 to 10 with a sodium hydroxide solution. For enhanced reaction rates, a catalyst such as a soluble copper salt (e.g., copper(II) sulfate) can be added in a concentration of 5 to 50 mg/L.[1]
-
Add Hydrogen Peroxide: Slowly add a 3% hydrogen peroxide (H₂O₂) solution to the stirring waste solution. An excess of hydrogen peroxide may be required to ensure complete oxidation.[1]
-
Reaction Time and Temperature: The reaction time can vary from one to three hours at room temperature (25°C).[1] The reaction can be accelerated by increasing the temperature to 50°C, which can reduce the reaction time to one hour or less.[1]
-
Test for Completion: Use a cyanide test kit to verify the complete destruction of cyanide. If necessary, add more hydrogen peroxide and continue the reaction.
-
Final Disposal: After confirming the absence of cyanide, neutralize the solution and dispose of it according to institutional and local guidelines.
| Parameter | Value/Range | Reference |
| pH | 9 - 10 | [1] |
| Catalyst | Copper (II) salt (5 - 50 mg/L) | [1] |
| Reagent | Hydrogen Peroxide (H₂O₂) | [1] |
| Reaction Time (25°C) | 1 - 3 hours | [1] |
| Reaction Time (50°C) | ≤ 1 hour | [1] |
| Stoichiometry | 1.26 lbs H₂O₂ per lb of cyanide | [1] |
Method 3: Potassium Permanganate Oxidation
Potassium permanganate is a powerful oxidizing agent that can effectively destroy cyanide.
Experimental Protocol:
-
Alkalinize the Solution: Ensure the this compound waste solution is alkaline, with a pH above 9.
-
Prepare Permanganate Solution: Prepare a solution of potassium permanganate (KMnO₄).
-
Add Oxidant: Slowly add the potassium permanganate solution to the cyanide waste while stirring. A catalytic amount of a copper(II) salt can be added to enhance the reaction rate.
-
Observe and Test: The reaction progress can often be visually monitored by the disappearance of the purple color of the permanganate. Allow the reaction to proceed for several hours or overnight to ensure complete destruction. Test for residual cyanide using a suitable test kit.
-
Final Disposal: Once cyanide is no longer detected, the resulting manganese dioxide precipitate can be filtered, and the remaining solution neutralized and disposed of as per local regulations.
| Parameter | Value/Range | Reference |
| pH | > 9 | |
| Reagent | Potassium Permanganate (KMnO₄) | |
| Reaction Time | Several hours to overnight | |
| Stoichiometry | 4.05 kg KMnO₄ per kg of cyanide | |
| Catalyst (optional) | Copper (II) salt |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetrabutylammonium Cyanide
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium cyanide (TBAC) is a valuable reagent in organic synthesis; however, its handling demands the utmost caution due to its high toxicity.[1] This guide provides essential, procedural information for the safe handling, storage, and disposal of TBAC, along with emergency protocols to ensure the safety of all laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance and is fatal if swallowed, inhaled, or in contact with skin.[2][3] Contact with acids liberates highly toxic hydrogen cyanide gas.[4] It is also very toxic to aquatic life with long-lasting effects.[4][5]
Hazard Ratings:
| Category | Rating | Description |
| Toxicity | 4 (Extreme) | Fatal on short exposure. Specialized protective equipment required. |
| Body Contact | 4 (Extreme) | Corrosive or toxic. Avoid any skin contact. |
| Flammability | 1 (Low) | Must be preheated before ignition can occur. |
| Reactivity | 1 (Low) | Normally stable. Not reactive with water. |
Source: Santa Cruz Biotechnology, Inc.[6]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Impervious chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Change gloves immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | A face shield may be required for operations with a higher risk of splashing.[7] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | A chemically resistant apron or coveralls should be worn over the lab coat.[2][7] |
| Respiratory Protection | NIOSH-approved respirator | A full-facepiece respirator with a particulate filter (P100) is necessary when handling the solid form to prevent inhalation of dust particles.[2] All respirator use must be in accordance with a comprehensive respiratory protection program. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk.
Pre-Handling Preparations
-
Designated Area: All work with TBAC must be conducted in a designated area within a certified chemical fume hood.[8]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a cyanide antidote kit are readily accessible and that personnel are trained in their use.[8][9]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and personal protective equipment should be available.
Handling Procedures
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid TBAC within a chemical fume hood to control dust.
-
Use tools (spatulas, etc.) dedicated to cyanide use.
-
Close the container tightly immediately after use.
-
-
In Solution:
-
When preparing solutions, add the solid TBAC to the solvent slowly.
-
Avoid contact with acids to prevent the release of hydrogen cyanide gas.
-
-
Post-Handling:
Storage
-
Store this compound in a cool, dry, and well-ventilated area.[8]
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials, especially acids and strong oxidizing agents.[8]
-
The storage area should be clearly labeled with a "Toxic" warning sign.
Disposal Plan
All waste containing this compound is considered hazardous waste.[4][5]
-
Waste Collection:
-
Collect all solid and liquid waste containing TBAC in designated, labeled, and sealed containers.
-
Do not mix cyanide waste with other chemical waste streams, particularly acidic waste.
-
-
Disposal Procedure:
-
All waste must be handled in accordance with local, state, and federal regulations.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Emergency Procedures
Immediate and decisive action is critical in the event of an exposure or spill.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][8] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.[2] |
Note: In all cases of exposure, immediately call emergency services and inform them of the cyanide exposure.[9] A copy of the Safety Data Sheet (SDS) should be provided to the emergency responders.[9]
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.[8]
-
Isolate: Isolate the spill area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Report: Notify your supervisor and the institution's EHS department.
-
Clean-up (if trained and equipped):
-
Wear appropriate PPE, including respiratory protection.[6][8]
-
Cover the spill with an inert absorbent material like sand or vermiculite.[6]
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[6][8]
-
Decontaminate the spill area with a suitable cleaning agent.
-
Visual Workflow for Safe Handling
References
- 1. CAS 10442-39-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 四丁基氰化铵 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. epa.gov [epa.gov]
- 8. uwwapps.uww.edu [uwwapps.uww.edu]
- 9. bu.edu [bu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
